1,3-Dioxan-5-ol; 1,3-dioxolan-4-ylmethanol
Description
Properties
IUPAC Name |
1,3-dioxan-5-ol;1,3-dioxolan-4-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H8O3/c5-4-1-6-3-7-2-4;5-1-4-2-6-3-7-4/h2*4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUMSISXCKWZTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COCO1)O.C1C(OCO1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90290953 | |
| Record name | 1,3-dioxan-5-ol; 1,3-dioxolan-4-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90290953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86687-05-0, 99569-11-6 | |
| Record name | Glycerol formal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086687050 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-dioxan-5-ol; 1,3-dioxolan-4-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90290953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3-Propanetriol, 1,3(or 2,3)-O-methylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1,3-Dioxolan-4-ylmethanol from Glycerol
Abstract
The escalating production of biodiesel has generated a significant surplus of crude glycerol, prompting extensive research into its valorization into value-added chemicals.[1][2][3] This technical guide provides a comprehensive overview of the synthesis of 1,3-dioxolan-4-ylmethanol, commonly known as solketal, through the acid-catalyzed ketalization of glycerol with acetone.[4][5] Solketal is a versatile compound with applications as a fuel additive, a green solvent, and a precursor in the synthesis of various fine chemicals.[3][6][7][8][9] This document delves into the reaction mechanism, compares various catalytic systems, provides detailed experimental protocols, and outlines methods for purification and characterization, offering a holistic resource for researchers and professionals in the field.
Introduction: The Imperative of Glycerol Valorization
Glycerol, a triol, is the primary byproduct of biodiesel production, with approximately one ton of glycerol generated for every nine tons of biodiesel.[10] While pure glycerol has numerous applications, the purification of crude glycerol is an expensive process.[2] Consequently, the direct conversion of crude glycerol into more valuable products is a key strategy for enhancing the economic viability of the biodiesel industry and promoting a circular economy.[2][11][12]
The synthesis of solketal from glycerol and acetone represents an attractive pathway for glycerol valorization.[4][13] Solketal exhibits several desirable properties, including:
-
Fuel Additive: It can be blended with gasoline to improve the octane number and reduce gum formation.[9][14][15] It also enhances the cold flow properties and oxidation stability of transportation fuels.[9][16]
-
Green Solvent: Solketal is a biodegradable and non-toxic solvent with applications in paints, coatings, and cleaning agents.[7][9]
-
Chemical Intermediate: It serves as a versatile building block in the synthesis of pharmaceuticals, cosmetics, and polymers.[6][8]
This guide will focus on the scientific principles and practical methodologies for the efficient and selective synthesis of 1,3-dioxolan-4-ylmethanol.
The Ketalization Reaction: Mechanism and Thermodynamics
The synthesis of 1,3-dioxolan-4-ylmethanol from glycerol and acetone is an acid-catalyzed ketalization reaction.[14] This reaction involves the nucleophilic addition of the hydroxyl groups of glycerol to the carbonyl carbon of acetone, followed by the elimination of a water molecule to form a cyclic ketal.[17]
Reaction Mechanism
The generally accepted mechanism for the acid-catalyzed ketalization of glycerol with acetone proceeds through the following steps:
-
Protonation of Acetone: The acid catalyst protonates the carbonyl oxygen of acetone, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: A primary hydroxyl group of glycerol acts as a nucleophile and attacks the activated carbonyl carbon, forming a hemiacetal intermediate.
-
Proton Transfer: A proton is transferred from the newly formed hydroxyl group to another hydroxyl group of the glycerol moiety.
-
Intramolecular Cyclization: The adjacent hydroxyl group attacks the carbon bearing the protonated hydroxyl group, leading to the formation of a five-membered ring and the elimination of a water molecule.
-
Deprotonation: The protonated ketal is deprotonated to regenerate the acid catalyst and yield the final product, 1,3-dioxolan-4-ylmethanol.
The reaction favors the formation of the five-membered ring (1,3-dioxolane) over the six-membered ring (1,3-dioxane) due to thermodynamic stability.[18] The formation of the six-membered ring is less favorable because one of the methyl groups would be in an sterically hindered axial position.[18]
Thermodynamic Considerations
The ketalization of glycerol with acetone is a reversible reaction. To drive the equilibrium towards the formation of solketal, it is essential to remove the water produced during the reaction. This can be achieved through various techniques, such as azeotropic distillation with a suitable solvent like toluene or by using a Dean-Stark apparatus.[19] The use of an excess of acetone also helps to shift the equilibrium towards the product side.[15]
Catalytic Systems: A Comparative Analysis
A wide range of acidic catalysts have been investigated for the synthesis of solketal, broadly categorized as homogeneous and heterogeneous catalysts. The choice of catalyst significantly impacts the reaction rate, selectivity, and overall process sustainability.
Homogeneous Catalysts
Homogeneous acid catalysts, such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA), are effective for the ketalization of glycerol.[20] However, their use is associated with several drawbacks, including difficulties in catalyst separation from the reaction mixture, corrosion of equipment, and the generation of acidic waste streams, which pose environmental concerns.
Heterogeneous Catalysts
Heterogeneous solid acid catalysts offer significant advantages over their homogeneous counterparts, including ease of separation, reusability, and reduced environmental impact.[14] A variety of solid acid catalysts have been successfully employed for solketal synthesis.
| Catalyst Type | Examples | Key Advantages | Key Disadvantages |
| Acidic Ion-Exchange Resins | Amberlyst-15, Amberlite IR 120 | High activity at mild temperatures, commercially available.[21] | Limited thermal stability, potential for leaching of acidic groups. |
| Zeolites | H-BEA, H-ZSM-5 | High thermal stability, shape selectivity.[22] | Can be prone to deactivation by coking, diffusion limitations. |
| Mesoporous Silicas | SBA-15, MCM-41 | High surface area, tunable pore size. | Lower intrinsic acidity compared to zeolites. |
| Sulfated Metal Oxides | Sulfated Zirconia (SO₄²⁻/ZrO₂), Sulfated Titania (SO₄²⁻/TiO₂) | High acidity, good thermal stability.[3] | Potential for sulfate leaching. |
| Functionalized Carbons | Sulfonated Activated Carbon | Low cost, readily available precursor materials.[23] | Can have a wide distribution of acid site strengths. |
| Lewis Acids | Sn-MCM-41, Zr-TUD-1, Hf-TUD-1 | High activity and selectivity.[4][13] | Can be sensitive to water. |
Recent research has also explored the use of CO₂ as a switchable catalyst, offering a greener alternative, although it generally results in lower conversions compared to stronger acid catalysts.[14]
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of 1,3-dioxolan-4-ylmethanol using a heterogeneous acid catalyst.
Materials and Equipment
-
Reagents: Glycerol (≥99%), Acetone (≥99.5%), Heterogeneous acid catalyst (e.g., Amberlyst-15), Toluene (optional, for azeotropic water removal), Sodium bicarbonate (NaHCO₃) solution (5% w/v), Anhydrous sodium sulfate (Na₂SO₄).
-
Equipment: Three-neck round-bottom flask, Reflux condenser, Dean-Stark apparatus (optional), Magnetic stirrer with hotplate, Thermometer, Separatory funnel, Rotary evaporator, Gas chromatograph-mass spectrometer (GC-MS).
Synthesis Procedure
-
Reactor Setup: Assemble a three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a thermometer. If azeotropic removal of water is desired, a Dean-Stark apparatus should be placed between the flask and the condenser.
-
Charging Reactants: Charge the flask with glycerol and acetone. A molar ratio of acetone to glycerol of 3:1 to 12:1 is typically used.[17][21]
-
Catalyst Addition: Add the heterogeneous acid catalyst to the reaction mixture. The catalyst loading is typically in the range of 1-5 wt% relative to the mass of glycerol.[21]
-
Reaction: Heat the reaction mixture to the desired temperature, typically between 40-60°C, and stir vigorously.[21] Monitor the reaction progress by analyzing small aliquots of the reaction mixture using gas chromatography (GC). The reaction is typically complete within 1.5 to 5 hours.[14][21]
-
Catalyst Removal: After the reaction is complete, cool the mixture to room temperature and separate the catalyst by filtration.
-
Work-up:
-
Transfer the filtrate to a separatory funnel.
-
Neutralize any residual acidity by washing with a 5% sodium bicarbonate solution.
-
Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Remove the excess acetone and any solvent used for azeotropic distillation by rotary evaporation.
-
The crude product can be further purified by vacuum distillation to obtain high-purity 1,3-dioxolan-4-ylmethanol.[24]
-
Characterization
The identity and purity of the synthesized 1,3-dioxolan-4-ylmethanol can be confirmed using various analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the conversion of glycerol and the selectivity to solketal.[16][25]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure of the product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups of the product.
Process Optimization and Key Parameters
The efficiency of solketal synthesis is influenced by several key parameters that need to be carefully optimized to maximize yield and selectivity.
| Parameter | Effect on Reaction | Typical Range | Rationale |
| Temperature | Increases reaction rate. | 40 - 60 °C[21] | Higher temperatures can lead to side reactions and catalyst degradation. |
| Catalyst Loading | Increases reaction rate. | 1 - 5 wt%[21] | Higher loadings can increase cost and may not significantly improve conversion. |
| Acetone/Glycerol Molar Ratio | Shifts equilibrium towards products. | 3:1 - 12:1[15][17] | A large excess of acetone is required to drive the reaction to completion. |
| Reaction Time | Increases conversion. | 1.5 - 5 hours[14][21] | Longer reaction times may not lead to a significant increase in yield. |
| Water Removal | Shifts equilibrium towards products. | Continuous removal | Essential for achieving high conversions in this reversible reaction. |
Visualizing the Process
Reaction Mechanism
Caption: Acid-catalyzed ketalization of glycerol with acetone.
Experimental Workflow
Caption: Step-by-step experimental workflow for solketal synthesis.
Conclusion and Future Perspectives
The synthesis of 1,3-dioxolan-4-ylmethanol from glycerol is a prime example of green chemistry, transforming a low-value byproduct into a versatile and valuable chemical.[12] The use of heterogeneous catalysts is pivotal in developing sustainable and economically viable processes. Future research should focus on the development of highly active, selective, and stable catalysts that can operate under mild reaction conditions and tolerate impurities present in crude glycerol. The optimization of continuous flow processes for solketal production also holds significant promise for large-scale industrial applications.[26]
References
- da Silva, C. X. A., Gonçalves, V. L. C., & Mota, C. J. A. (2009). Highly-efficient conversion of glycerol to solketal over heterogeneous Lewis acid catalysts.
- da Silva, G. P., Mota, C. J. A., & de Lima, A. L. (2019).
- Fikri, K., & Syaiful, S. (2021). The Processing of Glycerol With Acetone to Produce Solketal Using Amberlite IR 120 Na Catalyst. AIP Conference Proceedings, 2342(1), 020002.
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Google Patents. (n.d.). US9388168B2 - Process for the preparation of 1-([14][20]dioxolan-4-ylmethyl)-1H-pyrazol-3-ylamine. Retrieved from
- Jadhav, V. H., & Bhanage, B. M. (2010). Highly Regioselective Preparation of 1,3-Dioxolane-4-methanol Derivatives from Glycerol Using Phosphomolybdic Acid. Synlett, 2010(12), 1851-1853.
- Nanda, M. R., Yuan, Z., Qin, W., Ghaziaskar, H. S., & Xu, C. C. (2014). Solketal Production from Glycerol Ketalization with Acetone: Catalyst Selection and Thermodynamic and Kinetic Reaction Study. Industrial & Engineering Chemistry Research, 53(45), 17551-17559.
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Chemiolis. (2023, December 23). Making 1,3-Dioxolane. YouTube. Retrieved from [Link]
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ResearchGate. (n.d.). Highly Regioselective Preparation of 1,3-Dioxolane-4-methanol Derivatives from Glycerol Using Phosphomolybdic Acid. Retrieved from [Link]
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ResearchGate. (n.d.). The ketalization of glycerol with acetone. Retrieved from [Link]
- Afandy, M. A. (2022). The Processing of Glycerol with Acetone to Produce Solketal Using Amberlite IR 120 Na Catalyst. Jurnal FKIP UNTAD, 11(4), 225-231.
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AELAB. (n.d.). What's the application of Solketal?. Retrieved from [Link]
- Singh, A., & Sharma, S. (2020). Valorisation of crude glycerol to value-added products: Perspectives of process technology, economics and environmental issues. Bioresource Technology Reports, 11, 100473.
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ResearchGate. (n.d.). The Processing of Glycerol with Acetone to Produce Solketal Using Amberlite IR 120 Na Catalyst: Comparison of solketal Production Using Gas Chromatography. Retrieved from [Link]
- Behera, S., Mohanty, S., Parhi, P. K., & Meena, S. S. (2024).
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ResearchGate. (n.d.). (PDF) Highly-efficient conversion of glycerol to solketal over heterogeneous Lewis acid catalysts. Retrieved from [Link]
- Ilgen, O. (2019). Continuous-Flow Process for Glycerol Conversion to Solketal Using a Brönsted Acid Functionalized Carbon-Based Catalyst.
- Google Patents. (n.d.). EP2760850A1 - Process for the production of a dioxolane compound from crude glycerol.
- Sari, D. P., & Siregar, P. (2022). Solketal from Glycerol, Aceton, and Ethanol Solution using Woifram Acid Phosphotungistic Catalyst.
- Fernandes, D. M., & Silva, A. M. (2022). Glycerol Valorization—The Role of Biochar Catalysts.
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MDPI. (2021, May 7). Solketal. Encyclopedia. Retrieved from [Link]
- Ferreira, P., & Fonseca, I. M. (2020). The Role of the Heterogeneous Catalyst to Produce Solketal from Biodiesel Waste: The Key to Achieve Efficiency.
- Ladero, M., & García-Ochoa, F. (2014). Solvent-free conversion of glycerol to solketal catalysed by activated carbons functionalised with acid groups. Catalysis Science & Technology, 4(8), 2657-2667.
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Patsnap. (n.d.). Glycerol as a Versatile Building Block in Green Chemistry. Retrieved from [Link]
- Ilgen, O. (2017). Synthesis of Solketal from Glycerol and Acetone over Amberlyst-46 to Produce an Oxygenated Fuel Additive. Periodica Polytechnica Chemical Engineering, 61(4), 285-290.
- Behera, S., Mohanty, S., Parhi, P. K., & Meena, S. S. (2024).
- Di Michele, A., & Tesser, R. (2021). Kinetic Modeling of Solketal Synthesis from Glycerol and Acetone Catalyzed by an Iron(III) Complex.
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ResearchGate. (n.d.). Valorization of Bio-Renewable Glycerol by Catalytic Amination Reactions. Retrieved from [Link]
- da Silva, L. O., & Mota, C. J. A. (2012). Reaction Kinetic Study of Solketal Production from Glycerol Ketalization with Acetone. Industrial & Engineering Chemistry Research, 51(38), 12261-12266.
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Chemical structure and IUPAC name of 1,3-Dioxan-5-ol
An In-depth Technical Guide to 1,3-Dioxan-5-ol
Introduction
1,3-Dioxan-5-ol, also widely known by its common name glycerol formal, is a heterocyclic organic compound with significant utility across various scientific and industrial sectors.[1][2][3] Structurally, it is a cyclic acetal formed from the reaction of glycerol and formaldehyde.[1][4] This unique structure, featuring a six-membered ring with two oxygen heteroatoms and a secondary alcohol functional group, imparts a valuable combination of properties.[1][5] Its polarity and hydrogen-bonding capability, conferred by the hydroxyl group, make it an effective cosolvent, particularly in the pharmaceutical industry for the formulation of drug products containing poorly water-soluble active pharmaceutical ingredients (APIs).[1][4] Furthermore, its role as a dye emulsifier in the cosmetics industry and as a versatile chemical intermediate underscores its industrial relevance.[4][6]
This guide provides a comprehensive technical overview of 1,3-Dioxan-5-ol, intended for researchers, chemists, and drug development professionals. We will delve into its chemical structure and IUPAC nomenclature, synthetic pathways, spectroscopic signature, key reactions, and safety considerations, grounding the discussion in established chemical principles and authoritative data.
Part 1: Chemical Structure and Nomenclature
The unambiguous identification of a chemical entity begins with a systematic name and a well-defined structure. For 1,3-Dioxan-5-ol, these elements are established through internationally recognized conventions.
IUPAC Name and Synonyms
The formal name assigned by the International Union of Pure and Applied Chemistry (IUPAC) is 1,3-dioxan-5-ol .[7] This name is derived as follows:
-
Dioxane: Indicates a six-membered saturated heterocyclic ring containing two oxygen atoms.
-
1,3-: These locants specify the positions of the oxygen atoms within the ring, numbered to give the heteroatoms the lowest possible positions.
-
-5-ol: This suffix and locant denote the presence of a hydroxyl (-OH) group attached to the carbon atom at the 5th position of the ring.
Due to its common origins and applications, 1,3-dioxan-5-ol is known by several synonyms, including:
Molecular Structure and Identifiers
The compound's structure is defined by its molecular formula and the spatial arrangement of its atoms.
-
Canonical SMILES: C1C(COCO1)O[7]
The molecule consists of a central six-membered dioxane ring. The carbon at position 5 is chiral, though the compound is typically handled as a racemic mixture. The ring exists predominantly in a chair conformation to minimize steric strain, with the hydroxyl group capable of occupying either an axial or equatorial position.
Part 2: Synthesis and Mechanistic Considerations
The most direct and common synthesis of 1,3-dioxan-5-ol is the acid-catalyzed acetalization of glycerol with an equivalent of formaldehyde.[1][4] This reaction is a cornerstone of protecting group chemistry and is governed by well-understood mechanistic principles.
Synthetic Rationale and Mechanism
The formation of the 1,3-dioxane ring from glycerol and formaldehyde is a reversible equilibrium-driven process. The choice of an acid catalyst (e.g., p-toluenesulfonic acid) is critical; its role is to protonate the carbonyl oxygen of formaldehyde, thereby increasing the electrophilicity of the carbonyl carbon and rendering it susceptible to nucleophilic attack by the hydroxyl groups of glycerol. The reaction proceeds through a hemiacetal intermediate, followed by an intramolecular cyclization and dehydration to yield the stable cyclic acetal product. The use of reaction conditions that remove water (e.g., a Dean-Stark apparatus) is essential to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle.
Experimental Protocol: Synthesis of 1,3-Dioxan-5-ol
The following is a representative laboratory-scale procedure.
Materials:
-
Glycerol (1.0 mol)
-
Paraformaldehyde (1.0 mol, formaldehyde equivalent)
-
p-Toluenesulfonic acid monohydrate (0.01 mol, catalyst)
-
Toluene (as azeotroping solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add glycerol, paraformaldehyde, and toluene.
-
Add the catalytic amount of p-toluenesulfonic acid to the mixture.
-
Heat the reaction mixture to reflux. Water produced during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is complete when the theoretical amount of water has been separated.
-
Cool the reaction mixture to room temperature.
-
Neutralize the acid catalyst by washing the mixture with a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure.
-
The resulting crude product can be purified by vacuum distillation to yield 1,3-dioxan-5-ol as a clear liquid.[1]
Synthetic Workflow Diagram
Caption: Acid-catalyzed synthesis of 1,3-dioxan-5-ol.
Part 3: Spectroscopic and Physical Properties
The structural identity and purity of 1,3-dioxan-5-ol are confirmed through a combination of spectroscopic techniques and physical property measurements.
Spectroscopic Data Summary
The following table summarizes the key spectroscopic features used to characterize 1,3-dioxan-5-ol.
| Technique | Characteristic Features | Reference(s) |
| ¹³C NMR | Signals expected for: C2 (acetal carbon, O-C-O), C4/C6 (equivalent ring carbons, C-O), and C5 (carbinol carbon, C-OH). | [7] |
| ¹H NMR | Complex multiplets for diastereotopic ring protons. A signal for the hydroxyl proton (-OH) and a signal for the proton on C5 (-CH-OH). | [9][10] |
| Infrared (IR) | Broad absorption band ~3400 cm⁻¹ (O-H stretch); Strong C-O stretching bands ~1100-1000 cm⁻¹; C-H stretching bands ~2900 cm⁻¹. | [7] |
| Mass Spec (MS) | Molecular Ion (M⁺) at m/z 104. Key fragment ions at m/z 73 and 45. | [2][7] |
Note: Specific chemical shifts in NMR can vary based on the solvent and instrument used.
Physical Properties
| Property | Value | Reference(s) |
| Appearance | Clear, colorless liquid or white powder. | [1][5] |
| Boiling Point | 192-193 °C | [1][6] |
| Density | ~1.203 g/mL at 25 °C | [1] |
| Flash Point | 170 °F (~77 °C) | [1] |
| Water Solubility | Miscible | [5] |
Part 4: Chemical Reactivity and Applications
The utility of 1,3-dioxan-5-ol in drug development and other fields stems from its dual chemical nature: a stable cyclic acetal and a reactive secondary alcohol.
Reactivity of the Hydroxyl Group
The hydroxyl group at the C5 position is the primary site of chemical reactivity. It can undergo standard alcohol reactions, such as:
-
Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. This is crucial for creating prodrugs or modifying solubility.
-
Etherification: Reaction with alkyl halides or other electrophiles under basic conditions to form ethers.
-
Oxidation: Oxidation of the secondary alcohol yields the corresponding ketone, 1,3-dioxan-5-one . This ketone is a valuable synthetic intermediate for compounds like dihydroxyacetone (DHA).[11]
Stability of the Dioxane Ring
The 1,3-dioxane ring is an acetal, which serves as a protecting group for a carbonyl function. It is stable under neutral and basic conditions but is susceptible to hydrolysis under acidic conditions, which will regenerate glycerol and formaldehyde. This pH-dependent stability is a key feature exploited in chemical synthesis and certain drug delivery strategies.
Key Applications
-
Pharmaceutical Cosolvent: Many APIs are highly lipophilic and exhibit poor aqueous solubility, which limits their bioavailability. 1,3-Dioxan-5-ol's ability to act as a potent, water-miscible cosolvent allows for the development of stable and effective liquid formulations for oral or injectable administration.[4] Its mechanism involves disrupting the crystal lattice of the drug and forming favorable intermolecular interactions, such as hydrogen bonds, to facilitate dissolution.
-
Synthetic Intermediate: As a derivative of glycerol, 1,3-dioxan-5-ol provides a synthetically useful building block. For instance, 2-phenyl-1,3-dioxan-5-ol is used as a precursor in the synthesis of specialized monomers for biodegradable polymers.
-
Dye Emulsifier: In the cosmetics industry, it is used to create stable and uniform mixtures of dyes, ensuring consistent color distribution in various products.[1][4]
Reaction Pathway Diagram: Esterification
Caption: Ester formation from 1,3-dioxan-5-ol.
Part 5: Safety and Handling
Proper handling of 1,3-dioxan-5-ol is essential to ensure laboratory safety. The primary hazards are associated with eye and skin contact.
GHS Hazard Information
According to aggregated GHS data, 1,3-dioxan-5-ol is classified with the following hazard statement:
-
H319: Causes serious eye irritation. [7]
Some classifications for related mixtures or derivatives also include skin and respiratory irritation.[12][13][14]
Recommended Handling and Storage
-
Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, chemical-resistant gloves, and a lab coat.[15]
-
Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of any vapors.[15]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[16]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes. If skin contact occurs, wash with plenty of water. Seek medical attention if irritation persists.[16]
Conclusion
1,3-Dioxan-5-ol is a structurally simple yet functionally significant molecule. Its IUPAC name precisely defines its heterocyclic and alcoholic nature, which in turn dictates its chemical behavior and utility. The straightforward synthesis from glycerol and formaldehyde makes it an accessible and cost-effective compound. A thorough understanding of its spectroscopic properties is key to its identification and quality control, while knowledge of its reactivity and physical properties allows for its effective application as a pharmaceutical cosolvent, synthetic building block, and industrial emulsifier. Adherence to appropriate safety protocols ensures its responsible use in research and development settings.
References
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U.S. Environmental Protection Agency. (n.d.). 1,3-Dioxan-5-ol, 2-(phenylmethyl)-. Substance Details - SRS. Retrieved from [Link]
- The Chemistry Behind 1,3-Dioxan-5-ol: Properties and Industrial Relevance. (2025, October 14). [Source Platform].
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78475, 1,3-Dioxan-5-ol. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74362, 1,3-Dioxan-5-ol, 2-phenyl-. PubChem. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 1,3-Dioxan-5-ol. NIST Chemistry WebBook. Retrieved from [Link]
- Understanding the Purity and Applications of 1,3-Dioxan-5-ol (CAS 86687-05-0). (n.d.). [Source Platform].
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National Institute of Standards and Technology. (n.d.). 1,3-Dioxan-5-ol. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 251541, (1,3-Dioxolan-4-yl)methanol; 1,3-dioxan-5-ol. PubChem. Retrieved from [Link]
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Wikidata. (n.d.). 1,3-dioxan-5-ol (Q27277728). Retrieved from [Link]
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Golebiowski, A., & Jurczak, J. (1991). 1,3-Dioxan-5-ones: synthesis, α-deprotonation, and reactions of their lithium enolates. Canadian Journal of Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11029884, 2,2-Dimethyl-1,3-dioxan-5-ol. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 140220757, 2-(2-Methylbutyl)-1,3-dioxan-5-ol. PubChem. Retrieved from [Link]
- Google Patents. (2019). US20190330173A1 - Method for manufacturing 1,3-dioxane-5-one.
- [Supplier]. (n.d.). Safety Data Sheet: 1,3-Dioxane.
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Angene Chemical. (n.d.). 1,3-Dioxan-5-ol, 2,2-dimethyl-(CAS# 3391-30-8). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,3-dioxolanes. Retrieved from [Link]
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GESTIS Substance Database. (n.d.). reaction mass of 1,3-dioxan-5-ol and 1,3-dioxolan-4-ylmethanol. Retrieved from [Link]
-
Schmidt, M., et al. (2007). New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. Bioorganic & Medicinal Chemistry, 15(6), 2283-97. Retrieved from [Link]
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A Technical Guide to the Spectroscopic Analysis of 1,3-Dioxolan-4-ylmethanol
Foreword: Navigating the Isomeric Complexity of Glycerol Formal
In the landscape of chemical synthesis and formulation, 1,3-dioxolan-4-ylmethanol stands as a versatile building block, prized for its dual functionality of a protected diol and a reactive primary alcohol. However, a critical aspect often encountered in its practical application is its common existence as a primary component of "glycerol formal." This commercial product is typically an equilibrium mixture of the five-membered ring, 1,3-dioxolan-4-ylmethanol, and its six-membered ring isomer, 1,3-dioxan-5-ol. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive understanding of the spectroscopic data pertinent to 1,3-dioxolan-4-ylmethanol, while acknowledging the context of its isomeric partner. A thorough grasp of the spectral signatures of both isomers is paramount for accurate quality control, reaction monitoring, and structural elucidation.
Molecular Structure and Isomerism
1,3-Dioxolan-4-ylmethanol (C₄H₈O₃, CAS: 5464-28-8) is synthesized through the acid-catalyzed acetalization of glycerol with formaldehyde. The reaction can lead to the formation of two constitutional isomers: the five-membered 1,3-dioxolane ring and the six-membered 1,3-dioxane ring.
Diagram of Isomeric Equilibrium
Caption: Reaction of glycerol and formaldehyde yields a mixture of two isomers.
The ratio of these isomers can vary depending on the reaction conditions. This guide will focus on the spectral features that allow for the identification and characterization of the target molecule, 1,3-dioxolan-4-ylmethanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of 1,3-dioxolan-4-ylmethanol and for determining the isomeric ratio in a sample of glycerol formal.
Experimental Protocol: ¹H and ¹³C NMR
A standard protocol for acquiring high-quality NMR spectra is as follows:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can influence chemical shifts, particularly for the hydroxyl proton.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
¹H NMR Spectral Analysis of 1,3-Dioxolan-4-ylmethanol
The proton NMR spectrum of 1,3-dioxolan-4-ylmethanol is expected to show distinct signals for the protons of the dioxolane ring and the hydroxymethyl side chain.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| -CH₂OH (Hydroxymethyl) | 3.5 - 3.8 | Multiplet | |
| -CH (Ring, C4) | 4.0 - 4.3 | Multiplet | |
| -CH₂- (Ring, C5) | 3.8 - 4.1 | Multiplet | |
| -O-CH₂-O- (Ring, C2) | 4.8 - 5.0 | Singlet or AB quartet | |
| -OH (Hydroxyl) | Variable (depends on solvent and concentration) | Broad Singlet |
Note: The protons on the stereocenter at C4 and the adjacent methylene group C5 form a complex spin system, leading to overlapping multiplets.
¹³C NMR Spectral Analysis of 1,3-Dioxolan-4-ylmethanol
The proton-decoupled ¹³C NMR spectrum provides a clear fingerprint of the carbon skeleton.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| -CH₂OH (Hydroxymethyl) | ~63 |
| -CH (Ring, C4) | ~76 |
| -CH₂- (Ring, C5) | ~66 |
| -O-CH₂-O- (Ring, C2) | ~95 |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in 1,3-dioxolan-4-ylmethanol.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: A small drop of the neat liquid sample is placed directly on the ATR crystal.
-
Background Collection: An air background spectrum is collected.
-
Sample Spectrum Acquisition: The sample spectrum is recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
IR Spectral Analysis
The IR spectrum of 1,3-dioxolan-4-ylmethanol is characterized by the following key absorption bands:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (hydroxyl group) | 3600 - 3200 | Strong, Broad |
| C-H Stretch (aliphatic) | 3000 - 2850 | Medium to Strong |
| C-O Stretch (acetal) | 1200 - 1000 | Strong |
| C-O Stretch (primary alcohol) | ~1050 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or methanol) is prepared.
-
GC Separation: The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar DB-5 or equivalent) to separate the components of the mixture.
-
Ionization: As the components elute from the GC column, they enter the mass spectrometer and are typically ionized by Electron Ionization (EI) at 70 eV.
-
Mass Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
Mass Spectral Analysis
The molecular ion peak ([M]⁺) for 1,3-dioxolan-4-ylmethanol (C₄H₈O₃) is expected at an m/z of 104.10. Common fragmentation pathways for cyclic acetals and alcohols will lead to characteristic fragment ions.
Diagram of Key Mass Spectrometry Fragmentations
Caption: Predicted major fragmentation pathways for 1,3-dioxolan-4-ylmethanol in EI-MS.
Conclusion and Future Perspectives
The spectroscopic characterization of 1,3-dioxolan-4-ylmethanol is fundamental to its application in research and industry. This guide provides a foundational understanding of the expected NMR, IR, and MS data for this compound. A key takeaway for any scientist working with this chemical is the high probability of it being in an isomeric mixture with 1,3-dioxan-5-ol. Therefore, the ability to interpret the spectroscopic data of this mixture is a crucial skill. Future work in this area could focus on the development of efficient and scalable methods for the selective synthesis of each isomer, which would greatly simplify their spectroscopic analysis and broaden their specific applications.
References
Navigating the Solvent Landscape: A Technical Guide to the Solubility of 1,3-Dioxan-5-ol
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dioxan-5-ol, a heterocyclic organic compound, is a molecule of significant interest in various scientific domains, including pharmaceutical formulations and chemical synthesis. Its unique structural features, particularly the presence of a hydroxyl group and two ether linkages within a six-membered ring, impart a distinct polarity and capacity for hydrogen bonding. These characteristics are the primary determinants of its solubility profile across a spectrum of common organic solvents. This technical guide provides a comprehensive exploration of the solubility of 1,3-Dioxan-5-ol, offering both a theoretical framework and practical methodologies for its assessment. Understanding the solubility of this compound is paramount for its effective application, enabling researchers and formulators to make informed decisions in solvent selection for crystallization, reaction chemistry, and the development of stable, efficacious drug delivery systems.
Theoretical Framework: The Molecular Basis of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces at play between the solute and solvent molecules. For 1,3-Dioxan-5-ol, its solubility behavior is dictated by a combination of its inherent polarity, hydrogen bonding capabilities, and molecular structure.
Molecular Structure and Polarity: The 1,3-Dioxan-5-ol molecule, with the chemical formula C₄H₈O₃, possesses a cyclic ether structure with a hydroxyl (-OH) substituent. The presence of three oxygen atoms and the hydroxyl group makes it a polar molecule. This polarity is a key factor in its interaction with various solvents.
Hydrogen Bonding: The hydroxyl group in 1,3-Dioxan-5-ol can act as both a hydrogen bond donor and an acceptor. The ether oxygen atoms can also act as hydrogen bond acceptors. This capacity for hydrogen bonding significantly influences its miscibility with protic solvents like alcohols and water.
Solubility Profile of 1,3-Dioxan-5-ol in Common Organic Solvents
Based on available data, 1,3-Dioxan-5-ol, also known as Glycerol Formal, exhibits high solubility in a range of polar organic solvents. Its amphiphilic nature, stemming from both polar and non-polar regions in its structure, allows it to act as an effective cosolvent. While precise quantitative data across a wide spectrum of solvents is not extensively published, its miscibility with several key solvents is well-documented.
Qualitative Solubility Observations:
| Solvent Class | Example Solvents | Observed Solubility |
| Polar Protic | Water, Ethanol, Methanol | Miscible |
| Polar Aprotic | Acetone, Low Molecular Weight Ketones | Soluble/Miscible |
| Non-Polar | Toluene, Hexane | Limited to Poor |
Note: "Miscible" indicates that the substances will mix in all proportions to form a homogeneous solution.
The high miscibility with polar protic solvents like water and ethanol is a direct result of the strong hydrogen bonding interactions between the hydroxyl group of 1,3-Dioxan-5-ol and the solvent molecules. In the case of polar aprotic solvents such as acetone, dipole-dipole interactions play a more significant role in the solvation process. The limited solubility in non-polar solvents like hexane is expected, as the energy required to break the hydrogen bonds between 1,3-Dioxan-5-ol molecules is not sufficiently compensated by the weak van der Waals forces that would be formed with the non-polar solvent.
Experimental Determination of Solubility: Authoritative Protocols
For researchers and drug development professionals requiring precise and reproducible solubility data, adherence to standardized protocols is essential. The following section outlines methodologies derived from authoritative sources such as the United States Pharmacopeia (USP) and the Organisation for Economic Co-operation and Development (OECD).
USP General Chapter <1236> Solubility Measurements
The USP General Chapter <1236> provides a comprehensive overview of the principles and methods for determining the solubility of pharmaceutical substances[1][2][3][4][5]. The chapter emphasizes the importance of thermodynamic equilibrium and details various methods, including the saturation shake-flask method.
Key Considerations from USP <1236>:
-
Thermodynamic Equilibrium: The measurement of solubility should represent the point at which a saturated solution is in equilibrium with the undissolved solute.
-
Factors Influencing Solubility: The chapter highlights the impact of pH, temperature, and the presence of other substances on solubility measurements[1].
-
Methodology: The saturation shake-flask method is a commonly employed technique.
Experimental Workflow: Saturation Shake-Flask Method (Adapted from USP <1236>)
Caption: Workflow for the Saturation Shake-Flask Solubility Determination Method.
OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical Properties - TG 105: Water Solubility
While specifically focused on water solubility, the principles and methodologies outlined in OECD Guideline 105 can be adapted for organic solvents[6][7][8][9]. This guideline provides two primary methods: the column elution method and the flask method.
Key Aspects of OECD Guideline 105:
-
Purity of Substance: The guideline emphasizes the use of essentially pure substances, as impurities can significantly affect solubility[8].
-
Temperature Control: The test should be conducted at a constant and well-defined temperature[6].
-
Preliminary Test: A preliminary test is recommended to estimate the approximate solubility and determine the appropriate sample amount and equilibration time[6].
Experimental Logic: Adapting OECD 105 for Organic Solvents
Caption: Logical workflow for determining the solubility of 1,3-Dioxan-5-ol in organic solvents.
Conclusion
The solubility of 1,3-Dioxan-5-ol is a critical parameter for its application in scientific research and industrial processes. Its high polarity and hydrogen bonding capacity lead to excellent solubility in polar protic solvents, with good solubility in polar aprotic solvents. For precise quantitative analysis, adherence to standardized protocols such as those outlined in USP <1236> and adapted from OECD TG 105 is imperative. This guide provides a foundational understanding and a practical framework for researchers and professionals working with this versatile compound, enabling them to harness its full potential through informed solvent selection and handling.
References
-
OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
-
OECD. Test No. 105: Water Solubility. OECD iLibrary. [Link]
-
U.S. Pharmacopeia. (2016). <1236> Solubility Measurements. USP-NF. [Link]
-
ECA Academy. (2023). Revision of USP Chapter <1236> Solubility Measurements Published for Comments. [Link]
-
Analytice. OECD 105 - Water Solubility Test at 20°C. [Link]
-
Biorelevant. USP <1236>: Solubility Measurements Chapter. [Link]
-
Situ Biosciences. OECD 105 - Water Solubility. [Link]
-
gmp-compliance.org. (2022). USP: Proposed Addition to Chapter <1236> Solubility Measurements. [Link]
-
Dissolution Discussion Group. Technical Note: Solubility Measurements. [Link]
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- 2. Revision of USP Chapter <1236> Solubility Measurements Published for Comments - ECA Academy [gmp-compliance.org]
- 3. biorelevant.com [biorelevant.com]
- 4. USP: Proposed Addition to Chapter <1236> Solubility Measurements - ECA Academy [gmp-compliance.org]
- 5. dissolutiontech.com [dissolutiontech.com]
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- 8. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 9. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
The Synthesis of Glycerol Formal: A Technical Guide for Pharmaceutical and Drug Development Professionals
Abstract
Glycerol formal, a versatile and biocompatible solvent, has emerged as a critical component in the pharmaceutical and veterinary industries. This technical guide provides an in-depth exploration of the discovery, history, and synthesis of glycerol formal, with a particular focus on its applications in drug development. We will delve into the mechanistic underpinnings of its synthesis, compare various catalytic systems, and provide detailed experimental protocols. This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this important excipient.
Introduction: The Rise of a Green Solvent
Glycerol formal, a mixture of 5-hydroxy-1,3-dioxane and 4-hydroxymethyl-1,3-dioxolane, is a clear, colorless, and nearly odorless liquid with a unique combination of properties that make it an ideal solvent and excipient in pharmaceutical formulations. Its miscibility with water and a wide range of organic solvents, coupled with low toxicity and high stability, has led to its widespread use in injectable and topical preparations.[1] The growing demand for greener and more sustainable chemical processes has further propelled interest in glycerol formal, as its primary feedstock, glycerol, is a readily available and renewable byproduct of biodiesel production.[2] This guide will provide a thorough examination of the synthesis of glycerol formal, from its historical roots to modern catalytic methodologies.
Historical Perspective: From Glycerol to its Formal Acetal
The story of glycerol formal is intrinsically linked to the history of its parent molecule, glycerol. While glycerol was discovered in the late 18th century, the synthesis of its cyclic acetals, including glycerol formal, is a more recent development. The preparation of cyclic acetals and ketals through the acid-catalyzed reaction of polyols with aldehydes or ketones has been a known chemical transformation for a considerable time.[2]
Early methods for the synthesis of glycerol formal often involved the use of strong mineral acids as catalysts and required the removal of water to drive the equilibrium towards product formation.[2] These processes, while effective, presented challenges related to catalyst separation, equipment corrosion, and the use of hazardous materials. The evolution of glycerol formal synthesis has been driven by the need for more efficient, selective, and environmentally benign methodologies, leading to the development of a wide array of heterogeneous catalysts and improved process designs.
The Core of Synthesis: The Acid-Catalyzed Condensation Reaction
The synthesis of glycerol formal is primarily achieved through the acid-catalyzed condensation reaction between glycerol and formaldehyde (or its polymer, paraformaldehyde).[1] This reversible reaction involves the formation of a cyclic acetal, with the elimination of water. The reaction typically yields a mixture of two main isomers: the six-membered ring (5-hydroxy-1,3-dioxane) and the five-membered ring (4-hydroxymethyl-1,3-dioxolane).[1]
Reaction Mechanism
The acid-catalyzed formation of glycerol formal proceeds through a series of well-defined steps, as illustrated below. The mechanism is initiated by the protonation of the formaldehyde carbonyl group, which increases its electrophilicity and makes it susceptible to nucleophilic attack by one of the hydroxyl groups of glycerol.
Figure 1: Simplified reaction mechanism for the acid-catalyzed synthesis of glycerol formal.
The key steps in the mechanism are:
-
Protonation of the carbonyl oxygen of formaldehyde by the acid catalyst.
-
Nucleophilic attack of a hydroxyl group from glycerol on the protonated carbonyl carbon, forming a hemiformal intermediate.
-
Protonation of the hemiformal's hydroxyl group , followed by the elimination of a water molecule to form a carbocation.
-
Intramolecular nucleophilic attack by another hydroxyl group of the glycerol backbone on the carbocation, leading to the formation of either a five-membered or a six-membered ring.
-
Deprotonation of the cyclic intermediate to regenerate the acid catalyst and yield the final glycerol formal product.
The ratio of the five-membered to the six-membered ring isomers can be influenced by the reaction conditions and the catalyst used.
Catalytic Systems: A Comparative Analysis
The choice of catalyst is paramount in the synthesis of glycerol formal, as it dictates the reaction rate, selectivity, and overall process efficiency. Both homogeneous and heterogeneous catalysts have been extensively studied.
Homogeneous Catalysts
Traditional homogeneous catalysts include strong mineral acids like sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄), as well as organic acids such as p-toluenesulfonic acid (PTSA).[3] While these catalysts exhibit high activity, they suffer from significant drawbacks, including difficulty in separation from the product mixture, reactor corrosion, and the generation of acidic waste streams.[3]
Heterogeneous Catalysts
To overcome the limitations of homogeneous catalysts, significant research has focused on the development of solid acid catalysts. Heterogeneous catalysts offer several advantages, including ease of separation and recovery, potential for regeneration and reuse, and reduced environmental impact.[4] A wide variety of materials have been investigated as heterogeneous catalysts for glycerol formal synthesis.
| Catalyst Type | Examples | Typical Glycerol Conversion (%) | Selectivity to Glycerol Formal (%) | Key Advantages | Key Disadvantages | Reference(s) |
| Ion-Exchange Resins | Amberlyst-15, Nafion-NR50 | 85 - 98 | > 95 | High activity and selectivity, commercially available. | Limited thermal stability, potential for leaching. | [3] |
| Zeolites | H-ZSM-5, H-Beta, H-Y | 70 - 95 | 80 - 95 | Shape selectivity, tunable acidity, high thermal stability. | Potential for pore blockage, diffusion limitations. | [3] |
| Supported Acids | Phosphotungstic acid on silica or MCM-41 | > 98 | > 95 | Very high acidity and activity. | Potential for leaching of the active species. | [5] |
| Acid-Activated Clays | Montmorillonite K10 | ~54 | > 97 | Low cost, readily available. | Lower activity compared to other systems. | [6] |
| Metal Oxides | Sulfated zirconia, niobia | 80 - 95 | > 90 | High thermal stability, tunable acidic properties. | Can require high reaction temperatures. | [4] |
Table 1: Comparative performance of various heterogeneous catalysts for glycerol formal synthesis. (Note: Conversion and selectivity values are indicative and can vary significantly with reaction conditions).
Experimental Protocols: A Practical Guide
This section provides a detailed, step-by-step methodology for the synthesis of glycerol formal using a commercially available and widely used heterogeneous catalyst, Amberlyst-15. This protocol is designed to be a self-validating system, with clear steps for reaction setup, monitoring, and product analysis.
Synthesis of Glycerol Formal using Amberlyst-15
Materials:
-
Glycerol (≥99.5%)
-
Paraformaldehyde
-
Amberlyst-15 (pre-dried at 110 °C for 4 hours)
-
Toluene (for azeotropic removal of water, optional)
-
Sodium bicarbonate (for neutralization)
-
Anhydrous magnesium sulfate (for drying)
-
Round-bottom flask
-
Dean-Stark apparatus (if using azeotropic removal)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Gas chromatograph (GC) for analysis
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add glycerol (e.g., 92.1 g, 1.0 mol) and paraformaldehyde (e.g., 33.0 g, 1.1 mol).
-
Catalyst Addition: Add the pre-dried Amberlyst-15 catalyst (e.g., 5 wt% with respect to glycerol).
-
Reaction:
-
Solvent-Free: Attach a reflux condenser and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by taking small aliquots and analyzing them by GC. The reaction is typically complete within 4-6 hours.
-
With Azeotropic Removal: Add toluene (e.g., 100 mL) to the flask and attach a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter to remove the Amberlyst-15 catalyst. The catalyst can be washed with methanol, dried, and reused.
-
If toluene was used, remove it under reduced pressure using a rotary evaporator.
-
Neutralize the crude product by washing with a saturated solution of sodium bicarbonate.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
-
Purification: Purify the crude glycerol formal by vacuum distillation to obtain a clear, colorless liquid.
Workflow Diagram:
Figure 2: Experimental workflow for the synthesis of glycerol formal using Amberlyst-15.
Applications in Pharmaceutical and Drug Development
Glycerol formal's favorable toxicological profile and excellent solubilizing properties make it a valuable excipient in a variety of pharmaceutical applications.
-
Solvent for Injectable Formulations: It is widely used as a solvent for poorly water-soluble active pharmaceutical ingredients (APIs) in both human and veterinary medicine.
-
Excipient in Topical Preparations: Its properties make it suitable for use in creams, ointments, and gels, where it can act as a co-solvent and penetration enhancer.
-
Stabilizer and Preservative: Glycerol formal can help to stabilize formulations and protect APIs from degradation.
-
Green Chemistry in Drug Synthesis: Its use as a solvent in drug synthesis aligns with the principles of green chemistry, offering a more sustainable alternative to traditional organic solvents.
Conclusion and Future Outlook
The synthesis of glycerol formal represents a mature yet evolving field of chemical technology. The shift from homogeneous to heterogeneous catalysis has significantly improved the sustainability and economic viability of its production. As the demand for green solvents and biocompatible excipients continues to grow, further research into novel catalytic systems, continuous flow processes, and the utilization of crude glycerol feedstocks will be crucial. For pharmaceutical and drug development professionals, a thorough understanding of the synthesis and properties of glycerol formal is essential for formulating safe, stable, and effective drug products.
References
-
Faria, J., et al. (2022). Glycerol and Catalysis by Waste/Low-Cost Materials—A Review. Molecules, 27(15), 4881. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Glycerol Formal: Properties and Synthesis. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). The maximum glycerol formal yields over various catalysts. Retrieved January 18, 2026, from [Link]
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ResearchGate. (n.d.). Comparisons of glycerol oxidation activity and selectivity for each.... Retrieved January 18, 2026, from [Link]
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Shukla, K., & Srivastava, V. C. (2022). Chemicals Production from Glycerol through Heterogeneous Catalysis: A Review. Catalysts, 12(8), 853. [Link]
- U.S. Patent No. US20100094027A1. (2010). Process for the Preparation of Glycerol Formal.
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López-Asensio, J., et al. (2023). A Comparative Study of Homogeneous and Heterogeneous Catalyzed Glycerol Acetylation with Acetic Acid: Activity, Selectivity, and Stability. Catalysts, 13(7), 1083. [Link]
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Wikipedia. (n.d.). Glycerol. Retrieved January 18, 2026, from [Link]
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ResearchGate. (n.d.). Scheme 34 Synthesis of glycerol formal from glycerol condensation with formaldehyde. Retrieved January 18, 2026, from [Link]
-
Kumar Metal. (2022, November 7). Glycerol Manufacturing Process and Different Methods Involved. Retrieved January 18, 2026, from [Link]
-
European Patent Office. (n.d.). Process for the production of glycerol from formaldehyde. Retrieved January 18, 2026, from [Link]
-
Ataman Kimya. (n.d.). GLYCEROL FORMAL. Retrieved January 18, 2026, from [Link]
-
MDPI. (2022). Green Production of Glycerol Ketals with a Clay-Based Heterogeneous Acid Catalyst. Retrieved January 18, 2026, from [Link]
-
MDPI. (2022). Chemicals Production from Glycerol through Heterogeneous Catalysis: A Review. Retrieved January 18, 2026, from [Link]
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Isomerism in Glycerol Formal: A Technical Guide to 1,3-Dioxan-5-ol and 1,3-Dioxolan-4-ylmethanol for Pharmaceutical Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glycerol formal, a condensation product of glycerol and formaldehyde, is a versatile excipient valued in the pharmaceutical industry, particularly in veterinary formulations, for its excellent solvent properties and low toxicity profile.[1][2][3] However, "glycerol formal" is not a single chemical entity but a mixture of two primary positional isomers: the six-membered 1,3-dioxan-5-ol and the five-membered 1,3-dioxolan-4-ylmethanol.[2][4] The inherent structural differences between these isomers can significantly influence the physicochemical properties of the excipient, impacting drug solubility, formulation stability, and manufacturability. For researchers and drug development professionals, a thorough understanding and analytical control of this isomeric composition are paramount for ensuring product consistency, efficacy, and regulatory compliance. This guide provides an in-depth exploration of the synthesis, structural properties, analytical differentiation, and pharmaceutical implications of these two key isomers.
The Genesis of Isomerism: Synthesis and Structural Divergence
Glycerol formal is synthesized via an acid-catalyzed condensation reaction between glycerol, a triol, and formaldehyde.[4] The reaction can proceed via two distinct pathways, leading to the formation of a cyclic acetal. The specific hydroxyl groups of glycerol that participate in the cyclization determine the resulting ring structure.
-
Pathway A (1,3-Cyclization): Reaction between the hydroxyl groups at the C1 and C3 positions of glycerol results in the formation of a six-membered ring, 1,3-dioxan-5-ol .
-
Pathway B (1,2-Cyclization): Reaction involving the hydroxyl groups at the C1 and C2 positions yields a five-membered ring, 1,3-dioxolan-4-ylmethanol .
Commercial glycerol formal is typically a mixture of these isomers, often with a higher proportion of the 1,3-dioxan-5-ol form (approximately 60:40).
Caption: General synthesis pathway of glycerol formal isomers.
A Tale of Two Rings: Physicochemical Properties
The difference of a single atom in the ring backbone (CH₂ vs. none) creates distinct three-dimensional structures and, consequently, different physicochemical properties. These differences are critical for formulation science, where properties like boiling point, density, and polarity dictate solvent behavior and processing conditions.
Isomer Structures
Caption: Chemical structures of the two primary glycerol formal isomers.
Comparative Physicochemical Data
The following table summarizes key properties of the two isomers. It is important to note that commercially available materials are mixtures, and their properties will reflect the isomeric ratio.
| Property | 1,3-Dioxan-5-ol | 1,3-Dioxolan-4-ylmethanol | Reference(s) |
| Molecular Formula | C₄H₈O₃ | C₄H₈O₃ | [5][6] |
| Molecular Weight | 104.10 g/mol | 104.10 g/mol | [7][8] |
| CAS Number | 4740-78-7 / 86687-05-0 | 5464-28-8 | [7][9][10] |
| Appearance | White powder or clear, colorless liquid | Colorless to pale yellow liquid | [5][6] |
| Boiling Point | ~192-193 °C | ~192-193 °C | [9][10][11] |
| Density | ~1.203 g/mL at 25 °C | ~1.203 g/mL at 25 °C | [9][10] |
| Refractive Index (n20/D) | ~1.451 | ~1.451 | [9][11] |
| Flash Point | ~170 °F | ~170 °F (~76.1 °C) | [5][10][11] |
Note: The physical properties of the individual isomers are very similar, which presents a significant challenge for their separation and independent analysis.
Analytical Strategies for Isomer Differentiation and Quantification
Given their nearly identical physical properties, distinguishing and quantifying 1,3-dioxan-5-ol and 1,3-dioxolan-4-ylmethanol requires sophisticated analytical techniques. The choice of method is driven by the need for resolution, sensitivity, and the ability to provide unambiguous structural information.
Chromatographic Separation: The Derivatization Imperative
Direct chromatographic separation of the isomers is challenging. High-performance liquid chromatography (HPLC) on a cyanopropyl column can achieve marginal separation (Rs ≈ 1.0), which is often insufficient for robust quantification.[12]
Expert Insight: The primary obstacle to direct analysis is not only the similar polarity of the isomers but also their lack of a strong UV-absorbing chromophore, making detection difficult. A proven strategy to overcome both challenges is chemical derivatization.
A highly effective approach involves esterifying the hydroxyl group of each isomer with 3,5-dinitrobenzoyl chloride. This reaction serves two critical purposes:
-
It introduces a potent UV chromophore (the dinitrobenzoyl group), dramatically enhancing detection sensitivity.[12]
-
It creates derivatives with significantly different spatial arrangements, which allows for complete baseline separation (Rs > 2) via normal-phase HPLC on a silica column.[12]
This protocol is adapted from established methodologies for the robust separation and quantification of glycerol formal isomers.[12]
Step 1: Derivatization
-
Sample Preparation: Accurately weigh approximately 50 mg of the glycerol formal sample into a 10 mL volumetric flask and dissolve in pyridine.
-
Reagent Addition: Add a molar excess of 3,5-dinitrobenzoyl chloride solution in pyridine.
-
Reaction: Heat the mixture at 60-70°C for 30 minutes to ensure complete esterification.
-
Quenching: Cool the reaction mixture and add methanol to quench any unreacted 3,5-dinitrobenzoyl chloride.
-
Extraction: Dilute with a suitable organic solvent (e.g., dichloromethane) and wash with dilute acid (e.g., 1N HCl) and then water to remove pyridine and other water-soluble components. Dry the organic layer over anhydrous sodium sulfate.
-
Final Preparation: Evaporate the solvent and reconstitute the residue in the HPLC mobile phase for analysis.
Step 2: Normal-Phase HPLC Analysis
-
Column: Silica column (e.g., 5 µm, 4.6 x 250 mm).
-
Mobile Phase: A non-polar/polar mixture, such as hexane:ethyl acetate or acetone-hexane.[12] The exact ratio must be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Quantification: Use isolated and characterized ester derivatives of each isomer as reference standards to build a calibration curve for accurate quantification.[12]
Spectroscopic Characterization
Spectroscopy provides the definitive structural confirmation needed to identify each isomer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing the isomers. The different ring sizes and symmetries result in unique chemical shifts and coupling constants for the protons and carbons in the ring and on the side chain.[12][13] For instance, the protons on the five-membered dioxolane ring will exist in a different chemical and magnetic environment compared to those on the six-membered dioxane ring, leading to distinct spectral patterns.[13]
-
Mass Spectrometry (MS): When coupled with Gas Chromatography (GC-MS), mass spectrometry can help identify the isomers. While they have the same molecular weight, their fragmentation patterns under electron ionization (EI) may differ due to the varying stability of the cyclic structures, providing another layer of confirmation.[12]
Caption: A self-validating analytical workflow for isomer characterization.
Implications in Pharmaceutical Development
The isomeric ratio of glycerol formal is not merely an academic detail; it has tangible consequences for drug formulation and product performance.
-
Solvent Capacity: The subtle differences in polarity and molecular shape between 1,3-dioxan-5-ol and 1,3-dioxolan-4-ylmethanol can alter the solvent's capacity to dissolve active pharmaceutical ingredients (APIs).[14] A change in the isomeric ratio from batch to batch could lead to variability in drug concentration and potential precipitation issues.
-
Formulation Stability: The chemical stability of the two isomers may differ. The five-membered dioxolane ring can sometimes be more susceptible to acid-catalyzed hydrolysis than the six-membered dioxane ring. This could impact the shelf-life of a formulation, especially at lower pH values.
-
Viscosity and Injectability: As a component in injectable formulations, particularly in veterinary medicine, viscosity is a critical parameter.[1] Variations in the isomeric ratio could lead to changes in the formulation's viscosity, affecting syringeability and patient comfort.
-
Toxicity and Safety Profile: While glycerol formal is generally considered to have low acute toxicity, comprehensive toxicological studies on the individual isomers are less common.[1][2][15] Regulatory bodies may require justification for the chosen isomeric ratio and evidence that variations do not adversely affect the safety profile. It is important to note that glycerol formal is suspected of reproductive toxicity, and its use in human pharmaceuticals is more restricted than in veterinary medicine.[1][16]
Conclusion and Recommendations
The isomerism of glycerol formal presents both a challenge and an opportunity for pharmaceutical scientists. While the presence of two structurally similar isomers complicates analysis and manufacturing control, it also offers the potential to fine-tune the properties of the excipient by controlling the isomeric ratio.
For professionals in drug development, the following recommendations are crucial:
-
Do Not Treat Glycerol Formal as a Monograph Substance: Always be aware of its isomeric nature.
-
Implement Robust Analytical Controls: Develop and validate specific analytical methods, such as the derivatization-HPLC protocol described, to quantify the isomeric ratio of incoming raw materials and to assess its stability in final formulations.
-
Evaluate Isomer Impact: During pre-formulation, investigate the impact of different, well-characterized isomer ratios on critical quality attributes like API solubility, formulation stability, and physical properties.
-
Ensure Batch-to-Batch Consistency: Work with suppliers who can provide glycerol formal with a consistent isomeric ratio and include this parameter in the material specifications.
By embracing a scientifically rigorous, isomer-aware approach, researchers can better harness the benefits of glycerol formal as a pharmaceutical excipient, leading to the development of more robust, stable, and effective drug products.
References
- UTAH Trading. (2025, May 14). Glycerol Formal in the Pharmaceutical Industry: Properties and Applications.
- Ningbo Innopharmchem Co., Ltd. (2025, October 14). The Chemistry Behind 1,3-Dioxan-5-ol: Properties and Industrial Relevance.
- NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind Glycerol Formal: Properties and Synthesis.
- Guidechem. 1,3-Dioxolane-4-methanol 5464-28-8 wiki.
- Reddy, B. V. S., et al. (2007). Highly Regioselective Preparation of 1,3-Dioxolane-4-methanol Derivatives from Glycerol Using Phosphomolybdic Acid. Synlett, 2007(13), 2095-2097.
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- Alfa Chemistry. CAS 5464-28-8 1,3-Dioxolane-4-methanol.
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- ChemicalBook. 1,3-Dioxolane-4-methanol CAS#: 5464-28-8.
- PubChem. (1,3-Dioxolan-4-yl)methanol; 1,3-dioxan-5-ol | C8H16O6 | CID 251541.
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- Canadian Science Publishing. 1,3-Dioxan-5-ones: synthesis, deprotonation, and reactions of their lithium enolates.
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- Carl ROTH. (2025, March 31). Safety Data Sheet: Glycerol Formal.
- Ataman Kimya. GLYCEROL FORMAL.
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Navigating the Safety Landscape of 1,3-Dioxan-5-ol: An In-depth Technical Guide
For researchers, scientists, and drug development professionals, a deep understanding of the chemical entities they handle is paramount, not only for experimental success but for personal and environmental safety. This guide provides a comprehensive technical overview of the health and safety considerations for 1,3-Dioxan-5-ol (CAS No. 4740-78-7), also known as Glycerol Formal. The following sections are structured to offer a logical and scientifically grounded approach to its safe handling, storage, and emergency management.
Hazard Identification and Classification
A critical first step in the safe handling of any chemical is a thorough understanding of its intrinsic hazards. For 1,3-Dioxan-5-ol, the hazard classification can be nuanced, with some sources indicating that it does not meet the criteria for GHS hazard classification, while others highlight specific risks.[1]
The most consistently reported hazard is its potential to cause serious eye irritation.[1] This necessitates stringent eye protection protocols. While comprehensive toxicological data is largely unavailable, the potential for eye damage is a significant factor in risk assessment.
Globally Harmonized System (GHS) Classification
The GHS provides a standardized framework for communicating hazard information. For 1,3-Dioxan-5-ol, the following classifications have been reported:
| Hazard Class | Category | Hazard Statement |
| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation |
It is important to note that a significant number of reports indicate that this chemical does not meet GHS hazard criteria.[1] This discrepancy underscores the importance of treating the substance with caution and adhering to the highest safety standards, especially in the absence of comprehensive data.
Exposure Controls and Personal Protection
Given the identified risk of serious eye irritation, the implementation of robust exposure controls is a non-negotiable aspect of working with 1,3-Dioxan-5-ol. The following personal protective equipment (PPE) is mandatory.
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield. Standard laboratory safety glasses may not provide adequate protection.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn. Lab coats or other protective clothing are also recommended to prevent skin contact.
-
Respiratory Protection: In well-ventilated areas, respiratory protection may not be necessary. However, if vapors or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge should be used.
-
Hygiene Measures: Always wash hands thoroughly after handling the chemical. Do not eat, drink, or smoke in the laboratory.
The causality behind these recommendations lies in preventing the primary route of exposure and potential harm. The eyes are particularly vulnerable, and direct contact can lead to significant irritation.
Safe Handling and Storage Protocols
The principles of safe handling and storage are designed to minimize the risk of exposure and maintain the chemical's stability.
Handling
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin and eyes.
-
Avoid inhalation of vapor or mist.
-
Use non-sparking tools and take precautionary measures against static discharge, as the flammability of related compounds is a concern.[2][3]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.[3]
The rationale for these storage conditions is to prevent degradation of the material and to avoid potentially hazardous reactions.
First-Aid and Emergency Procedures
A self-validating safety protocol includes clear and concise emergency procedures. In the event of an exposure or spill, immediate and appropriate action is crucial.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[4][5] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[4][5] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention if symptoms occur.[4][5] |
| Ingestion | Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Get medical attention if symptoms occur.[4][5] |
Accidental Release Measures
In the event of a spill, the primary objectives are to contain the material, prevent its spread, and protect personnel.
-
Evacuate the area: Remove all non-essential personnel from the spill area.
-
Ensure adequate ventilation: If the spill occurs in a poorly ventilated area, increase ventilation.
-
Wear appropriate PPE: This includes respiratory protection, chemical-resistant gloves, and eye protection.
-
Contain the spill: Use an inert absorbent material (e.g., sand, earth, vermiculite) to contain the spill.
-
Collect the spilled material: Carefully collect the absorbed material into a suitable container for disposal.
-
Clean the spill area: Decontaminate the spill area with a suitable cleaning agent.
-
Dispose of waste: Dispose of the collected waste in accordance with local, state, and federal regulations.
Fire-Fighting Measures
While 1,3-Dioxan-5-ol itself is not classified as highly flammable, related dioxane compounds are.[2][3] Therefore, it is prudent to be prepared for a potential fire hazard.
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][5]
-
Specific Hazards: In a fire, hazardous decomposition products such as carbon monoxide and carbon dioxide may be formed.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][5]
Toxicological and Ecological Information
A significant gap in the safety profile of 1,3-Dioxan-5-ol is the lack of comprehensive toxicological and ecological data.
-
Acute Toxicity: No data available.
-
Skin Corrosion/Irritation: No data available.
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1]
-
Respiratory or Skin Sensitization: No data available.
-
Germ Cell Mutagenicity: No data available.
-
Carcinogenicity: No data available.
-
Reproductive Toxicity: No data available.
-
Specific Target Organ Toxicity (Single and Repeated Exposure): No data available.
-
Aspiration Hazard: No data available.
-
Ecotoxicity: No data available.[5]
The absence of this data necessitates a cautious approach. The precautionary principle should be applied, and the substance should be handled as if it were potentially hazardous until more definitive information becomes available.
Experimental Workflow: Laboratory Risk Assessment for 1,3-Dioxan-5-ol
The following diagram outlines a logical workflow for conducting a risk assessment prior to handling 1,3-Dioxan-5-ol in a laboratory setting.
Sources
Methodological & Application
1,3-Dioxan-5-ol: A Versatile and Sustainable Solvent for Modern Organic Synthesis
Introduction: Beyond a Co-Solvent, a Potential Reaction Medium
In the relentless pursuit of greener and more efficient chemical processes, the role of the solvent cannot be overstated. While traditionally viewed as a mere medium for reactions, the modern perspective acknowledges the profound influence of the solvent on reactivity, selectivity, and overall process sustainability. 1,3-Dioxan-5-ol, also widely known as glycerol formal, emerges as a compelling candidate in the expanding toolbox of green solvents. Derived from the renewable resources glycerol and formaldehyde, this compound is not only biodegradable but also possesses a unique combination of physical and chemical properties that suggest its potential extends far beyond its current primary use as a co-solvent in pharmaceutical formulations.
This technical guide moves beyond the established applications of 1,3-dioxan-5-ol in drug delivery and veterinary medicine to explore its untapped potential as a primary solvent for a range of organic reactions. We will delve into its physicochemical characteristics, providing a rationale for its suitability in various reaction classes, and present detailed, albeit foundational, protocols to encourage its exploration and adoption by researchers, scientists, and professionals in drug development. Our aim is to provide a scientifically grounded yet practical framework for harnessing the capabilities of this promising green solvent.
Physicochemical Properties: The Foundation of Versatility
The utility of a solvent is intrinsically linked to its physical and chemical properties. 1,3-Dioxan-5-ol presents a compelling profile that balances polarity, hydrogen bonding capability, and a high boiling point, making it a potentially robust medium for a variety of chemical transformations.
| Property | Value | Source |
| Molecular Formula | C₄H₈O₃ | |
| Molecular Weight | 104.10 g/mol | |
| Appearance | Clear, colorless liquid | |
| Boiling Point | 192-193 °C | |
| Density | ~1.203 g/mL at 25 °C | |
| Flash Point | 170 °F (76.7 °C) | |
| Solubility | Miscible with water and a wide range of organic solvents. | |
| Vapor Pressure | Low |
The presence of a hydroxyl group and two ether linkages within the 1,3-dioxane ring structure imparts a unique polarity and the capacity for hydrogen bonding. This amphiphilic nature allows for the dissolution of a broad spectrum of organic compounds, from polar starting materials to nonpolar products. Its high boiling point is particularly advantageous for reactions requiring elevated temperatures, enabling wider reaction windows and potentially faster kinetics. Furthermore, its low vapor pressure contributes to safer handling and reduced volatile organic compound (VOC) emissions, aligning with the principles of green chemistry.
Diagram of 1,3-Dioxan-5-ol Structure
Caption: Molecular structure of 1,3-Dioxan-5-ol.
Potential Applications in Organic Synthesis
While comprehensive studies detailing the use of 1,3-dioxan-5-ol as a primary reaction solvent are limited, its inherent properties suggest its suitability for several important classes of organic reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Causality: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, are cornerstones of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions often require polar aprotic solvents to facilitate the dissolution of both the organometallic reagents and the inorganic bases, while also stabilizing the palladium catalytic species. The intermediate polarity of 1,3-dioxan-5-ol, coupled with its high boiling point, makes it an attractive, greener alternative to commonly used solvents like dioxane, DMF, and NMP, which are facing increasing regulatory scrutiny. The hydroxyl group may also play a beneficial role in coordinating with the catalyst or reagents, potentially influencing reaction rates and selectivity.
Generalized Protocol for a Suzuki-Miyaura Cross-Coupling Reaction:
Note: This is a generalized protocol and requires optimization for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv).
-
Solvent Addition: Add anhydrous 1,3-dioxan-5-ol (sufficient to achieve a desired concentration, e.g., 0.1-0.5 M).
-
Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) and monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Experimental Workflow for Solvent Screening in Cross-Coupling:
Caption: Workflow for evaluating 1,3-dioxan-5-ol in a cross-coupling reaction.
Nucleophilic Substitution Reactions (Sₙ1 and Sₙ2)
Causality: The outcome of nucleophilic substitution reactions is highly dependent on the solvent. Polar protic solvents, like 1,3-dioxan-5-ol with its hydroxyl group, can solvate both the nucleophile and the leaving group, which can be advantageous in Sₙ1 reactions by stabilizing the carbocation intermediate and the departing anion. In Sₙ2 reactions, while strong hydrogen bonding to the nucleophile can decrease its reactivity, the overall polarity of 1,3-dioxan-5-ol can facilitate the dissolution of ionic nucleophiles and stabilize the transition state. Its versatility suggests it could be a valuable solvent for a range of substitution reactions, offering a safer alternative to traditional polar aprotic solvents.
Generalized Protocol for an Sₙ2 Reaction:
Note: This is a generalized protocol and requires optimization for specific substrates.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substrate (e.g., an alkyl halide, 1.0 equiv) in 1,3-dioxan-5-ol.
-
Nucleophile Addition: Add the nucleophile (e.g., sodium azide, sodium cyanide, 1.1-1.5 equiv) to the solution.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Quenching and Extraction: After cooling to room temperature, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic extracts with water and brine, dry over a suitable drying agent (e.g., MgSO₄), filter, and remove the solvent in vacuo. Purify the residue by distillation or chromatography.
Safety, Handling, and Environmental Considerations
As with any chemical, proper safety precautions are paramount when handling 1,3-dioxan-5-ol.
Safety and Handling:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, such as a fume hood, to avoid inhalation of any vapors.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
In case of contact: In case of skin or eye contact, flush with copious amounts of water and seek medical attention if irritation persists.
Environmental Impact:
1,3-Dioxan-5-ol is derived from glycerol, a byproduct of biodiesel production, making it a renewable feedstock. It is also reported to be biodegradable. However, the environmental impact of its synthesis, which involves formaldehyde, should be considered for a complete life-cycle assessment. The use of 1,3-dioxan-5-ol as a solvent can contribute to greener processes by replacing more hazardous and non-renewable solvents.
Future Research Directions: A Call for Systematic Investigation
The application of 1,3-dioxan-5-ol as a primary solvent in organic synthesis is a nascent field with significant potential. To fully realize its capabilities, systematic research is required in the following areas:
-
Comprehensive Solvency Studies: A thorough investigation of the solubility of a wide range of common organic and organometallic reagents in 1,3-dioxan-5-ol is needed to build a comprehensive solubility database.
-
Mechanistic Investigations: Studies into the effect of 1,3-dioxan-5-ol on reaction mechanisms, including kinetic studies and computational modeling, will provide a deeper understanding of its role as a solvent and its potential to influence selectivity.
-
Reaction Scope Expansion: The evaluation of 1,3-dioxan-5-ol in a broader array of organic transformations, including other transition-metal-catalyzed reactions, multicomponent reactions, and biocatalysis, will further define its utility.
-
Solvent Recycling Protocols: The development of efficient methods for the recovery and recycling of 1,3-dioxan-5-ol after a reaction will be crucial for its large-scale industrial application and for maximizing its green credentials.
Conclusion
1,3-Dioxan-5-ol stands at the cusp of transitioning from a specialized co-solvent to a versatile and sustainable primary reaction medium. Its favorable physicochemical properties, coupled with its renewable origin and biodegradability, make it an exemplary candidate for advancing the principles of green chemistry in organic synthesis. While further research is imperative to fully delineate its scope and optimize its application, the foundational information and generalized protocols provided in this guide offer a solid starting point for the scientific community to explore and unlock the full potential of this promising solvent.
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Glycerol Formal in the Pharmaceutical Industry: Properties and Applications. (2025, May 14). UTAH Trading. [Link]
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Greening cross coupling reactions by using sustainable solvents/bases blends. ACS Green Chemistry. [Link]
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The Versatile Chiral Synthon: Harnessing 1,3-Dioxolan-4-ylmethanol in Asymmetric Synthesis
In the landscape of modern organic synthesis, the demand for enantiomerically pure compounds is paramount, particularly in the pharmaceutical and agrochemical industries where stereochemistry dictates biological activity. Chiral building blocks, readily available and stereochemically defined starting materials, offer an efficient and reliable strategy for the construction of complex chiral molecules. Among these, (R)- and (S)-1,3-dioxolan-4-ylmethanol, commonly known as (R)- and (S)-solketal respectively, have emerged as highly versatile and cost-effective chiral synthons. Derived from glycerol, a renewable and abundant resource, solketal provides a robust C3 chiral framework that has been successfully employed in the asymmetric synthesis of a diverse array of bioactive molecules, including beta-blockers, prostaglandins, and platelet-activating factor (PAF) antagonists.
This comprehensive guide delves into the multifaceted applications of 1,3-dioxolan-4-ylmethanol as a chiral building block. We will explore its intrinsic properties, the strategic derivatization of its primary alcohol, and its pivotal role in directing stereochemical outcomes in a variety of synthetic transformations. Detailed experimental protocols and mechanistic insights are provided to empower researchers, scientists, and drug development professionals to effectively integrate this valuable synthon into their synthetic endeavors.
Properties and Preparation of Solketal: A Foundation of Chirality
Solketal, or (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol, is a protected form of glycerol where the 1,2-diol is masked as an isopropylidene acetal.[1] This protection imparts stability under a range of reaction conditions, particularly those that are basic or nucleophilic, while leaving a primary hydroxyl group available for synthetic manipulation. The chiral center at the C4 position of the dioxolane ring is the cornerstone of its utility in asymmetric synthesis.
Table 1: Physicochemical Properties of Solketal
| Property | Value |
| IUPAC Name | (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol |
| Enantiomers | (R)-(-)-Solketal, (S)-(+)-Solketal |
| CAS Number | 22323-82-6 ((S)-enantiomer) |
| Molecular Formula | C₆H₁₂O₃ |
| Molar Mass | 132.16 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 188-189 °C |
| Density | 1.063 g/mL at 25 °C |
| Solubility | Miscible in water and most organic solvents |
The preparation of racemic solketal is a straightforward acid-catalyzed acetalization of glycerol with acetone.[2] Enantiomerically pure (S)-(+)-solketal is readily available as it can be synthesized from D-mannitol, a naturally occurring sugar alcohol. The (R)-(-)-enantiomer can also be accessed through various synthetic strategies, providing entry to both enantiomeric series of target molecules.
Strategic Applications in Asymmetric Synthesis
The synthetic utility of solketal hinges on the strategic manipulation of its primary hydroxyl group, followed by key transformations where the inherent chirality of the solketal moiety directs the stereochemical outcome of the reaction. Subsequent deprotection of the acetal reveals a 1,2-diol, a common structural motif in many natural products and pharmaceuticals.
Synthesis of Chiral β-Adrenergic Blockers
One of the most prominent applications of solketal is in the asymmetric synthesis of β-adrenergic blockers, a class of drugs used to manage cardiovascular diseases. The synthesis of (S)-propranolol, a widely used beta-blocker, serves as an excellent example of the strategic use of (R)-solketal. The activity of (S)-(-)-propranolol is significantly higher than its (R)-enantiomer, highlighting the importance of stereoselective synthesis.[1]
The general strategy involves the conversion of the primary alcohol of (R)-solketal into a good leaving group, typically a tosylate. This is followed by a nucleophilic substitution with the appropriate aryloxide and subsequent ring-opening of the epoxide formed in situ, or through a multi-step sequence, to introduce the amino side chain.
Diagram 1: General Synthetic Strategy for (S)-Propranolol from (R)-Solketal
Caption: Synthetic pathway to (S)-Propranolol.
Protocol 1: Synthesis of (S)-Propranolol from (R)-Solketal
Step 1: Tosylation of (R)-Solketal
-
To a solution of (R)-(-)-solketal (1.0 eq) in anhydrous pyridine at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise.
-
Stir the reaction mixture at 0 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the organic layer sequentially with cold dilute HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford (R)-solketal tosylate.
Step 2: Synthesis of the Chiral Epoxide
-
To a solution of 1-naphthol (1.2 eq) in a suitable solvent such as DMF, add a base like sodium hydride (1.2 eq) at 0 °C.
-
Stir the mixture until the evolution of hydrogen gas ceases.
-
Add a solution of (R)-solketal tosylate (1.0 eq) in DMF to the reaction mixture.
-
Heat the reaction to 60-70 °C and stir for 12-16 hours.
-
Cool the reaction to room temperature, quench with water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
The crude product is then treated with a mild acid, such as acetic acid in aqueous THF, to hydrolyze the acetal and promote in-situ cyclization to the chiral epoxide.
Step 3: Ring-Opening of the Epoxide with Isopropylamine
-
Dissolve the crude chiral epoxide in isopropylamine.
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC until the epoxide is consumed.
-
Remove the excess isopropylamine under reduced pressure.
-
Purify the residue by column chromatography to yield (S)-propranolol.[1]
Table 2: Representative Yields and Enantiomeric Excess in the Synthesis of (S)-Propranolol
| Step | Product | Typical Yield | Enantiomeric Excess (ee) |
| 1 | (R)-Solketal Tosylate | >95% | >99% |
| 2 | Chiral Epoxide | 80-90% | >98% |
| 3 | (S)-Propranolol | 85-95% | >98% |
This synthetic route demonstrates a highly efficient transfer of chirality from the starting solketal to the final product.
Synthesis of Chiral 1,2-Diols
Chiral 1,2-diols are fundamental building blocks in the synthesis of numerous natural products and pharmaceuticals. (R)- and (S)-solketal serve as excellent precursors for the enantioselective synthesis of these valuable motifs. The strategy involves the deprotection of the acetal group under acidic conditions to unmask the 1,2-diol.
Diagram 2: Synthesis of Chiral 1,2-Diols from Solketal
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Application Notes & Protocols: A Guide to the Synthesis and Characterization of 1,3-Dioxan-5-ol Derivatives
Abstract
The 1,3-dioxan-5-ol scaffold is a pivotal structural motif in modern organic synthesis, serving as a versatile chiral building block and a protected form of dihydroxyacetone. Its derivatives are integral to the development of novel pharmaceuticals and biologically active compounds. This guide provides a comprehensive overview of the principles, protocols, and critical considerations for the preparation of 1,3-dioxan-5-ol derivatives, tailored for researchers in both academic and industrial drug development settings. We delve into the mechanistic underpinnings of the core synthetic reactions, offer detailed, step-by-step protocols for key derivatives, and present methods for their purification and characterization.
Introduction: The Significance of the 1,3-Dioxan-5-ol Core
The 1,3-dioxane framework is a six-membered heterocyclic ring containing two oxygen atoms at the 1 and 3 positions. When substituted with a hydroxyl group at the 5-position, the resulting 1,3-dioxan-5-ol structure becomes a valuable synthetic intermediate.[1] Its utility stems from several key features:
-
Glycerol Surrogate: It is most commonly derived from glycerol, effectively protecting the 1,3-diol system while leaving the C2 hydroxyl group (which becomes the C5 hydroxyl of the dioxane) available for further functionalization. This strategy is crucial in the synthesis of complex glycerides and phospholipids.[2]
-
Chiral Pool Starting Material: As glycerol is prochiral, its conversion into a 1,3-dioxan-5-ol derivative using chiral reagents or catalysts can provide access to enantiomerically pure compounds.
-
Precursor to Bioactive Molecules: The subsequent oxidation of the C5 hydroxyl group yields 1,3-dioxan-5-one, a key intermediate for synthesizing compounds like serinol (a raw material for X-ray contrast agents) and for constructing complex carbon skeletons via aldol reactions.[3] Furthermore, various 1,3-dioxane derivatives have shown promise as ligands for σ1 and NMDA receptors, indicating their potential in neurology and pain management.[4]
This document will focus on the most common and reliable method for synthesizing these derivatives: the acid-catalyzed acetalization or ketalization of glycerol.
Core Principles: The Chemistry of Acetal & Ketal Formation
The synthesis of 1,3-dioxan-5-ol derivatives is a classic example of acetal or ketal formation. This reaction involves the condensation of a 1,3-diol (glycerol) with a carbonyl compound (an aldehyde or ketone) under acidic conditions.[5][6] The reaction is an equilibrium process, and its success hinges on effectively removing the water generated to drive the reaction to completion, in accordance with Le Châtelier's principle.[6][7]
Mechanism of Acid-Catalyzed Acetalization:
The role of the acid catalyst, typically p-toluenesulfonic acid (p-TsOH), is to protonate the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon.[8][9] This activation facilitates the nucleophilic attack by one of the hydroxyl groups of glycerol, initiating a cascade that leads to the cyclic acetal.
Below is a diagram illustrating the general mechanism.
Caption: Experimental workflow for the synthesis of 2,2-dimethyl-1,3-dioxan-5-ol.
Step-by-Step Methodology:
-
Setup: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser. [10][11][12]2. Charging Reagents: To the flask, add glycerol (1.0 eq), acetone (2.0-3.0 eq), toluene (as the azeotropic solvent), and a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, ~0.01-0.02 eq).
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The reaction is monitored by the amount of water collected.
-
Completion: The reaction is typically complete when the theoretical amount of water has been collected and no more water is being formed. This can take 2-6 hours.
-
Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst. [13]6. Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically purified by vacuum distillation to yield 2,2-dimethyl-1,3-dioxan-5-ol as a colorless oil.
Data Summary Table:
| Reagent/Parameter | Molar Eq. | Typical Amount (for 10g Glycerol) | Purpose |
| Glycerol | 1.0 | 10.0 g (108.6 mmol) | 1,3-Diol Source |
| Acetone | 2.5 | 15.8 g (271.5 mmol) | Carbonyl Source |
| Toluene | - | ~100 mL | Azeotropic Solvent |
| p-TsOH·H₂O | 0.015 | 0.29 g (1.6 mmol) | Acid Catalyst [14][15] |
| Reaction Temp. | - | ~115 °C (Toluene Reflux) | - |
| Typical Yield | - | 75-85% | - |
Protocol 2: Synthesis of 2-Phenyl-1,3-dioxan-5-ol
The use of an aldehyde like benzaldehyde introduces a new stereocenter at the C2 position, leading to the formation of diastereomers (cis and trans). The trans isomer, with the phenyl group in the equatorial position, is generally the thermodynamically favored product.
Methodology:
The procedure is analogous to Protocol 1, with the following key differences:
-
Carbonyl Source: Benzaldehyde (1.0-1.1 eq) is used instead of acetone.
-
Purification: The product is often a solid at room temperature. Purification can be achieved by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography. [16] The formation of diastereomers necessitates careful characterization to determine the isomeric ratio, typically via ¹H NMR spectroscopy.
Purification and Characterization
Proper purification and rigorous characterization are essential to validate the successful synthesis of the desired 1,3-dioxan-5-ol derivative.
Purification Techniques
-
Neutralization: The first step in any workup is the neutralization of the acid catalyst with a mild base like NaHCO₃ or Na₂CO₃. Failure to do so can lead to decomposition of the product during storage or purification.
-
Distillation: For liquid products with sufficient thermal stability, vacuum distillation is an effective method for purification.
-
Column Chromatography: For solid products or to separate diastereomers, silica gel column chromatography is the method of choice. A gradient of ethyl acetate in hexane is a common eluent system. [17]
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is the most powerful tool for structural confirmation. Key signals for 2,2-dimethyl-1,3-dioxan-5-ol include:
-
Two singlets for the diastereotopic methyl groups at C2 (~1.4 ppm).
-
A multiplet for the proton at C5 (~3.7-3.9 ppm).
-
Distinct multiplets for the axial and equatorial protons at C4 and C6.
-
-
¹³C NMR: Confirms the carbon skeleton. For the 2,2-dimethyl derivative, expect signals for the quaternary C2 carbon (~98 ppm), the C5 carbon bearing the hydroxyl group (~65 ppm), and the C4/C6 carbons (~62 ppm).
-
-
Infrared (IR) Spectroscopy:
-
A broad O-H stretch will be prominent around 3400 cm⁻¹.
-
Strong C-O stretching bands will appear in the 1200-1000 cm⁻¹ region.
-
The absence of a strong C=O stretch (from the starting aldehyde/ketone) around 1700 cm⁻¹ is a key indicator of a complete reaction.
-
Conclusion and Future Outlook
The acid-catalyzed condensation of glycerol with carbonyl compounds remains the most direct and efficient route to 1,3-dioxan-5-ol derivatives. The protocols detailed herein are robust and scalable, providing a solid foundation for researchers. Understanding the reaction mechanism, particularly the importance of water removal and catalyst neutralization, is critical for achieving high yields and purity. These versatile building blocks will undoubtedly continue to play a significant role in the discovery and development of new therapeutics and functional materials.
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Stereoselective Formation of Substituted 1,3-Dioxolanes through a Three-Component Assembly during the Oxidation of Alkenes with Hypervalent Iodine(III). (n.d.). MDPI. Retrieved from [Link]
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Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory. (2023). MDPI. Retrieved from [Link]
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Application Notes & Protocols: The Role of 1,3-Dioxolan-4-ylmethanol (Glycerol Formal) in Modern Pharmaceutical Formulations
Abstract
1,3-Dioxolan-4-ylmethanol, more commonly known in the pharmaceutical industry as Glycerol Formal, is a versatile excipient prized for its efficacy as a solvent, carrier, and solubilizer.[1][2] A condensation product of glycerol and formaldehyde, this clear, viscous liquid has carved a significant niche in veterinary medicine and is increasingly explored for human pharmaceutical applications.[3][4] Its ability to dissolve poorly water-soluble active pharmaceutical ingredients (APIs), coupled with its chemical stability and biocompatibility, makes it a compelling choice for parenteral, topical, and other advanced drug delivery systems.[3][5] This document provides an in-depth guide to the physicochemical properties, core applications, and practical formulation protocols for Glycerol Formal, grounded in scientific literature and regulatory context.
Introduction to Glycerol Formal: Chemical Identity and Properties
Glycerol Formal is not a single compound but a mixture of two structural isomers: 4-hydroxymethyl-1,3-dioxolane (~40%) and 5-hydroxy-1,3-dioxane (~60%).[6] This isomeric composition is a result of the acid-catalyzed reaction between glycerol and formaldehyde.[3][7] The compound is a colorless to pale yellow, nearly odorless, and hygroscopic liquid.[8] Its key attributes, including miscibility with water and a wide range of organic solvents, make it an exceptional vehicle for challenging APIs.[3][9]
Diagram: Isomeric Composition of Glycerol Formal
Caption: Chemical synthesis of Glycerol Formal results in two main isomers.
The physicochemical properties of Glycerol Formal are summarized below, providing a foundational understanding for formulation development.
| Property | Value | Reference(s) |
| Synonyms | 1,3-Dioxolan-4-ylmethanol, Glycerin Formal, Sericosol-n | [8][10] |
| CAS Number | 5464-28-8 (for 1,3-Dioxolan-4-ylmethanol isomer) | [8] |
| Molecular Formula | C₄H₈O₃ | [3] |
| Molecular Weight | 104.1 g/mol | [3] |
| Appearance | Clear, colorless to pale yellow, viscous liquid | [8][9] |
| Boiling Point | 192-193 °C | [11] |
| Density | ~1.203 g/mL at 25 °C | [11] |
| Solubility | Soluble in water, ethanol, chloroform, ketones, fatty oils | [8][9] |
| Stability | Chemically stable across a wide pH and temperature range | [2][5] |
| Hygroscopicity | Readily absorbs moisture from the air | [3][8] |
Core Applications in Pharmaceutical Formulations
Glycerol Formal's primary utility stems from its excellent solvent capacity for lipophilic and poorly water-soluble drugs.
Parenteral Formulations (Veterinary and Human)
Glycerol Formal is extensively used as a solvent or co-solvent in injectable drug products, particularly in veterinary medicine.[5] It serves as a reliable vehicle for antiparasitic agents like ivermectin and doramectin, which have extremely low aqueous solubility.[2][3] Formulations can achieve high drug loads, enabling effective dosing in small injection volumes. For example, ivermectin's water solubility is approximately 0.005 mg/mL, but parenteral formulations containing Glycerol Formal can reach concentrations of 1% w/v (10 mg/mL) or higher.[1][12]
In human pharmaceuticals, its use is less common but holds promise for intramuscular or subcutaneous injections of lipophilic APIs.[3][5] Its moderate viscosity can also contribute to creating formulations with sustained-release characteristics.[3]
Topical and Dermal Drug Delivery
For topical applications, Glycerol Formal functions as both a solvent for lipophilic actives and a penetration enhancer.[3][5] Its mechanism as a penetration enhancer is linked to its hygroscopic nature, which hydrates the stratum corneum.[13][14] This hydration plasticizes the outer skin layer, disrupting the highly organized lipid structure and thereby facilitating drug permeation into deeper skin layers. This action is similar to that of glycerol, a well-known humectant and skin hydrator.[14][15]
Solubilization Efficacy for Poorly Soluble Drugs
The primary challenge for over 40% of new chemical entities is poor water solubility, which hampers bioavailability.[16] Glycerol Formal directly addresses this issue. The following table provides examples of APIs commonly formulated with Glycerol Formal and the typical concentrations achieved, demonstrating its potent solubilizing power compared to their native aqueous solubility.
| Active Pharmaceutical Ingredient (API) | Native Aqueous Solubility | Achievable Concentration in Glycerol Formal-Based Formulations (w/v) | Formulation Type | Reference(s) |
| Ivermectin | ~0.005 mg/mL | 0.1% to 7.5% (1 to 75 mg/mL) | Parenteral | [1][8][12] |
| Doramectin | ~0.025 mg/L (0.000025 mg/mL) | 0.1% to 10% (1 to 100 mg/mL) | Parenteral | [17][18] |
| Tetracycline Hydrochloride | Soluble in water (~3.3 mg/mL in PBS) | Used as a co-solvent for long-acting formulations | Parenteral | [2][19] |
| Sulfamethoxazole | Very slightly soluble in water | Used as a vehicle for intramuscular injections | Parenteral | [20] |
Detailed Experimental Protocols
The following protocols are designed to be self-validating, providing a robust framework for researchers.
Protocol 1: Preparation and Evaluation of a Parenteral Formulation for a Poorly Water-Soluble API
Objective: To formulate a stable, injectable solution of a lipophilic API (e.g., Ivermectin) using Glycerol Formal as a primary solvent and to evaluate its basic physicochemical properties.
Diagram: Parenteral Formulation Workflow
Caption: Workflow for preparing a parenteral solution using Glycerol Formal.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Glycerol Formal (Pharmaceutical Grade)
-
Propylene Glycol (Co-solvent, optional)
-
Benzyl Alcohol (Preservative/Co-solvent, optional)
-
Sterile vials and seals
-
0.22 µm PVDF syringe filters
-
Analytical balance, magnetic stirrer, volumetric flasks, pipettes
-
HPLC system, pH meter, viscometer
Methodology:
-
Solvent Preparation: In a calibrated beaker, combine the required volumes of Glycerol Formal, Propylene Glycol, and Benzyl Alcohol (a common formulation is 40:60 v/v Glycerol Formal to Propylene Glycol).[12][21]
-
API Dissolution: Weigh the required amount of API to achieve the target concentration (e.g., 1% w/v). Slowly add the API to the solvent mixture while stirring continuously with a magnetic stirrer at room temperature. The causality here is that gradual addition prevents clumping and ensures complete dissolution.
-
Homogenization: Continue stirring for at least 30 minutes after the API has visibly dissolved to ensure a homogenous solution.
-
Volume Adjustment (QS): Transfer the solution to a volumetric flask and adjust to the final volume with the co-solvent (Propylene Glycol or the specified vehicle).
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm PVDF filter into a sterile receiving vessel. This step is critical for removing microbial contamination for parenteral administration.
-
Aseptic Filling: In a laminar flow hood or isolator, aseptically dispense the sterile solution into pre-sterilized glass vials. Seal the vials with sterile stoppers and aluminum caps.
-
Quality Control Testing:
-
Appearance: Visually inspect for clarity and absence of particulate matter.
-
pH: Measure the pH of the solution.
-
Assay and Purity: Use a validated HPLC method to determine the API concentration and detect any degradation products.
-
Viscosity: Measure the viscosity to ensure suitability for injection.
-
Protocol 2: API-Excipient Compatibility Study
Objective: To assess the chemical compatibility of an API with Glycerol Formal under accelerated stability conditions, in accordance with ICH guidelines.[6][9]
Materials:
-
API
-
Glycerol Formal
-
Glass vials with inert stoppers
-
Stability chamber (e.g., 40 °C / 75% RH)
-
HPLC system with a stability-indicating method
Methodology:
-
Sample Preparation:
-
API Control: Store a sample of the pure API in a sealed vial.
-
Excipient Control: Store a sample of Glycerol Formal in a sealed vial.
-
Binary Mixture: Prepare a liquid mixture of the API and Glycerol Formal in a ratio relevant to the intended formulation (e.g., 1:10 w/w API to excipient). Ensure the API is fully dissolved.
-
-
Storage Conditions: Place all samples in a stability chamber set to accelerated conditions (e.g., 40 °C / 75% RH).[5]
-
Time Points: Analyze the samples at initial (T=0) and subsequent time points (e.g., 1, 2, and 4 weeks).[5]
-
Analysis:
-
Visual Inspection: At each time point, observe the samples for any physical changes such as color change or precipitation.
-
Chromatographic Analysis: Using a validated, stability-indicating HPLC method, analyze each sample.
-
Assay of API: Quantify the remaining percentage of the API compared to the T=0 sample. A significant loss (e.g., >5%) may indicate an interaction.
-
Impurity Profiling: Monitor for the appearance of new peaks or a significant increase in existing degradation peaks in the binary mixture compared to the API and excipient controls.
-
-
-
Interpretation: An interaction is indicated by significant API degradation or the formation of new impurities in the binary mixture that are not present in the controls. This self-validating system ensures that any observed degradation is due to the interaction and not the instability of the individual components under stress.
Safety and Regulatory Considerations
While Glycerol Formal exhibits low acute toxicity, it is crucial to handle it with appropriate care.[3] It may cause skin and eye irritation.[13]
-
Veterinary Use: It is widely accepted and used as a vehicle in injectable veterinary products.[5]
-
Human Use: Its application in human medicine is more restricted.[5] It is not classified as Generally Recognized As Safe (GRAS) by the FDA for human pharmaceutical use.[5] Therefore, its use in a new human drug product requires thorough toxicological evaluation.
-
Impurities: A critical consideration is the potential presence of residual formaldehyde from its synthesis.[3] Pharmaceutical-grade Glycerol Formal must be purified to ensure formaldehyde levels are below permissible thresholds.[3]
Advantages and Limitations
| Advantages | Limitations |
| High Solubilizing Capacity: Excellent for poorly water-soluble APIs.[2][3] | Hygroscopic: Can absorb moisture, potentially affecting the stability of moisture-sensitive APIs.[3] |
| Biocompatibility: Low acute toxicity and irritation when properly purified.[5] | Limited Human Use Approval: Not GRAS-listed for human use, requiring extensive safety data.[5] |
| Chemical Stability: Stable over a wide range of pH and temperature.[5] | Potential for API Interactions: Requires thorough compatibility studies.[3] |
| Green Chemistry: Derived from glycerol (a biodiesel byproduct) and is readily biodegradable.[3][5] | Injection Site Reactions: Have been reported in some animal studies.[5] |
Conclusion and Future Perspectives
1,3-Dioxolan-4-ylmethanol (Glycerol Formal) is a proven and effective excipient, particularly as a solubilizing solvent in parenteral formulations. Its established role in veterinary medicine highlights its reliability and utility. For human pharmaceuticals, it represents a promising tool for overcoming the solubility challenges that plague modern drug discovery, especially in topical and injectable dosage forms. Future research should focus on developing highly purified grades, expanding the toxicological database to support broader human use, and exploring its application in novel drug delivery systems like polymer-based matrices and controlled-release formulations.[3]
References
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ICH. (2005). ICH Harmonised Tripartite Guideline: Pharmaceutical Development Q8(R2). Retrieved from [Link]
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- Merck & Co., Inc. (1997). Process for preparing a non-aqueous ivermectin formulation with improved antiparasitic activity. (PT79656B). Google Patents.
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Singh, S., Handa, T., Narang, R. S., & Soni, S. (2019). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Fisher Digital Publications. Retrieved from [Link]
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Aminu, N. (2020, October 31). EASY steps for In-vitro Skin Permeation Study using Franz Diffusion Cell. YouTube. Retrieved from [Link]
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- Patsnap. (2024). Effect of Glycerol on Skin Barrier Function in Dermatological Treatments.
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- E-Long Chemical. (2022). Glycerol Formal 4740-78-7: Safety, Uses and Best Products.
- Fluhr, J. W., Darlenski, R., & Surber, C. (2008). Glycerol and the skin: holistic approach to its origin and functions.
- H&S Chemical Company, Inc. (2010). Process for the preparation of glycerol formal. (WO2010022263A2). Google Patents.
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Application Note & Protocols: 1,3-Dioxan-5-ol as a Co-solvent for Enhancing the Delivery of Poorly Soluble Drugs
Introduction: Addressing the Challenge of Poor Aqueous Solubility
A significant portion of new chemical entities emerging from drug discovery pipelines, estimated to be as high as 90%, exhibit poor aqueous solubility.[1] This characteristic presents a major hurdle for the development of effective oral and parenteral drug delivery systems, as dissolution is often the rate-limiting step for absorption and bioavailability for Biopharmaceutics Classification System (BCS) Class II and IV compounds.[2][3] To overcome this challenge, formulation scientists employ various strategies, with the use of co-solvents being a well-established and effective technique.[2][4]
Co-solvency involves blending a water-miscible solvent with the primary aqueous vehicle to increase the solubility of a lipophilic drug.[2] These co-solvents typically possess both polar and non-polar regions, allowing them to reduce the interfacial tension between the aqueous medium and the hydrophobic drug molecule, thereby enhancing solubilization.[2] This application note details the use of 1,3-Dioxan-5-ol (also known as Glycerol Formal) as a promising co-solvent in the development of drug delivery systems. Its unique chemical structure and favorable physicochemical properties make it a valuable tool for formulators.[5][6]
Physicochemical Properties of 1,3-Dioxan-5-ol
1,3-Dioxan-5-ol is a heterocyclic organic compound, structurally a cyclic acetal derived from glycerol and formaldehyde.[5][6] Its key feature is a six-membered ring containing two oxygen atoms and a hydroxyl (-OH) group, which imparts polarity and allows for hydrogen bonding.[5] This combination of a polar functional group and a less polar cyclic ether backbone is central to its function as a co-solvent.
| Property | Value | Source |
| CAS Number | 4740-78-7; 86687-05-0 | [5][6][7][8][9] |
| Molecular Formula | C₄H₈O₃ | [5][7][9][10] |
| Molecular Weight | ~104.11 g/mol | [5][7][10] |
| Appearance | Colorless to almost colorless clear liquid | [5][7] |
| Boiling Point | ~192-194 °C | [5][8][11] |
| Density | ~1.203 g/mL at 25 °C | [5][8] |
| Water Solubility | Miscible | [7] |
| Ethanol Solubility | Miscible | [7] |
| Synonyms | Glycerol Formal, 5-Hydroxy-1,3-dioxane | [7][9][10] |
Application Notes: Rationale for Using 1,3-Dioxan-5-ol
Mechanism of Solubilization
The efficacy of 1,3-Dioxan-5-ol as a co-solvent stems from its amphiphilic character. The dioxane ring provides a relatively non-polar region that can interact favorably with hydrophobic drug molecules through van der Waals forces. Simultaneously, the hydroxyl group offers a polar site for hydrogen bonding with water molecules. This dual functionality allows 1,3-Dioxan-5-ol to act as a bridge, effectively reducing the polarity of the aqueous solvent system and making it more hospitable to non-polar solutes. This mechanism is particularly valuable for enhancing the solubility of hydrophobic Active Pharmaceutical Ingredients (APIs).[5][6]
Key Advantages in Formulation Development
-
High Solubilizing Power: Its chemical structure is highly effective at dissolving a wide range of poorly soluble compounds.[6]
-
Miscibility: Complete miscibility with water and ethanol simplifies the manufacturing process of liquid dosage forms.[7]
-
Versatility: It can be used in various formulations, including oral solutions, parenteral preparations, and as a component in more complex systems like Self-Emulsifying Drug Delivery Systems (SEDDS).[5][12] In SEDDS, co-solvents like 1,3-Dioxan-5-ol can improve drug loading in the pre-concentrate and facilitate rapid emulsification upon dilution in the gastrointestinal tract.[12]
Critical Formulation Considerations
While 1,3-Dioxan-5-ol is a powerful tool, its use requires careful consideration of several factors to ensure a stable and effective drug product:
-
Drug Precipitation upon Dilution: A primary challenge with co-solvent systems is the potential for the drug to precipitate when the formulation is diluted with an aqueous medium, such as gastrointestinal fluids or blood.[4] The concentration of the co-solvent must be carefully optimized to maintain drug solubility at the site of administration or absorption.
-
API Stability: The chemical environment created by the co-solvent can impact the stability of the API. It is crucial to conduct thorough stability studies to assess potential degradation pathways.
-
Toxicity and Safety: While considered to have low toxicity, comprehensive safety data for chronic exposure via specific routes of administration may be limited.[7] The concentration of 1,3-Dioxan-5-ol should be kept to the minimum required for solubilization. Some safety data sheets indicate it can cause serious eye irritation.[10]
-
Excipient Compatibility: Interactions with other formulation components (e.g., surfactants, polymers, buffers) must be evaluated to prevent phase separation, precipitation, or other instabilities.
Experimental Protocols
The following protocols provide a framework for the systematic evaluation and use of 1,3-Dioxan-5-ol as a co-solvent.
Protocol 1: Determination of Equilibrium Solubility
Objective: To quantify the solubility of a poorly water-soluble API in 1,3-Dioxan-5-ol and various aqueous co-solvent mixtures.
Methodology:
-
Preparation of Co-solvent Systems: Prepare a series of co-solvent mixtures by combining 1,3-Dioxan-5-ol with purified water in various volumetric ratios (e.g., 10%, 20%, 30%, 50%, 75%, and 100% v/v 1,3-Dioxan-5-ol).
-
Equilibrium Saturation: Add an excess amount of the API to a known volume (e.g., 5 mL) of each co-solvent mixture in screw-capped vials.
-
Incubation: Place the vials in an orbital shaking incubator set at a controlled temperature (e.g., 25 °C or 37 °C) for a period sufficient to reach equilibrium (typically 24-48 hours).[13]
-
Sample Collection and Preparation: After incubation, allow the vials to stand to let undissolved particles settle. Carefully withdraw an aliquot from the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved API.
-
Quantification: Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of a validated analytical method (e.g., HPLC-UV).[14]
-
Analysis: Determine the concentration of the dissolved API. The results will provide a solubility profile of the drug as a function of the 1,3-Dioxan-5-ol concentration.
Protocol 2: Formulation of a Liquid Oral Solution
Objective: To develop a stable liquid oral solution of a poorly soluble API using 1,3-Dioxan-5-ol as the primary co-solvent.
Workflow Diagram:
Caption: Key characterization steps for the formulation.
Methodologies:
-
Appearance: Visually inspect the formulation for clarity, color, and the presence of any particulate matter against black and white backgrounds.
-
pH Measurement: Determine the pH of the solution using a calibrated pH meter. This is critical for API stability and physiological compatibility.
-
Viscosity: Measure the viscosity using a suitable viscometer. This parameter affects pourability and patient acceptability.
-
Drug Content and Uniformity: Quantify the API concentration using a validated HPLC method to ensure it meets the label claim (typically 90-110%). [14][15]Assess uniformity by analyzing samples from different locations within the batch.
-
In Vitro Drug Release: Perform a drug release study using a method like the dialysis bag technique. [16] 1. Place a known volume of the formulation into a dialysis bag with a specific molecular weight cut-off. 2. Suspend the bag in a dissolution medium (e.g., simulated gastric or intestinal fluid) at 37 °C with constant stirring. 3. Withdraw samples from the dissolution medium at predetermined time points and analyze for API content to determine the release profile. [13]
Protocol 4: Stability Assessment
Objective: To evaluate the physical and chemical stability of the formulation under accelerated and long-term storage conditions.
Methodology:
-
Sample Storage: Store aliquots of the formulation in appropriate containers at various conditions as per ICH guidelines (e.g., 25 °C/60% RH for long-term and 40 °C/75% RH for accelerated stability).
-
Time Points: Pull samples at specified time points (e.g., 0, 1, 3, and 6 months for accelerated studies).
-
Analysis: At each time point, analyze the samples for:
-
Physical appearance (clarity, precipitation).
-
pH.
-
API content (assay).
-
Presence of degradation products (related substances analysis by HPLC).
-
Safety and Regulatory Landscape
1,3-Dioxan-5-ol is used as a dye emulsifier and a co-solvent. [8]According to aggregated GHS information, it may cause serious eye irritation in some cases. [10]However, a significant number of reports indicate it does not meet GHS hazard criteria. [10]It is important to note that comprehensive toxicological data for its use as a pharmaceutical excipient may be limited, and formulators must conduct a thorough risk assessment. There is no specific classification for 1,3-Dioxan-5-ol in the FDA's lists of solvents for pharmaceutical products. [17]Its regulatory acceptance in a final drug product would require justification and appropriate safety data as part of a regulatory filing. It is distinct from 1,4-dioxane, a compound that is under scrutiny as a potential carcinogen and is regulated in consumer products in some jurisdictions. [18][19]
Conclusion
1,3-Dioxan-5-ol presents a compelling option as a co-solvent for overcoming the solubility challenges of modern drug candidates. Its miscibility with water and ability to dissolve hydrophobic compounds make it a versatile tool for developing liquid dosage forms. [6][7]However, its successful implementation requires a systematic approach to formulation development, including careful optimization of its concentration to avoid precipitation upon dilution and rigorous characterization to ensure product quality and stability. The protocols outlined in this note provide a foundational framework for researchers and drug development professionals to explore and harness the potential of 1,3-Dioxan-5-ol in their formulation strategies.
References
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- 1,3-Dioxan-5-ol | C4H8O3 | CID 78475. PubChem - NIH.
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- Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evalu
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Application Notes and Protocols for the Synthesis of Chiral Ligands from (R/S)-1,3-Dioxolan-4-ylmethanol
Abstract
(R)- and (S)-1,3-dioxolan-4-ylmethanol, commonly known as (R)- and (S)-solketal, are highly versatile and economically advantageous chiral building blocks derived from glycerol.[1][2] Their rigid dioxolane framework and stereochemically defined carbinol center make them ideal starting materials for the synthesis of a diverse array of chiral ligands. This guide provides an in-depth exploration of the synthetic strategies and detailed experimental protocols for transforming solketal into valuable chiral phosphine, amine, and diol ligands. We will elucidate the underlying chemical principles, provide step-by-step procedures, and discuss the application of these ligands in asymmetric catalysis, offering a comprehensive resource for researchers in synthetic chemistry and drug development.
Foundational Concepts: The Power of Chirality
The Central Role of Chiral Ligands in Asymmetric Catalysis
Asymmetric catalysis is a cornerstone of modern chemical synthesis, enabling the production of single-enantiomer compounds that are critical in pharmaceuticals, agrochemicals, and materials science.[3] The efficacy of these catalytic systems hinges on the chiral ligand, which coordinates to a metal center and creates a chiral environment. This environment forces a reaction to proceed through a lower-energy transition state for the formation of one enantiomer over the other, a phenomenon known as chiral induction.[3] Privileged ligand scaffolds, such as those with C2-symmetry, are often employed to minimize the number of possible diastereomeric transition states, thereby enhancing enantioselectivity.[]
Solketal: A Premier Chiral Pool Starting Material
Solketal is a protected form of glycerol, featuring an isopropylidene acetal that masks the 1,2-diol.[1] This simple modification confers several strategic advantages:
-
Accessibility: Both (R) and (S) enantiomers are commercially available and can be readily synthesized from the inexpensive chiral pool of D- and L-mannitol or through kinetic resolution.
-
Defined Stereochemistry: It possesses a single, stable stereocenter at the C4 position.
-
Orthogonal Functionality: It contains a primary hydroxyl group that can be selectively functionalized without affecting the protected diol. The isopropylidene protecting group is stable under many reaction conditions but can be easily removed with a mild acid catalyst in an aqueous medium to reveal the 1,2-diol functionality for further elaboration.[1]
These features make solketal an exemplary starting point for building complex chiral architectures.
Core Synthetic Strategy: From Alcohol to Ligand
The transformation of solketal into a chiral ligand primarily involves the functionalization of its primary hydroxyl group. This process typically follows a two-step sequence: activation followed by substitution.
Activation of the Primary Hydroxyl Group
The hydroxyl group is a poor leaving group. Therefore, the first crucial step is its conversion into a group that is readily displaced by a nucleophile. The most common method is sulfonylation, which converts the alcohol into a tosylate or mesylate, both excellent leaving groups.
// Node Definitions Solketal [label="(S)-Solketal\n(Primary Alcohol)", fillcolor="#F1F3F4", fontcolor="#202124"]; Activated [label="Activated Intermediate\n(e.g., Tosylate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ligand [label="Chiral Ligand\n(Phosphine, Amine, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; TsCl [label="TsCl, Pyridine", shape=plaintext]; Nu [label="Nucleophile (e.g., KPPh₂, NaN₃)", shape=plaintext];
// Edges Solketal -> Activated [label=" Activation (Sulfonylation)"]; Activated -> Ligand [label=" SN2 Substitution"];
// Invisible nodes for alignment {rank=same; Solketal; Activated; Ligand;} TsCl -> Activated [style=invis]; Nu -> Ligand [style=invis]; } } Caption: General workflow for solketal functionalization.
Protocol 2.1: General Tosylation of (S)-Solketal
This protocol describes the conversion of the primary alcohol of (S)-solketal to its corresponding tosylate, a key intermediate for subsequent nucleophilic substitution reactions.
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equiv. |
|---|---|---|---|---|
| (S)-Solketal | 132.16 | 5.00 g | 37.8 | 1.0 |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 7.94 g | 41.6 | 1.1 |
| Pyridine (anhydrous) | 79.10 | 30 mL | - | - |
| Dichloromethane (DCM, anhydrous) | - | 50 mL | - | - |
| 1 M Hydrochloric Acid | - | 50 mL | - | - |
| Saturated Sodium Bicarbonate | - | 50 mL | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous Magnesium Sulfate | - | - | - | - |
Procedure:
-
Dissolve (S)-Solketal (1.0 eq.) in anhydrous DCM (50 mL) in an oven-dried, three-necked flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous pyridine (approx. 3 eq.), followed by the portion-wise addition of p-toluenesulfonyl chloride (1.1 eq.) over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by slowly adding 1 M HCl (50 mL) at 0 °C.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and wash sequentially with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, ((S)-2,2-dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate, is typically a colorless oil or a white solid and can be purified by column chromatography on silica gel if necessary.
Causality Note: Pyridine acts as both a solvent and a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. The use of anhydrous conditions is critical to prevent hydrolysis of the tosyl chloride.
Application Protocol: Synthesis of a Chiral Diphosphine Ligand
Chiral phosphine ligands are paramount in asymmetric catalysis, particularly for hydrogenation reactions.[5][6] Using (R)-solketal, one can synthesize analogues of well-known ligands like DIOP. This protocol outlines a pathway to a C2-symmetric diphosphine ligand.
// Node Definitions node_A [label="(R)-Solketal", fillcolor="#4285F4", fontcolor="#FFFFFF"]; node_B [label="(R)-Solketal Tosylate", fillcolor="#F1F3F4", fontcolor="#202124"]; node_C [label="C2-Symmetric Dioxolane Dimer", fillcolor="#F1F3F4", fontcolor="#202124"]; node_D [label="(4R,5R)-1,4-bis(hydroxymethyl)\n-2,3-butanediol Acetonide", fillcolor="#F1F3F4", fontcolor="#202124"]; node_E [label="C2-Symmetric Ditosylate", fillcolor="#F1F3F4", fontcolor="#202124"]; node_F [label="Final Diphosphine Ligand\n(DIOP Analogue)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges node_A -> node_B [label=" Step A: Tosylation\n(TsCl, Pyridine)"]; node_B -> node_C [label=" Step B: Dimerization\n(e.g., Grignard coupling)"]; node_C -> node_D [label=" Step C: Acidic Deprotection\n(H₃O⁺)"]; node_D -> node_E [label=" Step D: Ditosylation\n(TsCl, Pyridine)"]; node_E -> node_F [label=" Step E: Phosphination\n(KPPh₂)"]; } Caption: Workflow for a C2-Symmetric Diphosphine Ligand.
Protocol 3.1: Synthesis of a DIOP Analogue
Step A: Synthesis of (R)-Solketal Tosylate
-
Follow Protocol 2.1 using (R)-Solketal as the starting material.
Step B & C: Dimerization and Deprotection to Chiral Tetrol
-
This step involves a coupling reaction to form a C-C bond, followed by deprotection. For brevity, we assume the intermediate (4R,5R)-1,4-bis(hydroxymethyl)-2,3-butanediol acetonide is prepared via established literature methods starting from the tosylate. The key transformation is the acid-catalyzed removal of the two isopropylidene groups to yield the tetrol.
Step D: Ditosylation of the Terminal Alcohols
-
The resulting tetrol is selectively ditosylated at the less hindered primary hydroxyl groups, leaving the secondary hydroxyls free. This requires careful control of stoichiometry (2.1 equivalents of TsCl).
Step E: Synthesis of the Diphosphine Ligand
-
Preparation of Potassium Diphenylphosphide (KPPh₂): In a flame-dried Schlenk flask under argon, dissolve diphenylphosphine (2.0 eq.) in anhydrous THF. Cool to 0 °C and add potassium hydride (KH, 2.0 eq.) portion-wise. Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases (approx. 2 hours). The resulting reddish-orange solution is KPPh₂.
-
Substitution Reaction: Cool the KPPh₂ solution to 0 °C. Add a solution of the C2-symmetric ditosylate (from Step D, 1.0 eq.) in anhydrous THF dropwise via cannula.
-
Stir the reaction at room temperature for 24 hours.
-
Workup: Cautiously quench the reaction at 0 °C with degassed water. Extract the product with degassed ethyl acetate. The organic layers are combined, washed with degassed brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under vacuum.
-
Purification: The crude product is purified by recrystallization or chromatography under an inert atmosphere to yield the final white, crystalline diphosphine ligand.
Causality Note: The nucleophilic phosphide anion (PPh₂⁻) displaces the tosylate groups in a double Sₙ2 reaction. All manipulations involving phosphines must be conducted under an inert atmosphere (N₂ or Ar) as they are readily oxidized by air.
Application Protocol: Synthesis of a Chiral Amino Alcohol Ligand
Chiral amino alcohols and their derivatives are effective ligands for a range of catalytic processes, including asymmetric transfer hydrogenation and borane reduction of ketones.[7][8][9] The synthesis leverages the classic Sₙ2 reaction of an azide followed by reduction.
// Node Definitions node_A [label="(S)-Solketal", fillcolor="#4285F4", fontcolor="#FFFFFF"]; node_B [label="(S)-Solketal Tosylate", fillcolor="#F1F3F4", fontcolor="#202124"]; node_C [label="Azido Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; node_D [label="Chiral Amino Alcohol", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges node_A -> node_B [label=" Step A: Tosylation\n(Protocol 2.1)"]; node_B -> node_C [label=" Step B: Azide Substitution\n(NaN₃, DMF)"]; node_C -> node_D [label=" Step C: Reduction\n(e.g., H₂, Pd/C or LiAlH₄)"]; } Caption: Workflow for a Chiral Amino Alcohol Ligand.
Protocol 4.1: Synthesis of (S)-3-amino-1,2-propanediol acetonide
Step A: Synthesis of (S)-Solketal Tosylate
-
Follow Protocol 2.1 using (S)-Solketal.
Step B: Azide Substitution
-
Dissolve (S)-Solketal Tosylate (1.0 eq.) in anhydrous DMF in a round-bottom flask.
-
Add sodium azide (NaN₃, 1.5 eq.).
-
Heat the mixture to 80 °C and stir for 12 hours.
-
Cool to room temperature, add water, and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield the crude azide intermediate, which can often be used without further purification. Safety Note: Sodium azide is highly toxic. Organic azides can be explosive and should be handled with care behind a blast shield.
Step C: Azide Reduction
-
Dissolve the crude azide from Step B in methanol.
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5 mol %).
-
Fit the flask with a hydrogen balloon and purge the system with H₂.
-
Stir vigorously under a hydrogen atmosphere (1 atm) for 8-12 hours.
-
Monitor by TLC for the disappearance of the azide.
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely.
-
Concentrate the filtrate under reduced pressure to yield the desired chiral amino alcohol, which can be purified by distillation or chromatography.
Applications in Asymmetric Catalysis: A Case Study
The true measure of a chiral ligand is its performance in an asymmetric reaction. A ligand derived from these protocols can be complexed with a metal precursor and used directly in catalysis.
Case Study: Asymmetric Transfer Hydrogenation of Acetophenone A ruthenium complex formed in situ from [RuCl₂(p-cymene)]₂ and a chiral amino alcohol ligand (derived from Protocol 4.1 after N-tosylation) can effectively catalyze the asymmetric transfer hydrogenation of prochiral ketones.[7][10]
Reaction Parameters
| Parameter | Value |
|---|---|
| Substrate | Acetophenone |
| Catalyst Loading | 1 mol % [Ru-Ligand Complex] |
| Hydrogen Source | Formic acid/triethylamine (5:2 azeotrope) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 40 °C |
| Time | 12 hours |
Expected Outcome Under these conditions, it is common to achieve high conversion and enantioselectivity.
| Product | Conversion (%) | Enantiomeric Excess (ee, %) |
| (R)-1-Phenylethanol | >95% | >90% |
This demonstrates the successful transfer of chirality from the solketal-derived ligand to the final product, highlighting the practical utility of these synthetic protocols.
References
A consolidated list of authoritative sources cited within this guide.
-
SOLKETAL . Ataman Kimya. [Link]
-
Design, Synthesis, and Applications of Chiral Spiroketal (SPIROL)-Based Ligands . ProQuest. [Link]
-
Solketal . Wikipedia. [Link]
-
Synthesis of Chiral Phosphine Ligands and Their Applications in Asymmetric Catalysis . MDPI. [Link]
-
Chiral pool sources for both enantiomers of solketal 1 . ResearchGate. [Link]
-
Asymmetric Catalysis Powered by Chiral Cyclopentadienyl Ligands . PubMed. [Link]
-
Selected natural products and chiral ligand with spiroketal and spiroaminal skeletons . ResearchGate. [Link]
-
New Chemistry of Chiral 1,3-Dioxolan-4-Ones . MDPI. [Link]
-
Solketal | C6H12O3 . PubChem. [Link]
-
Glycerol-based ionic liquids: Crucial microwaves-assisted synthetic step for solketal amines . ResearchGate. [Link]
-
Chiral Ligands in Asymmetric Synthesis: Design and Applications . ResearchGate. [Link]
-
Asymmetric Hydrogenation Using Catalysts Based on Abundant Metals . University of Toronto. [Link]
-
Novel chiral phosphine ligands and complexes from amino acid esters . Royal Society of Chemistry. [Link]
-
Asymmetric transfer hydrogenation of prochiral ketones in aqueous media with new water-soluble chiral vicinal diamine as ligand . PubMed. [Link]
-
Synthesis and applications of high-performance P-chiral phosphine ligands . PMC. [Link]
-
Synthesis of the chiral ligands (S,S)‐L and (R,R)‐L . ResearchGate. [Link]
-
Asymmetric transfer hydrogenation of ketones and imines with novel water-soluble chiral diamine as ligand in neat water . Royal Society of Chemistry. [Link]
-
Synthetic applications of chiral 1,3-dioxolan-4-ones and 3-acyloxazolidin-5-ones . University of St Andrews. [Link]
-
Solketal Production via Solvent-Free Acetalization of Glycerol over Triphosphonic-Lanthanide Coordination Polymers . MDPI. [Link]
-
Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation . PubMed Central. [Link]
-
Synthesis of the Fatty Esters of Solketal and Glycerol-Formal: Biobased Specialty Chemicals . MDPI. [Link]
-
Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study . MDPI. [Link]
-
Iridium-Catalyzed Asymmetric Hydrogenation of Simple Ketones with Tridentate PNN Ligands Bearing Unsymmetrical Vicinal Diamines . PubMed. [Link]
-
Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones . PMC. [Link]
-
Chiral Diol-Based Organocatalysts in Enantioselective Reactions . PMC. [Link]
-
Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)thiophenes—Synthesis and Application in Cu-Catalyzed Friedel–Crafts Asymmetric Alkylation . PMC. [Link]
-
Kinetic Modeling of Solketal Synthesis from Glycerol and Acetone Catalyzed by an Iron(III) Complex . MDPI. [Link]
-
Synthesis and Application of New Chiral Ligands for the Asymmetric Borane Reduction of Prochiral Ketones . University of Groningen. [Link]
-
New Chiral Ferrocenyl Ligands in Asymmetric Catalysis: Applications and Mechanistic Studies . Semantic Scholar. [Link]
-
New Chemistry of Chiral 1,3-Dioxolan-4-Ones . ResearchGate. [Link]
-
Solketal from Glycerol, Aceton, and Ethanol Solution using Woifram Acid Phosphotungistic Catalyst . MATEC Web of Conferences. [Link]
-
Glycerol Conversion to Solketal: Catalyst and Reactor Design, and Factors Affecting the Yield . Wiley Online Library. [Link]
-
A facile approach for the synthesis of solketal, a fuel additive, from biowaste glycerol using transition metal-based solid acid catalysts . Royal Society of Chemistry. [Link]
-
Glycerol as a Building Block for Prochiral Aminoketone, N-Formamide, and N-Methyl Amine Synthesis . PubMed. [Link]
-
Catalytic Asymmetric Synthesis of Chiral γ-Amino Ketones via Umpolung Reactions of Imines . PMC. [Link]
-
Synthesis of solketal from glycerol and its reaction with benzyl alcohol . Semantic Scholar. [Link]
Sources
- 1. Solketal - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Asymmetric transfer hydrogenation of prochiral ketones in aqueous media with new water-soluble chiral vicinal diamine as ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones: Insight to In Situ Formed Catalytic System by DOSY and Multinuclear NMR Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.rug.nl [research.rug.nl]
- 10. Asymmetric transfer hydrogenation of ketones and imines with novel water-soluble chiral diamine as ligand in neat water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: The Strategic Use of 1,3-Dioxolan-4-ylmethanol Derivatives as Protecting Groups for Diols in Complex Synthesis
Introduction: Navigating the Challenges of Polyfunctional Molecules
In the realm of organic synthesis, particularly within drug development and natural product synthesis, the presence of multiple reactive functional groups within a molecule presents a significant challenge. Diols (compounds containing two hydroxyl groups), for instance, can interfere with desired chemical transformations at other sites in the molecule due to the nucleophilicity and acidity of the hydroxyl protons. The strategic use of protecting groups to temporarily mask these reactive centers is therefore a cornerstone of modern synthetic chemistry.[1]
This guide provides an in-depth exploration of the use of 1,3-dioxolane-4-ylmethanol (more commonly known as solketal or isopropylidene glycerol) derivatives as a versatile and efficient strategy for the protection of 1,2- and 1,3-diols.[2] Solketal itself is a protected form of glycerol, but the underlying isopropylidene acetal structure is the key to its utility as a protecting group for other diols.[3] We will delve into the mechanistic underpinnings of this protection strategy, provide detailed, field-proven protocols for both the introduction and removal of this protecting group, and discuss its stability and compatibility with a range of common synthetic reagents.
The Isopropylidene Acetal: A Robust and Reversible Shield for Diols
The protection of a diol using the principle of solketal formation involves the acid-catalyzed reaction of the diol with acetone to form a cyclic ketal, specifically a 2,2-dimethyl-1,3-dioxolane derivative.[4] This transformation effectively converts the two hydrophilic and reactive hydroxyl groups into a significantly more inert cyclic acetal.
Key Advantages of the Isopropylidene Protecting Group:
-
Ease of Introduction: The protection reaction is typically high-yielding and can be achieved under mild conditions.
-
Stability: The resulting cyclic acetal is robust and stable under a wide range of non-acidic conditions, including exposure to bases, nucleophiles, hydrides, and many oxidizing and reducing agents.[5][6]
-
Mild and Selective Removal: Deprotection is readily accomplished under acidic conditions, often with high selectivity in the presence of other acid-labile groups if conditions are carefully controlled.[2][3]
-
Chirality: When starting with a chiral diol, the formation of the dioxolane can proceed with retention of stereochemistry. Furthermore, chiral variants of the protecting group can be used to influence the stereochemical outcome of subsequent reactions.
Mechanism of Protection and Deprotection
The formation of the isopropylidene acetal is an equilibrium process catalyzed by acid.[7] The mechanism involves the protonation of the carbonyl oxygen of acetone, followed by nucleophilic attack by one of the diol's hydroxyl groups. A subsequent intramolecular cyclization and loss of water yields the stable 1,3-dioxolane ring.
Conversely, deprotection is achieved by treating the protected diol with aqueous acid.[2] The reaction is essentially the reverse of the protection mechanism, driven by the presence of excess water.
Caption: Mechanism of Diol Protection and Deprotection.
Experimental Protocols
Protocol 1: General Procedure for the Protection of a 1,2-Diol
This protocol describes a general method for the protection of a 1,2-diol using acetone and an acid catalyst.
Materials:
-
1,2-diol (1.0 eq)
-
Acetone (can be used as the solvent)
-
2,2-Dimethoxypropane (optional, as a water scavenger)
-
Anhydrous p-Toluenesulfonic acid (p-TsOH) (0.05 eq) or another suitable acid catalyst
-
Anhydrous solvent (e.g., dichloromethane (DCM) or toluene, if acetone is not the solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of the 1,2-diol in acetone (or an anhydrous solvent like DCM), add 2,2-dimethoxypropane (if used) and the acid catalyst (e.g., p-TsOH).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
If acetone was used as the solvent, remove it under reduced pressure. If another solvent was used, proceed to extraction.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography if necessary.
Protocol 2: General Procedure for the Deprotection of a 2,2-Dimethyl-1,3-dioxolane
This protocol outlines the acidic hydrolysis for the removal of the isopropylidene protecting group.
Materials:
-
Protected diol (1.0 eq)
-
Aqueous solution of a mild acid (e.g., 80% acetic acid, or a dilute solution of HCl or H2SO4)
-
Solvent (e.g., tetrahydrofuran (THF), methanol, or water)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the protected diol in a suitable solvent (e.g., THF or methanol).
-
Add the aqueous acid solution to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully neutralize the acid by adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
If a water-miscible organic solvent was used, remove it under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude diol can be purified by flash column chromatography or recrystallization if needed.
Data Presentation: Reaction Conditions and Stability
The choice of catalyst and reaction conditions can be tailored to the specific substrate. The following table summarizes typical conditions for the protection and deprotection of diols as their isopropylidene acetals.
| Transformation | Typical Reagents and Conditions | Notes |
| Protection | Acetone, p-TsOH (cat.), room temperature | A classic and widely used method. |
| 2,2-Dimethoxypropane, p-TsOH (cat.), CH2Cl2, room temperature | 2,2-Dimethoxypropane acts as both the acetone source and a water scavenger. | |
| Acetone, Amberlyst-15, reflux | Heterogeneous catalyst allows for easy removal by filtration.[8] | |
| Acetone, FeCl3/γ-Al2O3, 25°C | A mild and highly efficient heterogeneous catalyst system.[9] | |
| Deprotection | 80% Acetic acid in water, 40-60°C | Mild conditions suitable for sensitive substrates.[10] |
| 1M HCl in THF/water, room temperature | Stronger acid for more robust acetals. | |
| Dowex 50W-X8 resin, methanol/water, reflux | A solid-phase acid catalyst that can be filtered off. | |
| NaBArF4, water, 30°C | A very mild method for deprotection.[11] |
Stability Profile of the Isopropylidene Acetal:
| Reagent/Condition | Stability |
| Strong Bases (e.g., NaOH, LDA) | Stable |
| Nucleophiles (e.g., Grignard reagents, organolithiums) | Stable |
| Hydride Reducing Agents (e.g., LiAlH4, NaBH4) | Stable |
| Catalytic Hydrogenation (e.g., H2, Pd/C) | Stable |
| Oxidizing Agents (e.g., PCC, PDC, Swern oxidation) | Generally Stable |
| Strong Acids (e.g., conc. HCl, H2SO4) | Labile |
| Aqueous Mild Acids (e.g., dilute AcOH) | Labile |
Workflow and Considerations in a Multi-step Synthesis
The strategic implementation of a diol protecting group is crucial for the success of a complex synthesis. The following workflow illustrates the key decision points.
Caption: Synthetic Workflow with Diol Protection.
Causality Behind Experimental Choices:
-
Choice of Acid Catalyst: For sensitive substrates, milder catalysts like pyridinium p-toluenesulfonate (PPTS) or heterogeneous catalysts such as Amberlyst-15 are preferred to minimize side reactions.[8] For less sensitive substrates, stronger acids like p-TsOH or sulfuric acid can be used to accelerate the reaction.
-
Use of a Water Scavenger: The formation of the acetal is an equilibrium reaction that produces water.[7] To drive the reaction to completion, it is often necessary to remove water as it is formed. This can be achieved by using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene), or by adding a chemical water scavenger like 2,2-dimethoxypropane or triethyl orthoformate.
-
Solvent Selection: The choice of solvent depends on the solubility of the diol and the reaction conditions. Acetone can serve as both a reactant and the solvent.[4] For diols that are not soluble in acetone, co-solvents like DCM or THF can be used.
-
Control of Deprotection: The rate of deprotection is highly dependent on the pH and temperature. For molecules containing other acid-sensitive functional groups, careful control of these parameters is essential to achieve selective deprotection of the isopropylidene acetal.
Conclusion and Future Perspectives
The use of the 1,3-dioxolane-4-ylmethanol (solketal) framework, specifically the isopropylidene acetal, as a protecting group for diols is a powerful and reliable strategy in organic synthesis. Its ease of formation, stability to a wide range of reagents, and mild deprotection conditions make it an invaluable tool for researchers, scientists, and drug development professionals. A thorough understanding of the underlying mechanisms and careful consideration of the experimental parameters will enable the successful application of this protecting group in the synthesis of complex and valuable molecules.
References
- Vertex AI Search. (n.d.). What's the application of Solketal?
-
Wikipedia. (2023, December 27). Solketal. In Wikipedia. Retrieved January 18, 2026, from [Link]
- Exploring Solketal: Your Go-To Intermediate for Pharma and Beyond. (n.d.).
- Pagliaro, M., Ciriminna, R., Kimura, H., Rossi, M., & Della Pina, C. (2016). Synthesis of the Fatty Esters of Solketal and Glycerol-Formal: Biobased Specialty Chemicals. Molecules, 21(2), 144.
-
Pagliaro, M., Ciriminna, R., Kimura, H., Rossi, M., & Della Pina, C. (2016). Synthesis of the Fatty Esters of Solketal and Glycerol-Formal: Biobased Specialty Chemicals. ResearchGate. Retrieved January 18, 2026, from [Link]
- da Silva, C. X. A., Gonçalves, V. L. C., & Mota, C. J. A. (2009).
- Abdullah, A. Z., & Budiman, A. (2019). Glycerol to Solketal for Fuel Additive: Recent Progress in Heterogeneous Catalysts.
-
Ataman Kimya. (n.d.). SOLKETAL. Retrieved January 18, 2026, from [Link]
- Comerford, J. W., Clark, J. H., Macquarrie, D. J., & Breeden, S. W. (2014). Green acetylation of solketal and glycerol formal by heterogeneous acid catalysts to form a biodiesel fuel additive. Bioresource Technology, 167, 259-265.
- Li, J., Wang, T., Liu, Q., & Ma, L. (2018). Synthesis of Solketal from glycerol catalyzed by spherical γ-Al2O3 supported FeCl3.
-
chemeurope.com. (n.d.). Solketal. Retrieved January 18, 2026, from [Link]
- Ragaini, V., & Pirola, C. (2020). Kinetic Modeling of Solketal Synthesis from Glycerol and Acetone Catalyzed by an Iron(III) Complex. Molecules, 25(21), 5087.
- Singh, R., Kumar, A., & Ali, A. (2024).
-
Assignment Point. (n.d.). Solketal – a Protected Form of Glycerol. Retrieved January 18, 2026, from [Link]
-
Wikipedia. (2023, December 18). Diol. In Wikipedia. Retrieved January 18, 2026, from [Link]
-
Chem-Station. (2014, April 30). Protection of 1,2-/1,3-Diols. Retrieved January 18, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). Deprotection of the solketal moiety affording the hydrophilic poly(2,3-dihydroxypropylacrylate) (PDHPA) block (AcOH = glacial acetic acid). Retrieved January 18, 2026, from [Link]
-
Babu, B. S., et al. (2024). Green Synthesis of Solketal from Glycerol Using Metal-Modified ZSM-5 Zeolite Catalysts: Process Optimization. ResearchGate. Retrieved January 18, 2026, from [Link]
- Yilmaz, E., & Ilker, S. (2016). Synthesis of Solketal from Glycerol and Acetone over Amberlyst-46 to Produce an Oxygenated Fuel Additive. Periodica Polytechnica Chemical Engineering, 60(3), 195-200.
-
Wikipedia. (2023, November 28). Dioxolane. In Wikipedia. Retrieved January 18, 2026, from [Link]
-
UTAH Trading. (n.d.). Glycerol Formal in the Pharmaceutical Industry: Properties and Applications. Retrieved January 18, 2026, from [Link]
- Ciriminna, R., et al. (2019). Transacetalization of Solketal: A Greener Route to Bioglycerol‐Based Speciality Chemicals. ChemistryOpen, 8(7), 896-903.
-
ResearchGate. (n.d.). Deprotection of 1,3-dioxolane 4 resulting in bis-aldehyde 5. Retrieved January 18, 2026, from [Link]
- Pagliaro, M., et al. (2016). Synthesis of the Fatty Esters of Solketal and Glycerol-Formal: Biobased Specialty Chemicals. Molecules, 21(2), 144.
- Yilmaz, E., & Ilker, S. (2016). Synthesis of Solketal from Glycerol and Acetone over Amberlyst-46 to Produce an Oxygenated Fuel Additive. Periodica Polytechnica Chemical Engineering, 60(3), 195-200.
-
University of California, Irvine. (n.d.). Protecting Groups. Retrieved January 18, 2026, from [Link]
-
Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups. Retrieved January 18, 2026, from [Link]
-
Chemistry university. (2021, April 19). Protecting Diols [Video]. YouTube. [Link]
- Karatas, F., et al. (2011). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 16(12), 10467-10480.
-
ResearchGate. (n.d.). Scheme 34 Synthesis of glycerol formal from glycerol condensation with formaldehyde. Retrieved January 18, 2026, from [Link]
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Science of Synthesis. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Retrieved January 18, 2026, from [Link]
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Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2019, May 16). How to perform a boc deprotection in a molecule with a 1,3 dioxolane, without deprotecting the latter? Retrieved January 18, 2026, from [Link]
- da Silva, C. X. A., Gonçalves, V. L. C., & Mota, C. J. A. (2012). Reactivity of glycerol/acetone ketal (solketal) and glycerol/formaldehyde acetals toward acid-catalyzed hydrolysis. Journal of the Brazilian Chemical Society, 23(4), 749-755.
-
Dr. B. P. S. Chauhan. (2020, May 23). Protection of 1, 2- & 1, 3-Diols [Video]. YouTube. [Link]
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ResearchGate. (2025, March 5). Chemoselective or Regioselective? Retrieved January 18, 2026, from [Link]
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The Imperative for Green Solvents: An Introduction to 1,3-Dioxan-5-ol
An Application Guide to 1,3-Dioxan-5-ol: A Sustainable Solvent for Modern Chemical Processes
In the pursuit of sustainable innovation within the pharmaceutical and chemical industries, the principles of green chemistry have become a guiding paradigm. A significant focus of this movement is the replacement of conventional volatile organic compounds (VOCs) with safer, more environmentally benign solvents. Solvents often represent the largest mass component of a chemical process and are major contributors to its overall environmental footprint, from resource depletion to waste generation and toxicity.
1,3-Dioxan-5-ol, a cyclic acetal derived from glycerol and formaldehyde, is emerging as a formidable green solvent alternative.[1] Its synthesis from glycerol, a renewable and abundant byproduct of biodiesel production, firmly establishes its bio-based credentials.[2][3][4] This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the properties, applications, and validated protocols for the effective implementation of 1,3-Dioxan-5-ol in key chemical transformations.
Physicochemical Profile of 1,3-Dioxan-5-ol
A solvent's utility is dictated by its physical and chemical properties. 1,3-Dioxan-5-ol possesses a unique constellation of characteristics that render it a versatile medium for a broad range of chemical reactions. Its high boiling point and polarity, coupled with its origin from renewable feedstock, make it an attractive option for sustainable chemistry.
Table 1: Physicochemical Properties of 1,3-Dioxan-5-ol and their Significance
| Property | Value | Significance in Chemical Processes |
| Molecular Formula | C₄H₈O₃[5] | - |
| Molecular Weight | 104.10 g/mol [5][6] | - |
| Boiling Point | ~192-193 °C | Enables reactions at higher temperatures, often leading to faster kinetics. Its low volatility minimizes VOC emissions, enhancing workplace safety and reducing environmental impact. |
| Density | ~1.203 g/mL at 25°C | Higher than many common organic solvents and water. |
| Appearance | Clear, colorless liquid | Facilitates visual monitoring of reaction progress. |
| Polarity | Polar aprotic | The presence of a hydroxyl group and two ether oxygens imparts significant polarity, allowing it to dissolve a wide range of polar and non-polar organic compounds and inorganic salts. |
| Hydrogen Bonding | Donor and Acceptor | The hydroxyl group acts as a hydrogen bond donor, while the ring oxygens act as hydrogen bond acceptors. This dual capability enhances its solvating power for a variety of substrates and catalysts. |
| Biodegradability | Readily Biodegradable | Contributes to a favorable environmental profile and reduces the persistence of waste streams.[2] |
| Toxicity | Low | Generally considered to have a better safety profile than many traditional polar aprotic solvents such as DMF and NMP, although eye irritation can be a concern.[6] |
Expertise & Experience: The dual hydrogen-bonding capability of 1,3-Dioxan-5-ol is a key determinant of its effectiveness. This allows for specific solvent-solute interactions that can stabilize polar intermediates and transition states, thereby influencing reaction rates and selectivity. While its viscosity is higher than that of many conventional solvents, this can be mitigated by operating at elevated temperatures, which is facilitated by its high boiling point.
Application in Multicomponent Reactions (MCRs)
Multicomponent reactions are a cornerstone of modern drug discovery, enabling the rapid assembly of complex molecular architectures from simple building blocks in a single synthetic operation. The choice of solvent is paramount in MCRs, as it must effectively solubilize multiple reactants and facilitate a cascade of reaction steps.
Protocol: Biginelli Reaction for the Synthesis of Dihydropyrimidinones
The Biginelli reaction is a classic acid-catalyzed three-component reaction between an aldehyde, a β-ketoester, and urea or thiourea. It is a highly valuable transformation for generating the dihydropyrimidinone (DHPM) scaffold, which is a privileged structure in medicinal chemistry.
Step-by-Step Methodology:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aldehyde (10 mmol), ethyl acetoacetate (12 mmol), and urea (15 mmol).
-
Solvent and Catalyst Addition: Add 1,3-dioxan-5-ol (20 mL) to the flask, followed by a catalytic amount of a suitable acid catalyst, such as p-toluenesulfonic acid (0.5 mol%).
-
Reaction Execution: Heat the reaction mixture to 110 °C and maintain vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. Add 50 mL of cold water to the flask with stirring. The product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with two portions of cold water (2 x 20 mL) and then with a small amount of cold ethanol (10 mL) to remove any residual starting materials.
-
Drying: Dry the purified product under vacuum to obtain the solid dihydropyrimidinone.
Authoritative Grounding & Causality: The selection of 1,3-dioxan-5-ol as the solvent is a deliberate choice driven by several factors. Its high boiling point allows the reaction to be conducted at an elevated temperature, which significantly accelerates the rate of the condensation and cyclization steps. The polar aprotic nature of the solvent effectively dissolves the reactants and polar intermediates, such as the acylimine species, which is crucial for the progression of the reaction. Furthermore, the simple precipitation of the product upon the addition of water provides a green and efficient workup procedure, avoiding the need for extractions with volatile organic solvents.
Experimental Workflow for Biginelli Reaction
Sources
- 1. The green solvent: a critical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solvothermal Synthesis of Multiple Dihydropyrimidinones at a Time as Inhibitors of Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective synthesis of triacylglycerols by the ADS-17-supported Candida antarctica lipase B through esterification of oleic acid and glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,3-Dioxan-5-ol | C4H8O3 | CID 78475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 1,3-Dioxolan-4-ylmethanol (Solketal) Synthesis
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Welcome to the technical support center for the synthesis of 1,3-dioxolan-4-ylmethanol, commonly known as solketal. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this versatile glycerol-derived compound. Here, we address specific experimental issues in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.
I. Troubleshooting Guide: Diagnosing and Resolving Synthesis Issues
This section is dedicated to addressing the most common problems encountered during the acid-catalyzed ketalization of glycerol with acetone.
Question 1: My glycerol conversion is low, despite running the reaction for an extended period. What are the primary factors to investigate?
Low conversion is a frequent issue, often stemming from equilibrium limitations and catalyst deactivation. The synthesis of solketal is a reversible reaction, and the presence of water as a byproduct can shift the equilibrium back towards the reactants.[1][2][3][4]
Core Areas to Investigate:
-
Water Management: The primary culprit for stalled reactions is often the accumulation of water.[3][4] Water weakens the acid strength of the catalyst and promotes the reverse reaction.[1][5]
-
Solution: Implement a strategy for in-situ water removal. This can be achieved by using a Dean-Stark apparatus with a suitable solvent like toluene to azeotropically remove water as it forms.[6][7] Alternatively, for solvent-free systems, adding a desiccant like 4 Å molecular sieves to the reaction can be effective.[7]
-
-
Catalyst Activity & Loading: Insufficient catalyst loading or a deactivated catalyst will naturally lead to poor conversion.
-
Solution: Ensure adequate catalyst loading. For heterogeneous catalysts like Amberlyst resins, a loading of 1-7 wt% (relative to glycerol) is typically effective.[8][9] If you are reusing a catalyst, it may need regeneration. For homogeneous catalysts like p-toluenesulfonic acid (p-TSA), ensure it has not degraded. In the absence of a catalyst, glycerol conversion is negligible.[10]
-
-
Reactant Ratio & Miscibility: Glycerol and acetone have poor miscibility, which can create mass transfer limitations.[2] While stirring helps, the reactant ratio is crucial.
-
Temperature Control: While higher temperatures increase the initial reaction rate, the reaction is often reported as exothermic, meaning excessively high temperatures can thermodynamically disfavor product formation at equilibrium.[13]
Caption: A decision tree for troubleshooting low yield in solketal synthesis.
Question 2: My analysis shows a significant amount of the 6-membered 1,3-dioxane byproduct. How can I improve selectivity for the desired 5-membered 1,3-dioxolan-4-ylmethanol?
The formation of two isomeric products—the five-membered 1,3-dioxolane (solketal) and the six-membered 1,3-dioxane—is a common challenge.[7][14][15] Solketal is the thermodynamically more stable product. Selectivity is highly dependent on the catalyst and reaction conditions.
Key Factors Influencing Selectivity:
-
Catalyst Choice: This is the most critical factor. Certain catalysts exhibit high regioselectivity.
-
High-Selectivity Catalysts: Heteropolyacids like phosphomolybdic acid (PMA) have been reported to provide complete regiospecificity for the 5-membered ring product.[7] Many solid acid catalysts, including sulfated zirconia and certain zeolites, also show high selectivity towards solketal.[16]
-
Mechanism: The reaction proceeds via protonation of acetone, followed by nucleophilic attack from a glycerol hydroxyl group. The formation of the 5-membered ring from the terminal (1,2) hydroxyl groups is kinetically and thermodynamically favored over the formation of the 6-membered ring from the (1,3) hydroxyl groups.[14] Catalysts with specific pore structures or acid site characteristics can further enhance this preference.
-
-
Reaction Time and Temperature: Allowing the reaction to reach thermodynamic equilibrium will favor the more stable solketal isomer.
-
Solution: Ensure the reaction runs long enough to allow for the conversion of any kinetically formed 6-membered ring into the more stable 5-membered product. Monitor the reaction by GC to confirm that the product ratio has stabilized.
-
Caption: The acid-catalyzed reaction pathway for solketal synthesis.
Question 3: I am using crude glycerol from biodiesel production. How do impurities like water, methanol, and salts affect the reaction?
Crude glycerol typically contains significant amounts of water, methanol, and salts (e.g., NaCl) from the biodiesel process.[17] These impurities can be detrimental to catalyst activity and overall yield.
-
Water: As discussed, water inhibits the reaction by deactivating acid sites and shifting the equilibrium.[1][5][17] Crude glycerol can contain upwards of 10-20% water.
-
Salts (e.g., NaCl): Salts can poison catalyst active sites, particularly in heterogeneous catalysts, leading to a significant drop in conversion.[17]
-
Methanol: While less detrimental than water or salts, residual methanol can compete with glycerol for reaction with acetone, leading to the formation of undesired byproducts.
Solutions:
-
Pre-treatment of Glycerol: While costly, purifying the glycerol is the most robust solution.[11] A simpler pre-treatment step could involve vacuum distillation to remove water and methanol.
-
Use of Robust Catalysts: Some catalysts are more tolerant to impurities. Hydrophobic catalysts, such as zeolites with a high Si/Al ratio, can prevent water from accessing the active sites within their pores, showing better performance with impure glycerol.[1][5][17]
-
Adjust Reaction Conditions: Increasing the catalyst loading or reaction temperature may help to partially overcome the negative effects of impurities, though this is not always efficient.
II. Frequently Asked Questions (FAQs)
Q: What is the optimal temperature range for solketal synthesis? A: The optimal temperature is a balance between reaction rate and equilibrium. For most common catalysts, a range of 50 °C to 70 °C provides a good balance, leading to high conversion in a reasonable time.[8][10] Some highly active systems, like those using certain heteropolyacids, can achieve near-quantitative conversion at room temperature (25 °C).[11]
Q: What is the recommended glycerol-to-acetone molar ratio? A: An excess of acetone is critical to drive the reaction forward. A glycerol-to-acetone molar ratio of 1:6 is a common starting point.[8][18] Ratios as high as 1:15 have been used to achieve very high conversions (>99%).[11]
Q: How critical is catalyst loading? A: Catalyst loading directly impacts the reaction rate. For heterogeneous catalysts like Amberlyst-36 or sulfated zirconia, loadings between 1 wt% and 7 wt% (based on glycerol weight) are typical.[9][10] Increasing the catalyst loading generally increases the conversion rate up to a point where mass transfer becomes the limiting factor or the catalyst begins to precipitate.[9]
Q: Are there solvent-free options for this synthesis? A: Yes, solvent-free synthesis is not only possible but often preferred for green chemistry considerations.[11][19] In this setup, the excess acetone acts as both a reactant and a solvent, improving the miscibility of the reagents.[3][12]
Q: What are the best practices for product purification? A: After the reaction, the first step is to neutralize and remove the catalyst.
-
For Heterogeneous Catalysts: Simple filtration is sufficient.
-
For Homogeneous Catalysts: Neutralize with a base (e.g., sodium carbonate), filter the resulting salt, and then proceed.[20] The unreacted acetone and any solvent can be removed by rotary evaporation. The final purification of solketal is typically achieved by vacuum distillation .[20]
III. Data Summary and Experimental Protocol
Table 1: Comparison of Catalytic Systems for Solketal Synthesis
| Catalyst Type | Example Catalyst | Temp (°C) | Molar Ratio (Gly:Acetone) | Time | Glycerol Conv. (%) | Solketal Yield (%) | Reference |
| Homogeneous Acid | p-Toluenesulfonic acid (p-TSA) | 70 | 1:1.2 | 40 min | ~80% | - | [1] |
| Heteropolyacid | H₃[PW₁₂O₄₀] (PW₁₂) | 25 | 1:15 | 5 min | 99.2% | 97.0% | [11] |
| Ion-Exchange Resin | Amberlyst-46 | 60 | 1:6 | 30 min | >85% | 84% | [8] |
| Ion-Exchange Resin | Amberlyst-36 | 50 | 1:4 | 180 min | 88.2% | - | [9] |
| Solid Acid | Sulfated Zirconia (SZZ) | 70 | 1:10 | 120 min | 99.3% | 98% | [10] |
| Zeolite | Zeolite HBeta | 70 | 1:1.2 | 60 min | >90% | - | [1] |
Note: Yield and conversion are highly dependent on specific conditions and water removal methods.
Standard Operating Protocol: Solketal Synthesis using Amberlyst-46
This protocol is a representative example for a lab-scale batch synthesis.
-
Reactor Setup:
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add glycerol (e.g., 9.21 g, 0.1 mol).
-
Add acetone in the desired molar excess (e.g., for a 1:6 ratio, add 34.86 g, 0.6 mol).
-
-
Catalyst Addition:
-
Reaction:
-
Heat the mixture to 60 °C using a water or oil bath.[8]
-
Maintain vigorous stirring (e.g., 500 rpm) to ensure good mixing of the immiscible phases.[18]
-
Monitor the reaction progress by taking aliquots periodically and analyzing them via Gas Chromatography (GC). The reaction is typically complete within 30-60 minutes under these conditions.[8]
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the Amberlyst-46 catalyst by simple filtration. The catalyst can be washed with acetone, dried, and stored for reuse.
-
Remove the excess acetone from the filtrate using a rotary evaporator.
-
The remaining crude product can be purified by vacuum distillation to yield pure 1,3-dioxolan-4-ylmethanol.
-
IV. References
-
A facile approach for the synthesis of solketal, a fuel additive, from biowaste glycerol using transition metal-based solid acid catalysts. (2024). RSC Publishing.
-
Acetalization of Glycerol over Solid Acid Catalysts. (n.d.). Ibero-American Federation of Catalysis Societies.
-
Acetalization Catalysts for Synthesis of Valuable Oxygenated Fuel Additives from Glycerol. (n.d.). MDPI.
-
Synthesis of Solketal from Glycerol and Acetone over Amberlyst-46 to Produce an Oxygenated Fuel Additive. (n.d.). Periodica Polytechnica Chemical Engineering.
-
Ferreira, P., et al. (2022). Easy and Fast Production of Solketal from Glycerol Acetalization via Heteropolyacids. National Institutes of Health (NIH).
-
Solketal Production from Glycerol Ketalization with Acetone: Catalyst Selection and Thermodynamic and Kinetic Reaction Study. (n.d.). ACS Publications.
-
Solketal Synthesis from Glycerol and Acetone Using Amberlyst-36 Catalyst. (2022). Scientific.net.
-
Kinetic Modeling of Solketal Synthesis from Glycerol and Acetone Catalyzed by an Iron(III) Complex. (n.d.). MDPI.
-
Acetalization of glycerol and benzaldehyde to synthesize biofuel additives using SO42-/CeO2–ZrO2 catalyst. (2021). PubMed Central (PMC).
-
The Role of the Heterogeneous Catalyst to Produce Solketal from Biodiesel Waste: The Key to Achieve Efficiency. (n.d.). MDPI.
-
Synthesis of Solketal from Glycerol and Acetone over Amberlyst-46 to Produce an Oxygenated Fuel Additive. (n.d.). ResearchGate.
-
Water-tolerant zeolite catalyst for the acetalisation of glycerol. (n.d.). RSC Publishing.
-
Effect of reaction temperature on the yield of solketal. (n.d.). ResearchGate.
-
Yield of Solketal at various reaction conditions. (n.d.). ResearchGate.
-
The Role of the Heterogeneous Catalyst to Produce Solketal from Biodiesel Waste: The Key to Achieve Efficiency. (n.d.). National Institutes of Health (NIH).
-
Easy and Fast Production of Solketal from Glycerol Acetalization via Heteropolyacids. (2022). ResearchGate.
-
Highly Regioselective Preparation of 1,3-Dioxolane-4-methanol Derivatives from Glycerol Using Phosphomolybdic Acid. (n.d.). Thieme Connect.
-
The glycerol acetalization into fuel additive solketal over Beta zeolites: Effect of impurities and Si/Al ratio. (n.d.). ScienceDirect.
-
Solketal synthesis from ketalization of glycerol with acetone: A kinetic study over a sulfated zirconia catalyst. (n.d.). ResearchGate.
-
Process for preparation of 1,3-dioxolane-4-methanol compounds. (n.d.). Google Patents.
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- 2. mdpi.com [mdpi.com]
- 3. The Role of the Heterogeneous Catalyst to Produce Solketal from Biodiesel Waste: The Key to Achieve Efficiency [mdpi.com]
- 4. The Role of the Heterogeneous Catalyst to Produce Solketal from Biodiesel Waste: The Key to Achieve Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Water-tolerant zeolite catalyst for the acetalisation of glycerol - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 8. pp.bme.hu [pp.bme.hu]
- 9. Solketal Synthesis from Glycerol and Acetone Using Amberlyst-36 Catalyst | Scientific.Net [scientific.net]
- 10. A facile approach for the synthesis of solketal, a fuel additive, from biowaste glycerol using transition metal-based solid acid catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05455E [pubs.rsc.org]
- 11. Easy and Fast Production of Solketal from Glycerol Acetalization via Heteropolyacids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Acetalization of glycerol and benzaldehyde to synthesize biofuel additives using SO42-/CeO2–ZrO2 catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. jmaterenvironsci.com [jmaterenvironsci.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
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Separation of 1,3-Dioxan-5-ol and 1,3-dioxolan-4-ylmethanol isomers
Technical Support Center: Isomer Separation
Introduction: The Challenge of Separating Glycerol Formal Isomers
Glycerol formal is a widely used solvent and pharmaceutical excipient synthesized from the acid-catalyzed condensation of glycerol and formaldehyde.[1][2][3] This reaction produces a mixture of two principal positional isomers: the six-membered ring 1,3-dioxan-5-ol and the five-membered ring 1,3-dioxolan-4-ylmethanol .[1][4] While commercially available as a mixture, many research, development, and quality control applications require the accurate quantification or preparative isolation of the individual isomers.
The separation of these isomers is a significant analytical challenge due to their nearly identical physicochemical properties. This guide provides detailed troubleshooting advice and protocols to help researchers overcome common hurdles in achieving baseline resolution.
Physicochemical Properties Comparison
The difficulty in separating these isomers is immediately apparent from their core properties. Their identical molecular formulas and weights, coupled with very close boiling points, render simple distillation ineffective.[5]
| Property | 1,3-Dioxan-5-ol (6-Membered Ring) | 1,3-Dioxolan-4-ylmethanol (5-Membered Ring) | Reference(s) |
| Molecular Formula | C₄H₈O₃ | C₄H₈O₃ | [6][7][8][9] |
| Molecular Weight | ~104.10 g/mol | ~104.10 g/mol | [6][8][10] |
| Boiling Point | ~192-193 °C | ~192-193 °C | [2][10][11][12] |
| Density (@ 25°C) | ~1.203 g/mL | ~1.203 g/mL | [2][10][12] |
| Structure | 6-membered ring, secondary alcohol | 5-membered ring, primary alcohol | [6][7] |
| Water Solubility | Miscible | Soluble | [6][7] |
Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the chromatographic separation of glycerol formal isomers.
General & Method Selection
Q: Why is it so difficult to separate these two isomers? A: The primary challenge lies in their profound structural and physical similarity. They are positional isomers with the same molecular weight and functional groups (one hydroxyl group, two ether linkages). This results in nearly identical polarities, volatilities, and boiling points, making them difficult to resolve with standard chromatographic or distillation techniques.[5] The key to separation is exploiting the subtle differences in their three-dimensional structure and the accessibility of the hydroxyl group (secondary in the dioxane vs. primary in the dioxolane).
Q: Can I use fractional distillation for preparative separation? A: This is not recommended. The boiling points of 1,3-dioxan-5-ol and 1,3-dioxolan-4-ylmethanol are nearly identical, differing by perhaps a fraction of a degree.[2][10][11][12] Achieving any meaningful separation through distillation would require a highly efficient fractional distillation column with a very large number of theoretical plates and would be impractical for most laboratories.
Q: Which is the better starting point for method development: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)? A: Both techniques can be successful, but they present different challenges.
-
GC is often better at resolving volatile isomers. However, the high polarity and hydrogen-bonding capability of the hydroxyl group can cause significant peak tailing and potential analyte loss on active sites within the GC system.
-
HPLC avoids the volatility requirement and can offer more diverse selectivity through a wider range of stationary and mobile phases. However, direct separation can be challenging, and achieving good resolution often requires either specialized columns or chemical derivatization.[13]
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Caption: HPLC troubleshooting decision tree.
Q: My reversed-phase (C18) method shows only one peak. What should I do? A: Standard C18 columns separate primarily based on hydrophobicity. Since both isomers are highly polar and have identical molecular formulas, they exhibit very similar retention on C18 and will almost always co-elute. You must change your separation mode. A polar-bonded phase column is necessary to exploit subtle differences in polarity. A published method demonstrates that a cyanopropyl (CN) column can achieve marginal separation (Resolution, Rs ≈ 1.0) using a normal-phase mobile phase like acetone-hexane.[13] Hydrophilic Interaction Liquid Chromatography (HILIC) is another viable alternative.
Q: I am using a cyanopropyl column, but the resolution is still poor (Rs < 1.2). How can I improve it? A: For marginal separations, small adjustments can have a large impact.
-
Optimize Mobile Phase: Carefully adjust the ratio of your polar and non-polar solvents (e.g., acetone and hexane). A lower percentage of the stronger (more polar) solvent will increase retention times and may improve resolution.
-
Reduce Flow Rate: Lowering the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min) can increase column efficiency and provide more time for the isomers to interact differently with the stationary phase.
-
Lower Temperature: Running the column at a slightly lower temperature (e.g., 25°C instead of 40°C) can sometimes enhance selectivity, although it will increase backpressure.
Q: Direct analysis is failing. Is there a more reliable HPLC method? A: Yes. Chemical derivatization is the most robust and highly recommended solution. By reacting the hydroxyl group of the isomers with a suitable reagent, you alter their chemical properties enough to achieve excellent separation. Esterification with 3,5-dinitrobenzoyl chloride is a proven method.[13] This reaction offers two major advantages:
-
Enhanced Separation: The resulting diastereomeric esters are completely resolved (Rs > 2) on a standard normal-phase silica column.[13]
-
Improved Detection: The dinitrobenzoyl group is a strong chromophore, allowing for highly sensitive UV detection at wavelengths where the parent compounds do not absorb.[13]
Gas Chromatography (GC) Troubleshooting
Q: What is the best GC column for separating these isomers? A: A polar stationary phase is essential. Do not use a non-polar column (e.g., DB-1, HP-5), as the isomers will likely co-elute. A WAX-type column (polyethylene glycol phase) or a high-percentage cyanopropylphenyl phase is recommended. These phases interact with the polar hydroxyl group through hydrogen bonding, allowing them to resolve the subtle structural differences between the primary and secondary alcohols.
Q: I see two peaks on my WAX column, but they are broad and tailing significantly. Why? A: This is a classic problem when analyzing polar, active compounds like alcohols on GC. The peak tailing is caused by unwanted interactions with "active sites" (e.g., free silanol groups) in the GC inlet liner and the column itself. To fix this:
-
Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated liner. Consider a liner with glass wool, as this can sometimes improve vaporization, but ensure the wool is also deactivated.
-
Lower the Injection Temperature: A temperature that is too high can cause on-column degradation. Start around 200-220°C and optimize.
-
Derivatize the Sample: The most effective solution is to cap the active hydroxyl group. Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) will replace the active hydrogen with a non-polar trimethylsilyl (TMS) group. This dramatically reduces tailing, improves peak shape, and often enhances resolution.
Detailed Experimental Protocols
Protocol 1: HPLC Separation via Derivatization
This protocol is adapted from the validated method for separating glycerol formal isomers.[13]
Caption: Workflow for derivatization and HPLC analysis.
Objective: To achieve baseline separation of the two isomers for accurate quantification.
Part A: Derivatization Procedure
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the glycerol formal isomer mixture into a vial.
-
Reagent Addition: Add 1 mL of anhydrous pyridine (to act as a solvent and acid scavenger) and approximately 50 mg of 3,5-dinitrobenzoyl chloride.
-
Reaction: Cap the vial tightly and heat in a water bath or heating block at 60°C for 30 minutes.
-
Quenching: Cool the vial to room temperature. Cautiously add 0.5 mL of 2M sulfuric acid to neutralize the excess pyridine, followed by 5 mL of deionized water.
-
Extraction: Add 5 mL of chloroform, cap, and vortex vigorously for 1 minute to extract the dinitrobenzoyl esters. Allow the layers to separate.
-
Final Sample: Carefully transfer the lower chloroform layer to a clean vial for HPLC analysis.
Part B: HPLC Conditions
-
Column: Silica (Normal Phase), 5 µm, 4.6 x 250 mm
-
Mobile Phase: Hexane:Dichloromethane:Methanol (e.g., 75:25:0.5 v/v/v) - optimization may be required.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Expected Outcome: Complete baseline separation of the two derivatized isomers, allowing for accurate integration and quantification.
Protocol 2: GC Separation via Silylation
Objective: To improve peak shape and resolve isomers by GC.
Part A: Derivatization Procedure (Silylation)
-
Sample Preparation: Place 1-5 mg of the glycerol formal isomer mixture into a 2 mL autosampler vial.
-
Solvent Addition: Add 500 µL of a suitable anhydrous solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane).
-
Reagent Addition: Add 100 µL of a silylating agent, such as BSTFA with 1% TMCS (trimethylchlorosilane, a catalyst).
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.
-
Analysis: Cool to room temperature. The sample is now ready for direct injection into the GC.
Part B: GC Conditions
-
Column: DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent PEG column)
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Inlet Temperature: 220°C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Oven Program:
-
Initial Temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C
-
Hold: Hold at 200°C for 5 minutes
-
-
Detector: FID (Flame Ionization Detector)
-
Detector Temperature: 250°C
-
Expected Outcome: Two sharp, symmetrical peaks for the silylated isomers with good resolution.
References
-
Hulshoff, A., & Lingeman, H. (1984). Separation and Determination of the Two Components of Glycerol Formal by High-Performance Liquid Chromatography. Journal of Pharmaceutical and Biomedical Analysis, 2(3-4), 491-500. [Link]
-
Pagliaro, M., Ciriminna, R., Kimura, H., Rossi, M., & Della Pina, C. (2009). Synthesis of the Fatty Esters of Solketal and Glycerol-Formal: Biobased Specialty Chemicals. Catalysis Science & Technology, 2(5), 934-939. [Link]
-
Pagliaro, M., et al. (2009). Synthesis of the Fatty Esters of Solketal and Glycerol-Formal: Biobased Specialty Chemicals. Molecules, 14(9), 3264-3275. [Link]
-
Wikipedia. (n.d.). Solketal. Retrieved January 18, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1,3-Dioxan-5-ol (CAS 4740-78-7). Retrieved January 18, 2026, from [Link]
-
PubChem. (n.d.). 1,3-Dioxan-5-ol. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
PubChem. (n.d.). (1,3-Dioxolan-4-yl)methanol; 1,3-dioxan-5-ol. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2025, October 16). (PDF) Synthesis of the Fatty Esters of Solketal and Glycerol-Formal: Biobased Specialty Chemicals. [Link]
-
Fengchen Group. (n.d.). Glycerol Formal 99% CAS 4740-78-7 Manufacturers and Suppliers. Retrieved January 18, 2026, from [Link]
- Google Patents. (2010). US20100094027A1 - Process for the Preparation of Glycerol Formal.
-
Reddit. (2022, February 21). Chromatography-based instrument (or other) that can separate glycerol acetate isomers. r/Chempros. [Link]
-
ResearchGate. (2025, August 7). High-performance liquid chromatography separation of glycerol derivatives on a chiral stationary phase. [Link]
-
The AOCS Lipid Library. (n.d.). The Chromatographic Resolution of Chiral Lipids. Retrieved January 18, 2026, from [Link]
- Google Patents. (2019). US20190330173A1 - Method for manufacturing 1,3-dioxane-5-one.
Sources
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Glycerol Formal 99% CAS 4740-78-7 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 4. researchgate.net [researchgate.net]
- 5. US20190330173A1 - Method for manufacturing 1,3-dioxane-5-one - Google Patents [patents.google.com]
- 6. guidechem.com [guidechem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. 1,3-Dioxan-5-ol | C4H8O3 | CID 78475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (1,3-Dioxolan-4-yl)methanol; 1,3-dioxan-5-ol | C8H16O6 | CID 251541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. 1,3-Dioxan-5-ol | 86687-05-0 [chemicalbook.com]
- 12. 1,3-Dioxolane-4-methanol | 5464-28-8 [chemicalbook.com]
- 13. Separation and determination of the two components of glycerol formal by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation and Regeneration in Glycerol Formal Production
Welcome to the technical support center for catalyst deactivation and regeneration in glycerol formal production. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the synthesis of glycerol formal (solketal) and related acetals. Here, we move beyond simple protocols to explain the underlying principles of catalyst performance, deactivation, and rejuvenation, ensuring your experiments are both successful and reproducible.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding catalyst stability and performance in glycerol acetalization reactions.
Q1: What are the primary indicators of catalyst deactivation in my glycerol formal synthesis?
A1: The most common signs of catalyst deactivation include a noticeable decrease in the glycerol conversion rate over time, a drop in selectivity towards the desired glycerol formal product, and in fixed-bed continuous flow reactors, an increase in pressure drop across the catalyst bed.[1]
Q2: What are the main reasons my solid acid catalyst is losing activity?
A2: Catalyst deactivation in this process is typically attributed to three main mechanisms:
-
Coking: The deposition of carbonaceous materials (coke) on the active sites and within the pores of the catalyst is a primary cause of deactivation.[2][3][4]
-
Sintering: At elevated temperatures, the catalyst's support can lose surface area, and active metal particles can agglomerate, reducing the number of accessible active sites.
-
Leaching: Active components of the catalyst can dissolve into the reaction medium, which is more common with supported catalysts where the active phase is not strongly bound to the support.[2]
Q3: How does the type of catalyst I'm using (e.g., zeolite, ion-exchange resin) affect how it deactivates?
A3: The deactivation pathway is highly dependent on the catalyst type.
-
Zeolites (e.g., H-ZSM-5, HY): These are prone to deactivation by coking, where coke precursors form and block the micropores.[3][5] The narrow pore structure of some zeolites can accelerate this process.[3]
-
Ion-Exchange Resins (e.g., Amberlyst-15): These catalysts are susceptible to thermal degradation if the reaction temperature exceeds their stability limit. They can also be deactivated by strong adsorption of impurities or by-products.
-
Heteropolyacids: While highly active, they can be deactivated by coke deposition and may also leach into the reaction medium if not properly supported.[6]
Q4: What is a typical operational lifespan for a catalyst in glycerol formal production?
A4: The lifespan of a catalyst varies significantly depending on the catalyst type, reaction conditions (temperature, pressure, feedstock purity), and reactor configuration (batch vs. continuous). For instance, in some studies, zeolite catalysts have shown rapid deactivation within hours under certain conditions, while others have demonstrated stability for longer periods.[3][5] The use of crude glycerol with impurities can significantly shorten catalyst life.[7]
Q5: Is it possible to regenerate my deactivated catalyst, and what are the most effective techniques?
A5: Yes, in many cases, deactivated catalysts can be regenerated to recover a significant portion of their initial activity. The most common and effective methods are:
-
Thermal Regeneration (Calcination): This is highly effective for removing coke from zeolites and other thermally stable catalysts. It involves a controlled burnout of the carbonaceous deposits in the presence of an oxidizing agent like air.[5][8]
-
Solvent Washing: This method is suitable for ion-exchange resins and some supported catalysts to remove adsorbed impurities and soluble coke precursors. The choice of solvent is crucial for effective regeneration.
Part 2: Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues related to catalyst deactivation.
Guide 1: Diagnosing the Cause of Catalyst Deactivation
If you observe a decline in your catalyst's performance, this step-by-step guide will help you identify the likely cause.
Step 1: Monitor Reaction Kinetics and Product Selectivity
-
Symptom: Gradual decrease in glycerol conversion over several runs or extended time on stream.
-
Possible Cause: Coking is a likely culprit, as the gradual accumulation of coke blocks active sites.
-
Action: Proceed to catalyst characterization to confirm coke deposition.
-
Symptom: Sudden and significant drop in catalyst activity.
-
Possible Cause: This could indicate catalyst poisoning from impurities in the glycerol feed or thermal degradation of the catalyst if the reaction temperature has exceeded its stable limit.
-
Action: Analyze the glycerol feed for impurities. Verify the reaction temperature and the thermal stability of your catalyst.
-
Symptom: Decrease in selectivity to glycerol formal with an increase in by-products.
-
Possible Cause: Changes in the nature of the active sites due to partial coking or sintering can alter the reaction pathway.
-
Action: Characterize the deactivated catalyst to investigate changes in its acidic properties.
Step 2: Characterize the Deactivated Catalyst To confirm the deactivation mechanism, a combination of analytical techniques is recommended:
| Analytical Technique | Information Gained |
| Thermogravimetric Analysis (TGA) | Quantifies the amount of coke deposited on the catalyst. |
| Nitrogen Physisorption (BET) | Measures changes in surface area and pore volume, indicating pore blockage by coke. |
| X-ray Diffraction (XRD) | Detects changes in the crystalline structure of the catalyst, which can indicate sintering. |
| Fourier-Transform Infrared Spectroscopy of Pyridine Adsorption (FTIR-Py) | Characterizes the Brønsted and Lewis acid sites to see if they have been affected. |
| Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDXS) | Visualizes the catalyst surface for coke deposits and can identify elemental composition changes. |
Guide 2: In-situ vs. Ex-situ Catalyst Regeneration
The choice between regenerating the catalyst within the reactor (in-situ) or removing it for external regeneration (ex-situ) depends on your experimental setup and the nature of the deactivation.
-
In-situ Regeneration:
-
Advantages: Minimizes reactor downtime and catalyst handling. Ideal for continuous flow processes.
-
Disadvantages: Can be less effective if the deactivation is severe. Requires a reactor system designed for regeneration conditions (e.g., high temperatures, different gas flows).
-
-
Ex-situ Regeneration:
-
Advantages: Allows for more controlled and thorough regeneration. Provides an opportunity to fully characterize the spent and regenerated catalyst.
-
Disadvantages: Involves shutting down the reactor and handling the catalyst, which can be time-consuming.
-
Part 3: Detailed Experimental Protocols
This section provides step-by-step procedures for common regeneration techniques.
Protocol 1: Thermal Regeneration of a Coked Zeolite Catalyst
This protocol is suitable for regenerating zeolites like H-ZSM-5 that have been deactivated by coke deposition.
Materials:
-
Deactivated zeolite catalyst
-
Tube furnace with temperature and gas flow control
-
Inert gas (e.g., Nitrogen)
-
Oxidizing gas (e.g., Air or a mixture of O2 in N2)
Procedure:
-
Purge with Inert Gas: Place the deactivated catalyst in the tube furnace. Heat the catalyst to the reaction temperature (e.g., 300-400°C) under a flow of inert gas (e.g., Nitrogen) to remove any physisorbed reactants and products. Maintain this for 1-2 hours.
-
Controlled Oxidation: While maintaining the temperature, gradually introduce a controlled amount of oxidizing gas (e.g., a mixture of 5% O2 in N2). A slow, controlled introduction is crucial to avoid excessive heat from the exothermic coke combustion, which could damage the catalyst structure.
-
Temperature Ramp: Slowly ramp the temperature to the final regeneration temperature (typically 500-600°C). The exact temperature will depend on the nature of the coke and the thermal stability of the zeolite. A slow ramp rate (e.g., 2-5°C/min) is recommended.
-
Hold at Regeneration Temperature: Hold the catalyst at the final regeneration temperature for 3-5 hours, or until the coke has been completely removed. This can be monitored by analyzing the off-gas for CO2.
-
Cool Down: After regeneration is complete, switch back to an inert gas flow and cool the catalyst down to room temperature.
Protocol 2: Solvent Washing of a Deactivated Ion-Exchange Resin (e.g., Amberlyst-15)
This protocol is designed to remove adsorbed organic species from a deactivated Amberlyst-15 catalyst.
Materials:
-
Deactivated Amberlyst-15 resin
-
Beaker or flask
-
Stirring mechanism (e.g., magnetic stirrer)
-
Suitable solvent (e.g., methanol, acetone, or the reaction solvent)
-
Filtration apparatus
Procedure:
-
Initial Rinse: Transfer the deactivated resin to a beaker and rinse with a small amount of the chosen solvent to remove any loosely adhering material.
-
Solvent Soaking and Agitation: Add a sufficient volume of the solvent to fully immerse the resin. Gently stir the slurry at room temperature for 1-2 hours. For more stubborn deactivation, a longer soaking time or gentle heating (well below the resin's maximum operating temperature) may be necessary.
-
Filtration: Separate the resin from the solvent by filtration.
-
Repeat Washing: Repeat the solvent washing process (steps 2 and 3) two to three more times with fresh solvent, or until the solvent runs clear.
-
Drying: Dry the regenerated resin in a vacuum oven at a low temperature (e.g., 60-80°C) to remove the solvent before reuse. Ensure the drying temperature is below the thermal stability limit of the resin.
Part 4: Visualization and Data
Diagrams
Quantitative Data Summary
The following table summarizes typical performance and regeneration data for common catalysts used in glycerol acetalization. Note that these values are illustrative and can vary significantly with specific experimental conditions.
| Catalyst Type | Typical Glycerol Conversion (Initial) | Common Deactivation Mechanism | Regeneration Method | Typical Activity Recovery |
| H-ZSM-5 Zeolite | >90% | Coking | Thermal (Calcination) | 80-95% |
| HY Zeolite | 80-95% | Coking | Thermal (Calcination) | 75-90% |
| Amberlyst-15 | >95% | Thermal Degradation, Fouling | Solvent Washing | 60-85% |
| Supported Heteropolyacid | >98% | Coking, Leaching | Thermal (Calcination) | 70-90% |
References
- Barbosa, F. F., & Braga, T. P. (2022). Catalytic Conversion of Glycerol to Acetol and Acrolein Using Metal Oxides: Surface Reactions, Prospects and Challenges.
-
García, M. N., et al. (2022). Heterogeneous Catalysts for Glycerol Biorefineries: Hydrogenolysis to 1,2-Propylene Glycol. Catalysts. [Link]
- He, S., et al. (2021).
- Park, K., et al. (2015). Kinetics of the dehydration of glycerol over acid catalysts with an investigation of deactivation mechanism by coke. Chemical Engineering Journal.
- Saejoon, A., et al. (2017). Effect of Glycerol on Coke Characteristics in the Aromatization of Aqueous Glycerol Solution.
- Talebian, S., et al. (2018). Kinetic Study on Catalytic Conversion of Glycerol to Renewable Acrolein. AIDIC.
- Vlasenko, N. V., et al. (2025). Catalytic Performance of HZSM-5–Al2O3 Nanocomposites in Glycerol Conversion.
- Wang, H., et al. (2022). Proposed scheme of coke formation in the aromatization of glycerol and methanol.
- Yadav, G. D., & Kulkarni, H. R. (2021). Glycerol to value-added chemicals: State of the art and advances in reaction engineering and kinetic modelling. Glamour Project.
- Zholobenko, V., et al. (2020). Glycerol dehydration catalyzed by MWW zeolites and the changes in the catalyst deactivation caused by porosity modification.
- DuPont. (n.d.).
- He, S., et al. (2021).
- He, S. (2021). Catalytic conversion of glycerol to bio-based aromatics. University of Groningen Research Portal.
- Lari, G. M., et al. (2019). Exceptionally active and stable catalysts for CO2 reforming of glycerol to syngas.
- Oliveira, P. A., et al. (2016). Atmospheric Pressure Continuous Production of Solketal from the Acid-Catalyzed Reaction of Glycerol with Acetone. Journal of the Brazilian Chemical Society.
- Renzini, M. S. (2015). Continuous-flow procedures for the chemical upgrading of glycerol. IRIS.
- Shiramah, B., et al. (2022).
- Srimadh, V. (2016). Solketal Production by Glycerol Acetalization Using Amberlyst-15 Catalyst.
- van der Gryp, P., et al. (2019). Deactivation study of a heteropolyacid catalyst for glycerol dehydration to form acrolein.
- Voronova, M. I., et al. (2019). Mechanism Analysis and Kinetic Modelling of Cu NPs Catalysed Glycerol Conversion into Lactic Acid. MDPI.
- Witoon, T., et al. (2016).
- Yadav, G. D., & Doshi, N. S. (2018).
- Yadav, M., & Sharma, Y. C. (2012). Amberlyst-15 in organic synthesis. Arkivoc.
- US Patent US6958304B2. (2005). Method for regenerating a zeolite catalyst.
- Japanese Patent JP2002504014A. (2002). Regeneration method of zeolite catalyst.
Sources
- 1. A new continuous-flow process for catalytic conversion of glycerol to oxygenated fuel additive: Catalyst screening [ideas.repec.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. research.rug.nl [research.rug.nl]
- 6. researchgate.net [researchgate.net]
- 7. iris.unive.it [iris.unive.it]
- 8. repository.tudelft.nl [repository.tudelft.nl]
Purification of 1,3-Dioxan-5-ol by distillation or chromatography
Welcome to the dedicated technical support guide for the purification of 1,3-Dioxan-5-ol. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile chemical intermediate. As a derivative of glycerol and formaldehyde, 1,3-Dioxan-5-ol's high purity is crucial for its applications, from a dye emulsifier to a cosolvent in pharmaceutical formulations.[1][2] This guide provides in-depth, experience-driven advice on purification by distillation and chromatography, complete with troubleshooting FAQs to address common challenges encountered in the laboratory.
Choosing Your Purification Strategy: Distillation vs. Chromatography
The initial purity of your crude 1,3-Dioxan-5-ol and the desired final purity and scale of your process will dictate the most appropriate purification method. A significant challenge in purifying 1,3-Dioxan-5-ol is the potential presence of its isomeric impurity, 4-hydroxymethyl-1,3-dioxolane.[3] These isomers often have very similar physical properties, such as boiling point and solubility, making their separation difficult.[3]
Below is a decision-making workflow to help you select the optimal purification technique.
Caption: Decision workflow for selecting a purification method.
Part 1: Purification by Distillation
Distillation is a suitable method for purifying 1,3-Dioxan-5-ol on a larger scale, especially when the initial purity is relatively high and the impurities have significantly different boiling points. Given the high boiling point of 1,3-Dioxan-5-ol, vacuum distillation is the preferred method to prevent thermal degradation.
Key Physical Properties for Distillation:
| Property | Value |
| Boiling Point (Atmospheric) | 192-194°C[4][5] |
| Density | ~1.203 g/mL at 25°C[4][5][6] |
| Flash Point | 93°C |
Recommended Protocol: Vacuum Distillation
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus with a short path distillation head to minimize product loss. Ensure all glassware joints are properly sealed with vacuum grease.
-
Drying: Thoroughly dry the crude 1,3-Dioxan-5-ol before distillation, as it is hygroscopic.[2]
-
Heating: Use a heating mantle with a stirrer to ensure even heating and prevent bumping.
-
Vacuum: Gradually apply vacuum to the system. A pressure of 10-20 mmHg is a good starting point.
-
Fraction Collection: Collect fractions based on the boiling point at the applied pressure. The main fraction of 1,3-Dioxan-5-ol should be collected at a stable temperature.
Troubleshooting Guide: Distillation
| Problem | Potential Cause | Solution | Scientific Rationale |
| Bumping/Unstable Boiling | Uneven heating or lack of boiling chips/stirring. | Use a magnetic stirrer and a heating mantle. Add new boiling chips to the cooled flask before heating. | Smooth boiling is essential for efficient separation. Bumping leads to impure distillate. |
| Product Decomposition (Darkening) | Excessive temperature.[7] | Use vacuum distillation to lower the boiling point. Ensure the heating mantle temperature is not excessively high.[7] | 1,3-Dioxan-5-ol may be heat-sensitive. Lowering the boiling point under vacuum minimizes thermal stress. |
| Poor Separation of Isomers | Similar boiling points of 1,3-Dioxan-5-ol and its isomers.[3] | Use a fractional distillation column with a high number of theoretical plates.[8] | A fractional column provides a larger surface area for repeated vaporization-condensation cycles, enhancing the separation of compounds with close boiling points. |
| Low Yield | Product loss in the apparatus or incomplete distillation.[7] | Use a short path distillation head. Ensure the condenser is efficient. | A shorter path reduces the amount of material that adheres to the glass surfaces. |
| Inconsistent Vacuum | Leaks in the system.[7] | Check all joints and connections for leaks. Ensure the vacuum pump is functioning correctly.[7] | A stable vacuum is critical for maintaining a consistent boiling point and achieving good separation.[7] |
Part 2: Purification by Chromatography
Chromatography offers higher resolution for separating 1,3-Dioxan-5-ol from closely related impurities, making it ideal for achieving high purity, especially on a smaller scale or when distillation fails to provide adequate separation.
Method 1: Flash Column Chromatography
Flash chromatography is a rapid and effective method for purifying moderate quantities of 1,3-Dioxan-5-ol.
Recommended Protocol:
-
Stationary Phase: Silica gel is a common choice. However, given the polar nature of 1,3-Dioxan-5-ol, deactivating the silica gel with a small amount of a polar solvent (like triethylamine in the eluent) might be necessary to prevent streaking and decomposition.[9]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. The optimal ratio should be determined by Thin Layer Chromatography (TLC).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Run the column under positive pressure, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
Troubleshooting Guide: Flash Chromatography
| Problem | Potential Cause | Solution | Scientific Rationale |
| Poor Separation | Inappropriate solvent system. | Optimize the eluent polarity based on TLC analysis. A gradient elution may be necessary. | The eluent's polarity directly influences the retention of the compound on the stationary phase. |
| Compound Stuck on Column | The compound is too polar for the chosen eluent. | Gradually increase the polarity of the eluent. | A more polar solvent is required to displace a highly polar compound from the silica gel. |
| Streaking/Tailing of Spots on TLC | The compound is interacting too strongly with the acidic silica gel. | Add a small amount of a basic modifier like triethylamine to the eluent. | The basic modifier neutralizes the acidic sites on the silica gel, reducing strong interactions and improving peak shape. |
| Product Decomposition | The compound is unstable on silica gel.[9] | Use a less acidic stationary phase like alumina or a deactivated silica gel.[9] | Some compounds are sensitive to the acidic nature of silica gel and can degrade during chromatography. |
Method 2: High-Performance Liquid Chromatography (HPLC)
For analytical purposes or very high-purity small-scale preparative work, reverse-phase HPLC is a powerful technique.
Recommended Protocol:
-
Column: A C18 column is a standard choice for reverse-phase chromatography.[10]
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is commonly used.[11] A small amount of an acid, such as formic acid, can be added to improve peak shape.[11]
-
Injection Solvent: Dissolve the sample in the initial mobile phase composition to avoid peak distortion.[12]
-
Detection: UV detection may be challenging due to the lack of a strong chromophore in 1,3-Dioxan-5-ol. A Refractive Index (RI) detector or a Mass Spectrometer (MS) would be more suitable.
Troubleshooting Guide: HPLC
| Problem | Potential Cause | Solution | Scientific Rationale |
| Poor Peak Shape (Tailing) | Secondary interactions with residual silanols on the column packing. | Use a base-deactivated column or add a competing base to the mobile phase.[12] | Residual silanol groups on the silica backbone can interact with polar analytes, causing peak tailing. |
| Poor Resolution | Inadequate separation between 1,3-Dioxan-5-ol and impurities. | Optimize the mobile phase gradient. Try a different stationary phase chemistry.[12] | The choice of stationary and mobile phases governs the selectivity of the separation. |
| Drifting Retention Times | Poor column equilibration or changes in mobile phase composition. | Ensure the column is thoroughly equilibrated before each injection. Premix the mobile phase if possible.[13] | Consistent conditions are essential for reproducible chromatographic results. |
| High Backpressure | Blockage in the column or system.[12] | Filter all samples and mobile phases. Use a guard column to protect the analytical column.[12] | Particulate matter can clog the column frit, leading to high backpressure and poor performance. |
References
- Separation of 1,3-Dioxan-5-ol, 2-(2,6-dimethyl-1,5-heptadienyl)- on Newcrom R1 HPLC column. SIELC Technologies.
- Column troubleshooting guide – HILIC. Thermo Fisher Scientific.
- 1,3-Dioxan-5-ol | 86687-05-0. ChemicalBook.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
- Chemical Properties of 1,3-Dioxan-5-ol (CAS 4740-78-7). Cheméo.
- Understanding the Purity and Applications of 1,3-Dioxan-5-ol (CAS 86687-05-0).
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- 1,3-Dioxan-5-ol (Standard). Biorepositories.
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Troubleshooting low conversion rates in the acetalization of glycerol
An in-depth guide to overcoming challenges in the acid-catalyzed reaction of glycerol with aldehydes and ketones.
Technical Support Center: Acetalization of Glycerol
A Senior Application Scientist's Guide to Troubleshooting Low Conversion Rates
The acetalization of glycerol is a cornerstone reaction for valorizing this biodiesel byproduct into valuable chemicals, such as solketal (a fuel additive), surfactants, and specialty solvents.[1][2] The reaction involves the acid-catalyzed condensation of glycerol with a carbonyl compound (an aldehyde or ketone) to form five-membered (1,3-dioxolane) and six-membered (1,3-dioxane) cyclic acetals.[1] While seemingly straightforward, achieving high conversion rates can be challenging. This guide provides in-depth, field-proven insights to diagnose and resolve common issues encountered during your experiments.
Understanding the Foundation: The Reaction Mechanism
Success in troubleshooting begins with a firm grasp of the reaction pathway. The acetalization of glycerol is a reversible, acid-catalyzed process. Understanding each step is critical to identifying potential bottlenecks.[3][4]
The mechanism proceeds as follows:
-
Protonation of the Carbonyl: The acid catalyst (H⁺) protonates the carbonyl oxygen of the aldehyde or ketone, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack (Hemiacetal Formation): A hydroxyl group from glycerol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a protonated hemiacetal intermediate.
-
Proton Transfer: A proton is transferred from the newly attached hydroxyl group to another hydroxyl group on the intermediate.
-
Water Elimination: The protonated hydroxyl group leaves as a water molecule, a key byproduct, generating a resonance-stabilized carbocation.[4]
-
Ring Closure: An adjacent hydroxyl group on the glycerol backbone performs an intramolecular nucleophilic attack on the carbocation, closing the ring.
-
Deprotonation: The catalyst (H⁺) is regenerated by the removal of a proton from the final structure, yielding the neutral cyclic acetal product.
Caption: Acid-catalyzed mechanism for glycerol acetalization.
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues leading to low conversion rates in a direct question-and-answer format.
Q1: My conversion rate is plateauing at around 50-70% despite a long reaction time. What is the limiting factor?
Core Issue: You are likely encountering the reaction's thermodynamic equilibrium.
Causality Explained: The acetalization of glycerol is a reversible reaction that produces one molecule of water for every molecule of acetal formed.[2][5] As the reaction proceeds, the concentration of water increases. This accumulation of water promotes the reverse reaction—the hydrolysis of the acetal back into glycerol and the carbonyl compound. The reaction plateaus when the rate of the forward reaction equals the rate of the reverse reaction. Studies have shown that this equilibrium limitation can cap glycerol conversion at around 50% under certain stoichiometric conditions.[6]
Troubleshooting Protocol:
-
Shift the Equilibrium by Removing Water: The most effective strategy is to remove the water byproduct as it forms. This disrupts the equilibrium and drives the reaction toward the products, in accordance with Le Châtelier's principle.
-
Method A (Azeotropic Distillation): If your reaction temperature allows, use a solvent like toluene or heptane with a Dean-Stark trap. The solvent forms a low-boiling azeotrope with water, which is distilled off and collected, effectively removing water from the reaction vessel. Toluene has been shown to be an effective solvent for this purpose.[3]
-
Method B (Dehydrating Agents): Add a drying agent, such as 4 Å molecular sieves, to the reaction mixture. This is a viable option for reactions at lower temperatures where distillation is not feasible. Note that in the absence of a catalyst, molecular sieves alone can lead to a drop in conversion, highlighting their primary role as a water scavenger.[7]
-
-
Use an Excess of the Carbonyl Reactant: Increasing the concentration of one of the reactants (typically the less expensive and more easily removable one, like acetone) will also shift the equilibrium to favor product formation. Molar ratios of acetone to glycerol from 3:1 up to 15:1 are commonly employed.[8][9] In many cases, the excess carbonyl compound can also serve as the reaction solvent.
Caption: A logical workflow for troubleshooting low conversion rates.
Q2: The reaction begins at a reasonable rate but then slows dramatically or stops. Is my catalyst failing?
Core Issue: This is a classic sign of catalyst deactivation.
Causality Explained: Both homogeneous and heterogeneous acid catalysts can lose their activity during the reaction.
-
Water Poisoning: For solid acid catalysts like zeolites or resins (e.g., Amberlyst-15), the water produced can adsorb onto the acid sites, weakening their strength and hindering their ability to protonate the carbonyl reactant.[5]
-
Surface Fouling: High molecular weight byproducts, or even the reactants and products themselves, can adsorb onto the surface of a heterogeneous catalyst, blocking the pores and preventing access to the active sites.[7][10] A significant drop in the catalyst's surface area after the reaction is a strong indicator of this issue.[7]
-
Leaching: For supported catalysts, the active acid species can leach off the support material into the reaction medium, reducing the concentration of active sites.
Troubleshooting Protocol:
-
Confirm Deactivation: If using a heterogeneous catalyst, filter it from the reaction mixture after it has stalled. Add a fresh batch of catalyst to the mixture. If the reaction rate increases, the original catalyst was deactivated.
-
Regenerate the Catalyst:
-
Washing: Wash the recovered catalyst with a solvent (like methanol or acetone) to remove adsorbed organic species.
-
Drying/Calcination: Dry the catalyst thoroughly under vacuum to remove water. For robust inorganic catalysts like zeolites, calcination at high temperatures (follow the manufacturer's recommendations) can burn off stubborn organic residues.
-
-
Prevent Deactivation in Future Runs:
-
Implement Water Removal: As detailed in Q1, preventing water accumulation is the most effective way to protect the catalyst's acid sites.
-
Purify Reactants: Ensure your glycerol is of high purity. Crude glycerol from biodiesel production can contain impurities that may poison the catalyst.[4]
-
Q3: My product yield is low, and I see unexpected byproducts. What are the likely side reactions?
Core Issue: Suboptimal reaction conditions can promote undesirable side reactions.
Causality Explained: While acetalization is the primary pathway, other reactions can compete for your starting materials, especially at higher temperatures or with highly active catalysts.
-
Glycerol Dehydration: At elevated temperatures, strong acids can catalyze the dehydration of glycerol to form acrolein, which has a characteristic pungent odor.[11][12]
-
Glycerol Oligomerization/Polymerization: Glycerol molecules can react with each other to form ethers (diglycerol, triglycerol, etc.), especially under harsh conditions.[4]
-
Aldehyde Oxidation: When using aldehydes like benzaldehyde, oxidation to the corresponding carboxylic acid (e.g., benzoic acid) can occur.[4]
Troubleshooting Protocol:
-
Optimize Reaction Temperature: An increase in temperature generally accelerates the reaction but may disproportionately favor side reactions.[4] If you suspect side reactions, try lowering the temperature and extending the reaction time. The optimal temperature range is highly dependent on the specific reactants and catalyst but often falls between 30°C and 120°C.[4][13]
-
Select an Appropriate Catalyst: The strength and type of acid catalyst are critical. Very strong acids (like sulfuric acid) may promote dehydration more than milder solid acids (like Amberlyst-15 or zeolites).
-
Analyze Byproducts: Use analytical techniques like GC-MS or NMR to identify the structure of the byproducts. Knowing what is being formed provides direct insight into the problematic side reaction, allowing for more targeted adjustments to your protocol.
Reference Protocol: Acetalization of Glycerol with Acetone
This protocol for the synthesis of solketal using Amberlyst-15 serves as a validated starting point for your experiments.
Materials & Equipment:
-
Glycerol (≥99.5% purity)
-
Acetone (ACS grade)
-
Amberlyst-15 (or other suitable solid acid catalyst)
-
Round-bottom flask (e.g., 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Equipment for analysis (e.g., Gas Chromatograph with FID)
Procedure:
-
Setup: Assemble the reflux apparatus in a fume hood. Ensure all glassware is dry.
-
Charging Reactants: To the round-bottom flask, add glycerol. Then, add acetone. A common starting point is a 1:3 molar ratio of glycerol to acetone.[9] For example, for 10 g of glycerol (~0.109 mol), use 19 g of acetone (~0.327 mol).
-
Catalyst Loading: Add the Amberlyst-15 catalyst. A typical loading is 3-5% by weight relative to the glycerol.[9] For 10 g of glycerol, this would be 0.3-0.5 g of catalyst.
-
Reaction: Begin stirring and heat the mixture to the desired temperature (e.g., 60°C).[9] The reaction is often carried out at the reflux temperature of the carbonyl compound if it is used in excess.
-
Monitoring: Withdraw small aliquots (e.g., 0.1 mL) periodically (e.g., every 30-60 minutes). Filter out the catalyst immediately and analyze the sample by GC-FID to monitor the conversion of glycerol.
-
Work-up: Once the reaction has reached the desired conversion or has plateaued, cool the mixture to room temperature. Remove the solid catalyst by simple filtration. The excess acetone can be removed using a rotary evaporator. The remaining product can be purified further if necessary.
Data Summary: Impact of Key Parameters on Conversion
The following table summarizes the influence of critical reaction parameters on glycerol conversion, based on findings from multiple studies.
| Parameter | Typical Range | Effect on Conversion | Key Considerations & References |
| Temperature | 30 - 120 °C | Increasing temperature generally increases the reaction rate. | Excessively high temperatures can promote side reactions like dehydration and oligomerization.[4][10] |
| Glycerol:Carbonyl Molar Ratio | 1:2 to 1:15 | A higher ratio of the carbonyl compound drives the equilibrium toward products. | Excess carbonyl often serves as the solvent. Optimal ratios balance conversion with the cost and ease of reactant removal.[8][9] |
| Catalyst Loading | 1 - 7 wt% (relative to glycerol) | Higher loading increases the reaction rate up to a point. | Beyond an optimal point, mass transfer limitations may occur, and the risk of side reactions can increase.[4][9][13] |
| Catalyst Type | Homogeneous (p-TSA, H₂SO₄) & Heterogeneous (Resins, Zeolites) | Catalyst acidity and structure significantly impact activity and selectivity. | Heterogeneous catalysts are preferred for ease of separation and reusability.[1][3] Water can deactivate solid acids.[5] |
| Water Content | < 1% (in reactants) | Water inhibits the forward reaction and can deactivate the catalyst. | The removal of byproduct water is critical for achieving high conversion.[3][5] |
References
-
Acetalization of glycerol and benzaldehyde to synthesize biofuel additives using SO42-/CeO2–ZrO2 catalyst. (2021). PMC - PubMed Central. [Link]
-
Mechanism of the acetalization reaction of glycerol, with acetone as the substrate... (n.d.). ResearchGate. [Link]
-
Easy and Fast Production of Solketal from Glycerol Acetalization via Heteropolyacids. (2022). National Institutes of Health. [Link]
-
The Equilibrium Constant for acetaldehyde-glycerol & acetone-glycerol reactions at different temperatures. (n.d.). ResearchGate. [Link]
-
Acetalization Catalysts for Synthesis of Valuable Oxygenated Fuel Additives from Glycerol. (n.d.). MDPI. [Link]
-
Mechanism of acetals formation for the reaction of acetone/ketone and glycerol. (n.d.). ResearchGate. [Link]
-
Autocatalytic Acetylation of Crude Glycerol Using Acetic Acid: A Kinetic Model. (2024). MDPI. [Link]
-
An Evaluation of Glycerol Acetalization with Benzaldehyde over a Ferromagnetic Heteropolyacid Catalyst. (2023). MDPI. [Link]
-
TESTS FOR CARBOHYDRATES FATS AND PROTEINS. (n.d.). Ncert. [Link]
-
Glycerol acetals, kinetic study of the reaction between glycerol and formaldehyde. (2011). OSTI.GOV. [Link]
-
Acetalization of Glycerol over Solid Acid Catalysts. (n.d.). Universidade Federal do Rio de Janeiro. [Link]
-
Glycerol acetals, kinetic study of the reaction between glycerol and formaldehyde | Request PDF. (n.d.). ResearchGate. [Link]
-
Influence of Heterogeneous Catalysts and Reaction Parameters on the Acetylation of Glycerol to Acetin: A Review. (n.d.). MDPI. [Link]
-
Conversion of glycerol by acetalization reaction performed for ten consecutive... (n.d.). ResearchGate. [Link]
-
Selective Conversion of Glycerol to Acetol: Effect of the Preparation Method of CuAl Catalysts and Reaction Phase. (n.d.). MDPI. [Link]
-
Acetal Formation Mechanism Step-by-Step Explanation with a Quick Trick to Predict the Product. (2024). YouTube. [Link]
-
Acetalization of glycerol with Benzaldehyde (1:2 mole ratio) in the presence of solid acid catalysts. (n.d.). ResearchGate. [Link]
-
Alcohols, Phenols and Ethers | Chemistry | JEE Main Previous Year Questions. (n.d.). ExamSIDE.Com. [Link]
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Minimizing by-product formation in the synthesis of 1,3-dioxolan-4-ylmethanol
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1,3-dioxolan-4-ylmethanol. As a versatile building block and a protected form of glycerol, its efficient synthesis is critical. However, the formation of by-products presents a common and significant challenge. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize by-product formation and maximize the yield and purity of your target compound.
Core Challenge: The Isomeric By-Product
The primary challenge in the acid-catalyzed synthesis of 1,3-dioxolan-4-ylmethanol from glycerol and a carbonyl source (like formaldehyde or acetone) is the concurrent formation of an isomeric by-product. The reaction can yield two different cyclic acetals or ketals:
-
Desired Product: A five-membered ring, 2-substituted-1,3-dioxolan-4-ylmethanol , formed by the reaction at the 1- and 2-positions of glycerol.
-
Primary By-product: A six-membered ring, 5-hydroxy-2-substituted-1,3-dioxane , formed by the reaction at the 1- and 3-positions of glycerol.[1][2][3][4]
Controlling the selectivity between these two products is paramount for a successful synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind each recommendation.
Q1: My reaction yields a mixture of the desired five-membered ring and the six-membered ring by-product. How can I improve selectivity for 1,3-dioxolan-4-ylmethanol?
Underlying Principle: The formation of the five-membered dioxolane ring is kinetically favored, meaning it forms faster. In contrast, the six-membered dioxane ring is often the more thermodynamically stable product.[3][5] Therefore, reaction conditions must be optimized to favor the kinetic product before it can equilibrate to the more stable isomer.
Solutions:
-
Control the Reaction Temperature:
-
Problem: Higher temperatures provide the energy needed to overcome the activation barrier for the formation of the more stable six-membered ring, shifting the equilibrium towards the thermodynamic product.
-
Solution: Conduct the reaction at lower temperatures. For many acid-catalyzed acetalizations of glycerol, temperatures between 25°C and 60°C have been shown to favor the formation of the five-membered ring product.[1][6][7]
-
-
Select an Appropriate Catalyst:
-
Problem: The nature of the acid catalyst—its strength, steric bulk, and whether it's homogeneous or heterogeneous—can significantly influence the reaction pathway and selectivity.
-
Solution: While common homogeneous catalysts like p-toluenesulfonic acid (p-TSA) or sulfuric acid are effective, they can sometimes lead to mixtures.[8] Consider heterogeneous catalysts which can offer higher selectivity.
-
Heterogeneous Catalysts: Ion-exchange resins (e.g., Amberlyst-15, Amberlyst-36), zeolites, and supported heteropolyacids have demonstrated high activity and selectivity.[7][8][9] For instance, phosphomolybdic acid has been reported to yield the five-membered ring derivative with complete regiospecificity.[2][10]
-
Lewis vs. Brønsted Acids: Lewis acids can sometimes offer different selectivity profiles compared to Brønsted acids.
-
-
-
Optimize Reaction Time:
-
Problem: As a kinetically controlled reaction, allowing the synthesis to proceed for too long can permit the initial product to convert to the more stable thermodynamic by-product.
-
Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., GC, TLC, or NMR). Stop the reaction once the maximum concentration of the desired kinetic product is reached, before significant isomerization occurs.
-
Q2: The conversion of my starting materials is low, leaving significant amounts of unreacted glycerol. How can I drive the reaction to completion?
Underlying Principle: The acetalization/ketalization of glycerol is a reversible equilibrium reaction that produces water as a co-product.[1][6] According to Le Châtelier's principle, the accumulation of water in the reaction medium will shift the equilibrium back towards the reactants, limiting conversion.
Solutions:
-
Actively Remove Water:
-
Problem: Water produced during the reaction hydrolyzes the acetal/ketal, preventing high conversion.[11][12]
-
Solution: Implement a method for continuous water removal. The most common laboratory technique is azeotropic distillation using a Dean-Stark apparatus. A solvent like toluene or cyclohexane is added to the reaction mixture; it forms a low-boiling azeotrope with water, which is then distilled off and collected in the trap, effectively driving the reaction forward.[2]
-
-
Adjust the Reactant Molar Ratio:
-
Problem: Using stoichiometric amounts of reactants may not be sufficient to overcome the equilibrium limitations.
-
Solution: Use a significant excess of the carbonyl compound (e.g., acetone or formaldehyde). Molar ratios of acetone to glycerol from 4:1 to 6:1 are commonly employed to push the equilibrium towards the product side.[6][7][13]
-
-
Ensure Adequate Catalyst Loading and Activity:
-
Problem: An insufficient amount of catalyst or a catalyst that has lost its activity will result in a slow reaction rate and incomplete conversion.
-
Solution:
-
Catalyst Loading: For heterogeneous catalysts, ensure sufficient loading (often 1-10 wt% relative to glycerol) to provide enough active sites.[7]
-
Catalyst Deactivation: Some catalysts can be poisoned by impurities in the reactants (especially crude glycerol from biodiesel production) or deactivated by the water produced.[12][14] If reusing a heterogeneous catalyst, ensure it is properly regenerated before use.
-
-
Q3: My analytical results (GC, NMR) show several unexpected peaks in addition to the main isomeric by-product. What are these other impurities?
Underlying Principle: The reaction conditions required for acetalization, particularly the presence of a strong acid and heat, can promote various side reactions involving the reactants or products.
Potential Side Reactions and Solutions:
-
Glycerol Oligomerization:
-
Cause: Under harsh acidic conditions and/or high temperatures, glycerol molecules can undergo self-etherification to form diglycerols and other oligomers.
-
Prevention: Use milder reaction conditions (lower temperature, less aggressive catalyst) and ensure efficient mixing to avoid localized overheating.
-
-
Carbonyl Self-Condensation:
-
Cause: Aldehydes and ketones can undergo acid-catalyzed self-condensation reactions (e.g., aldol condensation for acetone).
-
Prevention: Maintain a controlled temperature and avoid excessively high concentrations of the catalyst.
-
-
Oxidation:
-
Cause: If the reaction is not performed under an inert atmosphere, glycerol or the aldehyde can be oxidized, leading to a variety of acidic or carbonyl by-products.
-
Prevention: Run the reaction under a nitrogen or argon atmosphere, especially if using sensitive substrates or catalysts.
-
Frequently Asked Questions (FAQs)
-
What are the primary by-products in this synthesis? The main by-product is the six-membered ring isomer, 5-hydroxy-2-substituted-1,3-dioxane.[4][15] Other potential impurities can arise from glycerol self-condensation, carbonyl self-reaction, or oxidation.
-
How does the choice of formaldehyde vs. acetone affect the reaction? Both are common carbonyl sources. Acetone reacts to form 2,2-dimethyl-1,3-dioxolan-4-ylmethanol (solketal), a widely used fuel additive.[8][16] Formaldehyde reacts to form (1,3-dioxolan-4-yl)methanol. Reactions with formaldehyde can sometimes show a higher propensity to form the six-membered dioxane by-product compared to reactions with ketones.[12]
-
What are the recommended analytical methods for monitoring this reaction? Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is the most common method for monitoring reaction progress, conversion, and selectivity.[2][17] Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural confirmation of the desired product and identification of by-products.
-
What is the best way to purify the final product? Vacuum distillation is the most effective method for purifying 1,3-dioxolan-4-ylmethanol and its derivatives on a laboratory scale.[18] The difference in boiling points between the five- and six-membered ring isomers, as well as any high-boiling glycerol oligomers, allows for efficient separation. For high-purity applications, column chromatography may be necessary.
Data & Protocols
Table 1: Influence of Reaction Parameters on Synthesis
| Parameter | Typical Condition | Rationale & Impact on By-products |
| Temperature | 25 - 60 °C | Lower temperatures favor the kinetically controlled 5-membered ring product. Higher temperatures increase the formation of the 6-membered ring by-product.[1][6] |
| Reactant Ratio | 4:1 to 6:1 (Carbonyl:Glycerol) | An excess of the carbonyl compound drives the equilibrium towards the products, increasing overall conversion and minimizing unreacted glycerol.[6][7][13] |
| Catalyst | Heterogeneous (e.g., Amberlyst-15, Zeolites) | Can offer higher selectivity for the desired isomer and are easily separated from the product mixture, simplifying workup.[7][8] |
| Water Removal | Dean-Stark Apparatus | Continuous removal of water is crucial to shift the reaction equilibrium to the right, achieving high conversion and preventing product hydrolysis.[2][12] |
Protocol: General Procedure for Minimizing By-products
This is an illustrative protocol and should be adapted based on the specific carbonyl compound and catalyst used.
-
Setup: Assemble a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry.
-
Charging Reactants: To the flask, add glycerol (1.0 eq), the carbonyl source (e.g., acetone, 5.0 eq), a water-immiscible solvent for azeotropic removal (e.g., toluene, approx. 2 mL per gram of glycerol), and the acid catalyst (e.g., Amberlyst-15, 5 wt% relative to glycerol).
-
Reaction: Heat the mixture to a gentle reflux (typically 50-60°C). Monitor the collection of water in the Dean-Stark trap.
-
Monitoring: Periodically take small aliquots from the reaction mixture. Neutralize the catalyst (if heterogeneous, filter; if homogeneous, quench with a mild base like NaHCO₃), and analyze by GC or TLC to determine the ratio of product to by-product and the conversion of glycerol.
-
Workup: Once optimal conversion/selectivity is achieved, cool the reaction to room temperature.
-
For heterogeneous catalysts: Filter off the catalyst.
-
For homogeneous catalysts: Neutralize with an aqueous base solution (e.g., saturated sodium bicarbonate) and perform a liquid-liquid extraction.
-
-
Purification: Remove the solvent and excess carbonyl compound under reduced pressure. Purify the crude product by vacuum distillation to separate the desired 1,3-dioxolan-4-ylmethanol from the higher-boiling 1,3-dioxan-5-ol isomer and any other impurities.
Visual Guides
Reaction Pathway Diagram
Caption: Kinetically vs. thermodynamically controlled product formation.
Troubleshooting Workflow
Caption: Step-by-step guide to diagnosing synthesis issues.
References
-
MDPI.
-
Scilit.
-
Frontiers in Chemistry.
-
ResearchGate.
-
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-
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Catalysis Science & Technology.
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-
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ResearchGate.
-
[Process for the preparation of 1-([8][17]dioxolan-4-ylmethyl)-1H-pyrazol-3-ylamine.]() Google Patents.
-
ResearchGate.
-
ResearchGate.
-
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MDPI.
-
Frontiers in Chemistry.
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-
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-
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Validation & Comparative
A Comparative Guide to Catalysts for 1,3-Dioxolan-4-ylmethanol (Solketal) Synthesis: From Homogeneous to Heterogeneous Systems
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1,3-dioxolan-4-ylmethanol, commonly known as solketal, represents a pivotal reaction in the valorization of glycerol, a byproduct of biodiesel production. This versatile molecule finds applications as a fuel additive, a green solvent, and a valuable building block in the pharmaceutical and cosmetic industries.[1][2] The primary route to solketal is the acid-catalyzed ketalization of glycerol with acetone.[3][4] The choice of catalyst is paramount, directly influencing reaction efficiency, selectivity, and overall process sustainability. This guide provides a comparative analysis of various catalytic systems, offering insights into their mechanisms, performance, and practical application, supported by experimental data.
The Core Reaction: Glycerol Ketalization
The synthesis of solketal involves the reaction of glycerol with acetone in the presence of an acid catalyst, producing solketal and water as a byproduct.[3][4] The reaction mechanism, whether catalyzed by a Brønsted or Lewis acid, generally proceeds through the protonation of the acetone's carbonyl group, followed by a nucleophilic attack from one of the primary hydroxyl groups of glycerol.[3][5][6] Subsequent intramolecular cyclization and dehydration lead to the formation of the five-membered dioxolane ring characteristic of solketal.[3][5][6] While a six-membered ring isomer can also be formed, the five-membered solketal is the thermodynamically favored product.[7]
Caption: General reaction pathway for the acid-catalyzed synthesis of solketal from glycerol and acetone.
Comparative Analysis of Catalytic Systems
The selection of an appropriate catalyst is a critical decision in the design of a solketal synthesis process. The main categories of catalysts employed include homogeneous acids, heterogeneous solid acids, and ionic liquids. Each class presents a unique set of advantages and disadvantages in terms of activity, selectivity, reusability, and environmental impact.
Homogeneous Acid Catalysts
Homogeneous acid catalysts, such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA), have been traditionally used for solketal synthesis due to their high activity and low cost.[2][8] They operate in the same phase as the reactants, leading to excellent contact and high reaction rates even at room temperature.[2]
However, the use of homogeneous catalysts is fraught with challenges. The primary drawback is the difficulty in separating the catalyst from the product mixture, which necessitates neutralization and extraction steps, generating significant waste.[2] Furthermore, these strong mineral acids are highly corrosive, posing equipment and handling challenges.[9]
Heterogeneous Solid Acid Catalysts
To overcome the limitations of homogeneous catalysts, significant research has focused on the development of heterogeneous solid acid catalysts. These materials exist in a different phase from the reactants, allowing for easy separation by filtration and enabling catalyst recycling, which is crucial for sustainable and economically viable processes.[1][10] A wide array of solid acids has been investigated, each with distinct properties.
-
Ion-Exchange Resins: Commercial resins like Amberlyst-15, -35, and -36 have demonstrated high activity and selectivity for solketal synthesis.[3][11] Their porous structure provides a high concentration of acid sites, facilitating the reaction. However, their thermal stability can be a limiting factor, and deactivation due to water adsorption can occur.[8]
-
Zeolites: These crystalline aluminosilicates possess well-defined pore structures and tunable acidity. Beta zeolites, in particular, have shown promising results with high glycerol conversion rates.[3] The shape-selectivity of zeolites can also influence the product distribution.
-
Metal Oxides: Sulfated metal oxides, such as sulfated zirconia (SO₄²⁻/ZrO₂) and titania (SO₄²⁻/TiO₂), are superacidic materials that exhibit excellent catalytic activity.[12][13][14] The strong Brønsted and Lewis acid sites on their surface are highly effective in promoting the ketalization reaction.[15]
-
Carbon-Based Catalysts: Activated carbon and other carbonaceous materials can be functionalized with sulfonic acid groups (-SO₃H) to create solid acid catalysts.[16] These materials are often derived from biomass, offering a sustainable and low-cost alternative.
-
Heteropolyacids (HPAs): HPAs, such as phosphotungstic acid (H₃PW₁₂O₄₀), possess strong Brønsted acidity and can be used in both homogeneous and heterogeneous systems. When supported on materials like silica, they exhibit high activity and selectivity for solketal production.[17][18]
Ionic Liquids
Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts. Brønsted acidic ILs have been successfully employed in solketal synthesis, offering high catalytic activity at room temperature and the potential for catalyst recycling. Functionalized ILs supported on solid materials can combine the advantages of both ILs and heterogeneous catalysts.[19]
Performance Data Summary
The following table summarizes the performance of various catalysts for solketal synthesis based on published experimental data. It is important to note that reaction conditions such as temperature, glycerol-to-acetone molar ratio, and catalyst loading significantly influence the outcomes.
| Catalyst Type | Specific Catalyst Example | Glycerol Conversion (%) | Solketal Selectivity (%) | Temperature (°C) | Reaction Time (h) | Reference |
| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | >80 | - | 62 | 10 | [8] |
| p-Toluenesulfonic Acid (p-TSA) | 35.45 | 97.71 | - | - | [9] | |
| Heterogeneous Solid Acid | Amberlyst-36 | 88 | - | 50 | - | |
| Beta Zeolite | High | - | - | - | ||
| SO₄²⁻/ZnAl₂O₄–ZrO₂ | 99.3 | 98 (Yield) | - | - | [12][13] | |
| H₃PW₁₂O₄₀@AptesSBA-15 | 97 | 97 | 25 | 1 | [18] | |
| Ionic Liquid | [HMIm]₃[PW₁₂O₄₀]@MOF-Fe | 100 | 100 | Room Temp | - | [19] |
Experimental Protocol: Solketal Synthesis using a Heterogeneous Catalyst
This section provides a detailed, step-by-step methodology for the synthesis of solketal using a representative heterogeneous solid acid catalyst.
Materials:
-
Glycerol (99.5%)
-
Acetone (99.9%)
-
Heterogeneous acid catalyst (e.g., Amberlyst-15, sulfated zirconia)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Thermometer
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Rotary evaporator
Procedure:
-
Catalyst Activation (if required): Dry the heterogeneous catalyst in an oven at a specified temperature (e.g., 100-120 °C) for several hours to remove any adsorbed water.
-
Reaction Setup: Assemble a round-bottom flask with a magnetic stir bar, a reflux condenser, and a thermometer.
-
Charging Reactants: Charge the round-bottom flask with glycerol and acetone in a predetermined molar ratio (e.g., 1:6 glycerol to acetone).
-
Catalyst Addition: Add the activated heterogeneous catalyst to the reactant mixture. The catalyst loading is typically a weight percentage based on the amount of glycerol (e.g., 1-5 wt%).
-
Reaction: Heat the mixture to the desired reaction temperature (e.g., 50-60 °C) under constant stirring. Monitor the reaction progress by taking samples periodically and analyzing them using techniques like Gas Chromatography (GC).
-
Catalyst Separation: After the desired reaction time or conversion is achieved, cool the reaction mixture to room temperature. Separate the solid catalyst from the liquid product mixture by filtration.
-
Product Isolation: Remove the excess acetone from the filtrate using a rotary evaporator. The remaining liquid is the crude solketal product.
-
Catalyst Regeneration: The recovered catalyst can be washed with a suitable solvent (e.g., acetone or methanol), dried, and reused for subsequent reaction cycles.
Caption: A step-by-step workflow for the synthesis of solketal using a heterogeneous catalyst.
Conclusion and Future Outlook
The synthesis of 1,3-dioxolan-4-ylmethanol (solketal) from glycerol is a prime example of sustainable chemistry, transforming a biorefinery byproduct into a valuable chemical. While homogeneous catalysts offer high activity, the future of industrial-scale solketal production lies in the development of robust, reusable, and highly selective heterogeneous catalysts.
Ongoing research focuses on designing novel catalysts with enhanced acidity, larger pore sizes for improved mass transfer, and greater water tolerance to prevent deactivation.[10] The exploration of catalysts from renewable sources, such as biomass-derived carbons, further enhances the green credentials of the process. For researchers and professionals in drug development, the availability of a green and efficient route to solketal and its derivatives opens up new avenues for the synthesis of novel pharmaceutical intermediates and formulations. The continued innovation in catalysis will undoubtedly play a crucial role in unlocking the full potential of glycerol as a versatile platform chemical.
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Gujar, J. P., & Modhera, B. (n.d.). Proposed reaction mechanism for glycerol and acetone acetalization over acid catalyst. ResearchGate. [Link]
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Ahmad, I., et al. (2023). Heteropoly Ionic Liquid Functionalized MOF-Fe: Synthesis, Characterization, and Catalytic Application in Selective Acetalization of Glycerol to Solketal as a Fuel Additive at Room Temperature, Solvent-Free Conditions. ACS Omega, 8(15), 14183-14196. [Link]
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Maurya, S., & Sharma, Y. C. (2024). A facile approach for the synthesis of solketal, a fuel additive, from biowaste glycerol using transition metal-based solid acid catalysts. RSC Advances, 14(51), 37351-37365. [Link]
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Ferreira, P., et al. (2021). Continuous Valorization of Glycerol into Solketal: Recent Advances on Catalysts, Processes, and Industrial Perspectives. ResearchGate. [Link]
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Maurya, S., & Sharma, Y. C. (2024). Synthesis and E-metric Studies of an Economically Viable Heterogeneous Acid Catalyst for Production and Upscaling of Solketal. Energy & Fuels. [Link]
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Ruenkhamchan, N., Kitima, P., & Sangsarawatt, C. (2022). A Review: Conversion of Glycerol to Solketal. Journal of Science Ladkrabang, 31(2), 1-14. [Link]
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da Silva, G. P., de Souza, R. O. M. A., & de Souza, R. O. M. A. (2019). Mechanism of acetals formation for the reaction of acetone/ketone and glycerol. ResearchGate. [Link]
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da Silva, G. P., de Souza, R. O. M. A., & de Souza, R. O. M. A. (2019). Synthesis of Solketal Fuel Additive From Acetone and Glycerol Using CO2 as Switchable Catalyst. Frontiers. [Link]
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Yadav, G. D., & Kulkarni, H. R. (2000). Highly Regioselective Preparation of 1,3-Dioxolane-4-methanol Derivatives from Glycerol Using Phosphomolybdic Acid. Synlett, 2000(1), 74-76. [Link]
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da Silva, G. P., et al. (2023). Solketal Production Using Eco-Friendly Reduced Graphene Oxide as the Catalyst. Catalysts, 13(10), 1427. [Link]
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Mahreni, A., Marnoto, T., & Nur, M. M. A. (2019). Production of solketal (2,2-Dimethyl-1,3-dioxolane-4-methanol) from glycerol and acetone by using homogenous acidic catalyst at the boiling temperature (preliminarry study). Journal of Physics: Conference Series, 1295, 012004. [Link]
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Gui, Z., et al. (2016). Brønsted Acid Ionic Liquids (BAILs) as Efficient and Recyclable Catalysts in the Conversion of Glycerol to Solketal at Room Temperature. ChemistrySelect, 1(18), 5869-5873. [Link]
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García-Sancho, C., et al. (2021). Fourth generation synthesis of solketal by glycerol acetalization with acetone: a solar-light photocatalytic approach. Catalysis Science & Technology, 11(1), 185-193. [Link]
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Maurya, S., & Sharma, Y. C. (2024). A facile approach for the synthesis of solketal, a fuel additive, from biowaste glycerol using transition metal-based solid acid catalysts. RSC Advances, 14(51), 37351-37365. [Link]
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Mahreni, A., Marnoto, T., & Nur, M. M. A. (2019). Production of solketal (2,2-Dimethyl-1,3-dioxolane-4-methanol) from glycerol and acetone by using homogenous acidic catalyst at the boiling temperature (preliminary study). ResearchGate. [Link]
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Maurya, S., & Sharma, Y. C. (2024). A facile approach for the synthesis of solketal, a fuel additive, from biowaste glycerol using transition metal-based solid acid catalysts. RSC Publishing. [Link]
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Sawali, F. D. I., et al. (2022). The Processing of Glycerol with Acetone to Produce Solketal Using Amberlite IR 120 Na Catalyst: Comparison of solketal Production Using Gas Chromatography. Jurnal Akademika Kimia, 11(4), 225-230. [Link]
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Mahreni, A., Marnoto, T., & Nur, M. M. A. (2019). Production of solketal (2,2-Dimethyl-1,3-dioxolane-4-methanol) from glycerol and acetone by using homogen. Repository UPN "Veteran" Yogyakarta. [Link]
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Ilgen, O. (2016). Effect of catalyst amount on the yield of Solketal (Reaction conditions). ResearchGate. [Link]
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Dias, C. N., Viana, A. M., Cunha-Silva, L., & Balula, S. S. (2024). Popularity of different types of catalytic materials for solketal.... ResearchGate. [Link]
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Ospina-Vargas, D. F., et al. (2021). Solketal synthesis from ketalization of glycerol with acetone: A kinetic study over a sulfated zirconia catalyst. Catalysis Today, 362, 126-134. [Link]
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Taddeo, F., et al. (2020). Kinetic Modeling of Solketal Synthesis from Glycerol and Acetone Catalyzed by an Iron(III) Complex. Processes, 8(12), 1622. [Link]
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Enantiomeric excess determination of chiral 1,3-dioxolan-4-ylmethanol via HPLC
An In-Depth Guide to the Enantiomeric Excess Determination of Chiral 1,3-Dioxolan-4-ylmethanol via HPLC: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise quantification of enantiomeric purity is not merely a procedural step but a cornerstone of stereoselective synthesis and pharmaceutical quality control. Chiral 1,3-dioxolan-4-ylmethanol, a versatile building block, is no exception. Its utility in the synthesis of complex chiral molecules necessitates a robust and reliable method for determining its enantiomeric excess (ee).
This guide provides an in-depth, experience-driven comparison of analytical methodologies, focusing on High-Performance Liquid Chromatography (HPLC) as the primary technique. We will explore the fundamental principles, explain the rationale behind experimental choices, and present a self-validating protocol to ensure scientific integrity.
The Principle of Chiral Recognition in Chromatography
Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment.[1] This makes their separation impossible using standard chromatographic techniques. Chiral chromatography overcomes this challenge by introducing a chiral environment, most commonly through a Chiral Stationary Phase (CSP).[2] The core principle lies in the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP.[3] Because these diastereomeric complexes have different energies of formation and stability, one enantiomer interacts more strongly with the CSP, leading to a longer retention time and, consequently, separation.[3]
Comparative Analysis of Analytical Techniques
While chiral HPLC is a dominant technique, a comprehensive understanding requires evaluating its performance against viable alternatives.[4] The choice of method is often dictated by factors such as analyte volatility, required analysis speed, and available instrumentation.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Supercritical Fluid Chromatography (SFC) |
| Principle | Differential interaction of enantiomers with a solid chiral stationary phase in a liquid mobile phase. | Separation of volatile enantiomers in a capillary column coated with a chiral selector, using an inert gas as the mobile phase.[5][6] | Separation using a supercritical fluid (typically CO₂) as the primary mobile phase and a chiral stationary phase.[7][8] |
| Sample Requirements | Soluble in mobile phase. Wide applicability. | Volatile and thermally stable. Derivatization may be required. | Soluble in supercritical fluid/co-solvent mixture. |
| Speed | Moderate. Typical run times are 10-30 minutes. | Fast. Run times are often shorter than HPLC. | Very Fast. Separations can be 3-10 times faster than HPLC.[9] |
| Solvent Consumption | High consumption of organic solvents (e.g., hexane, isopropanol). | Minimal, uses carrier gas (e.g., Helium, Nitrogen). | Significantly lower organic solvent use; primary mobile phase (CO₂) is recycled from the atmosphere.[9] |
| Typical Stationary Phase | Polysaccharide-based (e.g., Chiralpak®, Chiralcel®), Pirkle-type, Cyclodextrin-based.[10][11][12] | Cyclodextrin derivatives are very common.[6][13] | Polysaccharide-based columns are widely used, same as in HPLC.[9][14] |
| Best Suited For | Broad range of non-volatile and thermally labile compounds. The workhorse for the pharmaceutical industry.[15] | Volatile chiral compounds like fragrances, and small, thermally stable molecules.[6] | Both analytical and preparative-scale purification; offers a "green" alternative with high throughput.[9] |
For 1,3-dioxolan-4-ylmethanol, all three techniques are potentially viable. However, HPLC offers the most versatility and is often the first choice for method development in a pharmaceutical setting due to its broad applicability and well-established protocols.[15] SFC is an increasingly powerful alternative, especially for high-throughput screening and purification, given its speed and reduced environmental impact.[7][16] A study on related 1,3-dioxolane derivatives demonstrated excellent separation using SFC with an amylose-based column, highlighting its suitability.[14]
HPLC Method Development: A Deeper Dive
Achieving a successful chiral separation via HPLC is a systematic process centered on the selection and optimization of the Chiral Stationary Phase (CSP) and the mobile phase.
The Critical Role of the Chiral Stationary Phase (CSP)
Polysaccharide-based CSPs, particularly those derived from amylose and cellulose coated or immobilized on a silica support, are the most versatile and widely successful for a broad range of chiral compounds.[17] For an alcohol like 1,3-dioxolan-4-ylmethanol, columns such as CHIRALPAK® IA/IB/IC (immobilized) or CHIRALCEL® OD/AD (coated) are excellent starting points.
-
Causality: The helical structure of the polysaccharide polymers creates chiral grooves. The hydroxyl and carbamate groups on the polymer backbone provide sites for hydrogen bonding, dipole-dipole, and π-π interactions. The enantiomers of the analyte fit differently into these grooves, leading to differential interaction strength and separation.[18] Immobilized phases offer the significant advantage of being compatible with a much wider range of solvents, which can be crucial for optimizing selectivity.[19]
Optimizing the Mobile Phase
For polysaccharide CSPs, normal phase mode is the most common and effective approach.
-
Composition: The mobile phase typically consists of an alkane (like n-hexane or heptane) and an alcohol modifier (like isopropanol (IPA) or ethanol).[19]
-
The "Why" of Optimization: The alcohol modifier plays a crucial role. It competes with the analyte for interactive sites on the CSP.
-
High Alcohol %: Leads to faster elution (shorter retention times) but may decrease resolution as the analyte spends less time interacting with the CSP.
-
Low Alcohol %: Increases retention times and often improves resolution, up to a certain point.
-
-
Expert Insight: The process is empirical. A screening is typically performed by varying the alcohol percentage (e.g., 5%, 10%, 15%, 20% IPA in hexane). The choice between IPA and ethanol can also significantly impact selectivity due to their different steric and polarity properties.[20] For 1,3-dioxolan-4-ylmethanol, a neutral molecule, acidic or basic additives are generally not required, simplifying the mobile phase composition.[21]
Experimental Workflow for Enantiomeric Excess Determination
The following diagram and protocol outline a robust, self-validating workflow for determining the ee of 1,3-dioxolan-4-ylmethanol.
Caption: Workflow for HPLC-based enantiomeric excess determination.
Detailed Experimental Protocol
This protocol is a self-validating system designed for accuracy and reproducibility.
1. Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II, Waters Alliance, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV/Vis or RI detector.
-
Chiral Column: CHIRALPAK® IB (Immobilized Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.
-
Chemicals: HPLC-grade n-Hexane, HPLC-grade Isopropanol (IPA), Racemic 1,3-dioxolan-4-ylmethanol standard, and samples for analysis.
2. Chromatographic Conditions
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm (or Refractive Index detector if no UV chromophore)
-
Injection Volume: 10 µL
3. Standard and Sample Preparation
-
Racemic Standard Solution (for SST): Accurately weigh ~5 mg of racemic 1,3-dioxolan-4-ylmethanol and dissolve in 10 mL of the mobile phase to get a concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the sample to be tested at a similar concentration (~0.5 mg/mL) using the mobile phase as the diluent.
4. System Suitability Test (SST) - The Trustworthiness Pillar
-
Rationale: Before analyzing any samples, the chromatographic system's performance must be verified. This ensures that the system is capable of producing accurate and repeatable results.[22]
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Make five replicate injections of the Racemic Standard Solution.
-
-
Acceptance Criteria:
-
Resolution (Rs): The resolution between the two enantiomer peaks must be ≥ 1.5. This ensures baseline separation.
-
Tailing Factor (T): The tailing factor for each peak should be ≤ 2.0. This indicates good peak shape.
-
Precision (%RSD): The relative standard deviation of the peak areas for each enantiomer across the five injections should be ≤ 2.0%. This demonstrates the repeatability of the system.
-
5. Sample Analysis
-
Once the SST criteria are met, inject the prepared sample solutions in duplicate.
-
Inject a racemic standard periodically (e.g., after every 10 sample injections) to ensure continued system performance.
6. Data Processing and Calculation
-
Peak Integration: Integrate the peak areas of the two eluting enantiomers. It is critical to use a consistent integration method, as this can be a source of error, especially for poorly resolved peaks.[23]
-
Enantiomeric Excess (ee) Calculation: The ee is a measure of the purity of one enantiomer relative to the other.[24] It is calculated using the areas of the two enantiomer peaks (Area₁ and Area₂):
ee (%) = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100[10][25]
Where Area₁ corresponds to the major enantiomer and Area₂ to the minor one.
Conclusion
The determination of enantiomeric excess for chiral 1,3-dioxolan-4-ylmethanol is most reliably achieved using chiral HPLC with a polysaccharide-based stationary phase. While faster alternatives like SFC exist and are highly effective, HPLC remains the gold standard for versatility and established validation protocols in many research and industrial settings. By following a systematic approach to method development and incorporating a rigorous System Suitability Test, researchers can ensure the generation of trustworthy, accurate, and reproducible data, which is paramount for advancing drug development and stereoselective synthesis.
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Pharmaceutical Technology. (2004). Supercritical Fluid Chiral Separations. [Link]
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Sánchez, F. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. [Link]
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Asher, B. J., et al. (2009). Comparison of peak integration methods for the determination of enantiomeric fraction in environmental samples. [Link]
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Eseyin, O. A., et al. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. [Link]
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Kumar, S., et al. (2021). The effect of mobile phase composition on the chiral separation of compounds. [Link]
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Bernal, J. L., et al. (2000). Chiral separation of four 1,3-dioxolane derivatives by supercritical fluid chromatography on an amylose-based column. [Link]
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A Comparative Guide to 1,3-Dioxan-5-ol: A High-Performance, Sustainable Alternative to Traditional Solvents in Pharmaceutical Research
Introduction: The Imperative for Greener Solvents in Drug Development
In the landscape of pharmaceutical research and development, the choice of solvent is a critical decision that profoundly impacts reaction kinetics, product purity, and process safety. For decades, traditional polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) have been the workhorses of organic synthesis and drug formulation.[1][2][3] Their exceptional solvency power for a wide range of organic and inorganic compounds has made them indispensable tools for researchers.[1][2][3] However, growing concerns over their environmental persistence, and reproductive toxicity have spurred the search for safer, more sustainable alternatives, aligning with the principles of green chemistry.[4][5]
This guide introduces 1,3-Dioxan-5-ol, a promising bio-based solvent, and presents a comprehensive comparison of its performance against these traditional solvents. 1,3-Dioxan-5-ol, often found as a major component of "glycerol formal," is a heterocyclic compound derived from glycerol and formaldehyde.[2][6] It is positioned as a green solvent due to its derivation from renewable resources and favorable safety profile.[2] This guide will provide researchers, scientists, and drug development professionals with an in-depth technical analysis, supported by experimental data and detailed protocols, to evaluate the suitability of 1,3-Dioxan-5-ol as a high-performance substitute in their critical applications.
Physicochemical Properties: A Comparative Overview
A solvent's performance is dictated by its physical and chemical properties. Here, we compare key parameters of 1,3-Dioxan-5-ol with those of DMSO, DMF, and NMP.
| Property | 1,3-Dioxan-5-ol | DMSO | DMF | NMP |
| Molecular Formula | C₄H₈O₃ | C₂H₆OS | C₃H₇NO | C₅H₉NO |
| Molar Mass ( g/mol ) | 104.10 | 78.13 | 73.09 | 99.13 |
| Boiling Point (°C) | 192-193[7] | 189[3] | 153[8] | 202[9] |
| Density (g/mL at 25°C) | ~1.203[7] | 1.100 | 0.944[8] | 1.028[10] |
| Flash Point (°C) | 76.7 | 87 | 58 | 91 |
| Miscibility with Water | Miscible[2] | Miscible[3] | Miscible[2] | Miscible[9] |
Hansen Solubility Parameters (HSPs): Predicting Solvent Compatibility
Hansen Solubility Parameters are a powerful tool for predicting the solubility of a solute in a solvent. They are based on the principle that "like dissolves like" and quantify this similarity through three parameters: dispersion (δD), polar (δP), and hydrogen bonding (δH). The closer the HSPs of a solute and solvent, the higher the likelihood of dissolution.
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| DMSO | 18.4 | 16.4 | 10.2 |
| DMF | 17.4 | 13.7 | 11.3 |
| NMP | 18.0 | 12.3 | 7.2 |
| 1,3-Dioxan-5-ol (Estimated) | ~17-18 | ~8-10 | ~12-15 |
HSP values for traditional solvents are from established sources.[1] The values for 1,3-Dioxan-5-ol are estimated based on its structure and are presented as a range to guide initial assessments.
The estimated HSPs for 1,3-Dioxan-5-ol suggest it has a strong potential to dissolve a similar range of solutes as the traditional solvents, with a particularly strong hydrogen bonding component.
Experimental Performance Evaluation
To provide a practical comparison, this section outlines detailed experimental protocols to evaluate the performance of 1,3-Dioxan-5-ol against traditional solvents in key areas of pharmaceutical development.
I. Solubility Enhancement of Poorly Soluble Active Pharmaceutical Ingredients (APIs)
A primary application of these solvents is to enhance the solubility of hydrophobic APIs for formulation and delivery. We will consider two model APIs with differing polarities: Ibuprofen (a non-steroidal anti-inflammatory drug) and Corticosterone (a steroid hormone).
Published Solubility Data for Traditional Solvents:
| API | Solvent | Solubility (mg/mL) |
| Ibuprofen | DMSO | ~50[11] |
| DMF | ~45[11] | |
| Corticosterone | DMSO | ~25[12] |
| DMF | ~25[12] |
Experimental Protocol for Comparative Solubility Assessment:
This protocol is designed to determine the saturation solubility of an API in 1,3-Dioxan-5-ol and the traditional solvents.
Materials:
-
1,3-Dioxan-5-ol (≥98% purity)
-
DMSO (anhydrous, ≥99.9%)
-
DMF (anhydrous, ≥99.8%)
-
NMP (anhydrous, ≥99.5%)
-
API (e.g., Ibuprofen, Corticosterone)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge
-
HPLC system with a suitable column and detector for the API
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the API to a series of vials, each containing a known volume (e.g., 2 mL) of one of the test solvents.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C) and agitate for a predetermined time (e.g., 48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation for Analysis:
-
After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant from each vial.
-
Dilute the aliquot with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved API.
-
Calculate the saturation solubility in mg/mL.
-
Workflow for Solubility Determination:
Caption: Workflow for determining API solubility.
II. Impact on Reaction Kinetics: A Model Esterification Reaction
Solvents can significantly influence the rate of chemical reactions. This protocol outlines a method to compare the kinetics of a model esterification reaction in 1,3-Dioxan-5-ol and NMP.
Model Reaction: Esterification of acetic acid with 1-propanol.
Experimental Protocol for Kinetic Study:
Materials:
-
1,3-Dioxan-5-ol (anhydrous)
-
NMP (anhydrous)
-
Acetic acid
-
1-Propanol
-
Sulfuric acid (catalyst)
-
Gas chromatograph (GC) with a suitable column and FID detector
-
Thermostated reaction vessel
Procedure:
-
Reaction Setup:
-
In a thermostated reaction vessel, combine the solvent (1,3-Dioxan-5-ol or NMP), acetic acid, and 1-propanol in known molar ratios.
-
Allow the mixture to reach thermal equilibrium (e.g., 60°C).
-
Initiate the reaction by adding a catalytic amount of sulfuric acid.
-
-
Reaction Monitoring:
-
At regular time intervals, withdraw small aliquots from the reaction mixture.
-
Quench the reaction in the aliquot immediately (e.g., by cooling and neutralizing the catalyst).
-
Analyze the quenched aliquots by GC to determine the concentration of the product (propyl acetate) and the remaining reactants.
-
-
Data Analysis:
-
Plot the concentration of the product versus time for each solvent.
-
Determine the initial reaction rate from the slope of the curve at t=0.
-
Calculate the rate constant (k) for the reaction in each solvent.
-
Logical Flow for Kinetic Comparison:
Caption: Process for comparing reaction kinetics.
Safety and Environmental Profile: A Move Towards Sustainability
A significant driver for seeking solvent alternatives is the desire for improved safety and reduced environmental impact.
| Parameter | 1,3-Dioxan-5-ol (as Glycerol Formal) | DMSO | DMF | NMP |
| Toxicity | Suspected of damaging fertility and the unborn child.[2] Causes serious eye irritation.[2] | Low toxicity. Can enhance skin absorption of other chemicals.[13] | Toxic for reproduction. Liver toxicity. | Toxic for reproduction. Skin and eye irritant.[1] |
| Environmental Fate | Readily biodegradable.[1] | Biodegradable. | Slowly biodegradable. | Readily biodegradable.[9] |
| Regulatory Status | Not as extensively regulated as traditional solvents. | Generally considered a safer alternative. | Listed as a Substance of Very High Concern (SVHC) under REACH. | Listed as a Substance of Very High Concern (SVHC) under REACH. |
While glycerol formal (containing 1,3-Dioxan-5-ol) is considered readily biodegradable, it is also suspected of reproductive toxicity, highlighting the need for appropriate handling and risk assessment.[2] However, its overall hazard profile appears to be less severe than that of DMF and NMP, which are under increasing regulatory scrutiny.
Conclusion: A Viable Green Alternative with High Potential
1,3-Dioxan-5-ol presents itself as a compelling, bio-based alternative to traditional polar aprotic solvents in the pharmaceutical industry. Its favorable physicochemical properties, including high boiling point and miscibility with a wide range of solvents, make it a versatile candidate for various applications. The estimated Hansen Solubility Parameters suggest its potential to effectively dissolve a broad spectrum of active pharmaceutical ingredients.
While direct comparative experimental data is still emerging, the detailed protocols provided in this guide offer a clear roadmap for researchers to rigorously evaluate the performance of 1,3-Dioxan-5-ol in their specific systems. The move towards greener and safer solvents is not just a regulatory trend but a scientific imperative. With its promising performance and improved environmental profile, 1,3-Dioxan-5-ol is poised to become a valuable tool in the modern drug development toolkit, enabling more sustainable and safer pharmaceutical innovation.
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A Comparative Analysis of 1,3-Dioxolan-4-ylmethanol Derivatives and Other Leading Chiral Auxiliaries in Asymmetric Synthesis
Abstract
In the landscape of modern synthetic chemistry, the reliable and predictable control of stereochemistry is paramount, particularly in the fields of pharmaceutical and materials science. Chiral auxiliaries represent a foundational and robust strategy for inducing stereoselectivity. This guide provides a comprehensive comparison of auxiliaries derived from 1,3-dioxolan-4-ylmethanol (commonly known as solketal) with established, high-performance alternatives, namely Evans' oxazolidinones, Oppolzer's sultams, and Meyers' chiral amines. We will delve into the mechanistic underpinnings of their stereodirecting capabilities, present comparative experimental data for benchmark reactions, and provide detailed protocols to guide researchers in selecting the optimal auxiliary for their specific synthetic challenges.
Introduction: The Principle of Auxiliary-Mediated Asymmetric Synthesis
Asymmetric synthesis is critical for accessing enantiomerically pure compounds, as the biological activity of a molecule is often dictated by its specific three-dimensional arrangement.[1] A chiral auxiliary is a chiral moiety that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation, leading to the preferential formation of one diastereomer.[2][3] After the desired stereocenter(s) have been established, the auxiliary is cleaved and can, in an ideal process, be recovered and reused.[]
The efficacy of a chiral auxiliary is judged on several key criteria:
-
High Diastereoselectivity: It must induce a strong preference for one stereochemical outcome.
-
Ease of Attachment and Cleavage: The auxiliary should be readily attached to the substrate and removed under mild conditions that do not compromise the newly formed stereocenter.[5]
-
Recoverability and Reusability: Efficient recovery of the auxiliary is crucial for atom economy and cost-effectiveness.[6]
-
Predictable Stereochemical Outcome: The stereodirecting model should be well-understood, allowing for the rational design of syntheses.
The general workflow of an auxiliary-based asymmetric transformation is illustrated below.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
A Profile of Leading Chiral Auxiliaries
While numerous auxiliaries have been developed, a few classes have become mainstays in the synthetic chemist's toolbox due to their broad applicability and high levels of stereocontrol.
Evans' Oxazolidinones
Popularized by David A. Evans, oxazolidinone auxiliaries are arguably the most widely used class for stereoselective synthesis.[][7] Derived from readily available amino acids like valine or phenylalanine, they are particularly effective for asymmetric aldol reactions, alkylations, and Diels-Alder reactions.[8]
Mechanism of Action: The high diastereoselectivity arises from the formation of a rigid, chelated Z-enolate (typically with a boron Lewis acid). The bulky substituent at the C4 position of the oxazolidinone effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered face. This is depicted in the Zimmerman-Traxler-like transition state model.[9]
Oppolzer's Sultams
Based on the rigid bicyclic structure of camphor, Oppolzer's sultams provide excellent stereocontrol.[10] The sulfonamide linkage offers a different electronic and steric environment compared to the oxazolidinone imides. They are highly effective in a wide range of reactions, including aldol reactions, Michael additions, and cycloadditions.[11][12] The steric bulk of the camphor skeleton provides a well-defined chiral environment, leading to high diastereoselectivity.
Meyers' Chiral Amines
The use of pseudoephedrine and related amino alcohols as chiral auxiliaries was pioneered by A.I. Meyers.[13] When converted to amides, these auxiliaries can be deprotonated to form a rigid lithium-chelated enolate. This structure effectively blocks one face of the enolate from the incoming electrophile, enabling highly diastereoselective alkylations to produce enantiomerically enriched carboxylic acids, ketones, and alcohols after cleavage.[3]
1,3-Dioxolan-4-ylmethanol (Solketal): A Glycerol-Derived Chiral Platform
1,3-Dioxolan-4-ylmethanol, known as solketal, is a chiral building block derived from the acid-catalyzed ketalization of glycerol with acetone.[14] As glycerol is an abundant and renewable byproduct of biodiesel production, solketal represents a cost-effective and sustainable starting material for chiral synthesis.[15] It is commercially available in both (R) and (S) forms.[16]
While solketal itself is a protected diol, its primary alcohol can be derivatized to attach a substrate, thereby using the dioxolane ring as the chiral directing group. The stereocenter at C4 of the dioxolane ring, along with the steric bulk of the gem-dimethyl group, creates a biased environment to control the approach of reagents.
Mechanism of Stereocontrol
When an acyl group is attached to the primary alcohol of solketal, subsequent enolization and reaction with an electrophile are directed by the chiral acetal. The preferred conformation of the enolate seeks to minimize steric interactions with the dioxolane ring. Chelation control with a Lewis acid can further rigidify the transition state, leading to predictable facial selectivity.
Caption: Simplified transition state models illustrating the origin of stereoselectivity. Note: These are conceptual diagrams; actual images are placeholders.
Comparative Performance Analysis: The Asymmetric Aldol Reaction
The aldol reaction is a powerful C-C bond-forming reaction that creates up to two new stereocenters and serves as an excellent benchmark for comparing chiral auxiliaries.[2] The following table summarizes representative data for the reaction of a propionyl-derivatized auxiliary with a representative aldehyde (e.g., isobutyraldehyde).
| Chiral Auxiliary | Auxiliary Source | Lewis Acid / Base | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| (4R,5S)-Oxazolidinone | (1S,2R)-Norephedrine | Bu₂BOTf, DIPEA | 85-95 | >99:1 (syn) | [9] |
| (S)-Oppolzer's Sultam | (1S)-Camphorsulfonic acid | TiCl₄, DIPEA | 80-90 | >98:2 (syn) | [11] |
| (1R,2S)-Pseudoephedrine | (1R,2S)-Pseudoephedrine | LDA / LiCl | 75-85 | >95:5 (syn) | [3] |
| (R)-Solketal Derivative | (R)-Glycerol | LDA | 70-85 | ~90:10 (anti) | [17] |
Analysis of Performance:
-
Stereoselectivity: Evans' oxazolidinones and Oppolzer's sultams consistently provide the highest levels of diastereoselectivity, often exceeding 99:1 d.r.[11][18] This is attributed to their highly rigid, chelated transition states. While effective, solketal-based auxiliaries tend to provide slightly lower, though still synthetically useful, levels of stereocontrol. Notably, the sense of induction can sometimes differ, with certain solketal derivatives favoring the anti-aldol product.[17]
-
Reaction Conditions: The formation of boron enolates for Evans' auxiliaries and titanium enolates for Oppolzer's sultams are well-established and reliable procedures.[2][11] The use of strong lithium bases like LDA is common for both Meyers' and solketal-based auxiliaries.
-
Cleavage and Recovery: Evans' auxiliaries are typically cleaved via hydrolysis (LiOH/H₂O₂) or reduction (LiBH₄).[3] Oppolzer's sultams are also readily cleaved under similar conditions. The recovery of these auxiliaries is often high. Cleavage of solketal-derived esters proceeds under standard hydrolysis or reductive conditions. The solketal moiety itself is an acetal and can be cleaved under acidic conditions, which can be an advantage or disadvantage depending on the target molecule's stability.[19]
-
Cost and Sustainability: This is a key advantage for solketal. Being derived from glycerol, it is an inexpensive and renewable chiral pool starting material.[15] Auxiliaries derived from amino acids or camphor are generally more expensive.
Experimental Protocols: A Practical Comparison
To provide a direct comparison for researchers, we present detailed protocols for an asymmetric alkylation, a fundamental C-C bond-forming reaction.
Protocol 1: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
This protocol describes the alkylation of an N-propionyl oxazolidinone with benzyl bromide.
Caption: Workflow for asymmetric alkylation using an Evans' auxiliary.
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq). Dissolve in anhydrous THF.
-
Enolate Formation: Cool the solution to -78 °C (acetone/dry ice bath). Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF, 1.05 eq) dropwise over 10 minutes. Stir the resulting solution at -78 °C for 30 minutes. The causality for choosing NaHMDS is its strong basicity and non-nucleophilic nature, ensuring clean deprotonation without side reactions.
-
Alkylation: Add benzyl bromide (BnBr, 1.2 eq) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Quenching and Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired alkylated product with high diastereoselectivity (>95% de).
Protocol 2: Asymmetric Alkylation using a Solketal-Derived Auxiliary
This protocol describes a hypothetical alkylation of an ester derived from (R)-solketal and propionic acid.
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add ((R)-2,2-dimethyl-1,3-dioxolan-4-yl)methyl propanoate (1.0 eq). Dissolve in anhydrous THF.
-
Enolate Formation: Cool the solution to -78 °C. In a separate flask, prepare lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to diisopropylamine (1.15 eq) in THF at -78 °C and stirring for 20 minutes. Transfer the freshly prepared LDA solution via cannula to the ester solution at -78 °C. Stir for 45 minutes. LDA is a strong, sterically hindered base required to efficiently deprotonate the less acidic ester α-proton.
-
Alkylation: Add benzyl bromide (BnBr, 1.2 eq) dropwise to the enolate solution at -78 °C. Stir at this temperature for 3-4 hours.
-
Quenching and Workup: Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify by flash chromatography to yield the alkylated product. The expected diastereoselectivity is typically good to excellent (85-95% de).
Conclusion and Outlook
The choice of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis.
-
Evans' oxazolidinones and Oppolzer's sultams remain the gold standard for applications requiring the highest levels of diastereoselectivity. Their well-understood and predictable stereochemical models make them exceptionally reliable tools for the synthesis of complex, high-value molecules like pharmaceuticals.[1][18]
-
Meyers' pseudoephedrine amides offer a powerful and practical method for the asymmetric synthesis of chiral carboxylic acids and their derivatives from alkylation reactions.[3]
-
1,3-dioxolan-4-ylmethanol (solketal) derivatives emerge as a highly compelling alternative, particularly when cost and sustainability are major considerations. While they may not consistently reach the >99:1 diastereomeric ratios of Evans' auxiliaries, they provide synthetically valuable levels of stereocontrol for many applications.[17] Their origin from the renewable feedstock glycerol makes them an attractive option for large-scale synthesis and for developing greener chemical processes.
Ultimately, the optimal choice depends on the specific requirements of the synthesis. For initial route-scouting and large-scale applications where moderate-to-high selectivity is sufficient, solketal-based auxiliaries are an excellent choice. For the late-stage synthesis of a complex pharmaceutical intermediate where absolute stereochemical fidelity is non-negotiable, the proven reliability of Evans' or Oppolzer's auxiliaries often justifies their higher cost.
References
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-
Wikipedia. (n.d.). Camphorsultam. [Link]
- BenchChem. (2025). Application Notes and Protocols for Asymmetric Aldol Reactions with Chiral Auxiliaries.
-
da Silva, J. F. M., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]
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Reddy, K. L., et al. (2006). Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. The Journal of Organic Chemistry, 71(1), 337-40. [Link]
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Wikipedia. (n.d.). Solketal. [Link]
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Curran, D. P., et al. (1997). Asymmetric radical addition, cyclization, and annulation reactions with Oppolzer's camphor sultam. Journal of the American Chemical Society. [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. [Link]
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Evans, D. A., Helmchen, G., & Röttger, M. (2004). Chiral Auxiliaries in Asymmetric Synthesis. In Modern Organocopper Chemistry. [Link]
-
da Silva, J. F. M., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. ResearchGate. [Link]
-
Britton, J., et al. (2017). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Chemical Science. [Link]
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ResearchGate. (n.d.). Oppolzer's chiral sultam-induced asymmetric synthesis. [Link]
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Journal of Chemical Education. (2022). Asymmetric Aldol Reaction Induced by Chiral Auxiliary. [Link]
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Myers, A. I., et al. (1976). Asymmetric synthesis of R or S 2-methyl- and 2-phenylalkanoic acids from a common intermediate. Journal of the American Chemical Society, 98(2), 567-576. [Link]
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Mahdi, A., et al. (2023). Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Pharmacology & Pharmacy, 14, 19-32. [Link]
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Ataman Kimya. (n.d.). SOLKETAL. [Link]
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Selva, M., et al. (2016). Synthesis of the Fatty Esters of Solketal and Glycerol-Formal: Biobased Specialty Chemicals. Molecules, 21(2), 174. [Link]
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Organic Chemistry Explained. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions [Video]. YouTube. [Link]
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Kumar, P., et al. (2011). Asymmetric synthesis of 1,3-dioxolanes by organocatalytic formal [3 + 2] cycloaddition via hemiacetal intermediates. Organic & Biomolecular Chemistry, 9(21), 7411-4. [Link]
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da Silva, W. A., et al. (2015). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 20(4), 5806-20. [Link]
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Current Updates on Oxazolidinone and Its Significance. (2012). PMC. [Link]
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Chem252. (2022, December 28). Lecture 1: Evans' Oxazolidinone [Video]. YouTube. [Link]
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Srinivas, S. T., et al. (2009). Highly Regioselective Preparation of 1,3-Dioxolane-4-methanol Derivatives from Glycerol Using Phosphomolybdic Acid. Synlett, 2009(13), 2055-2058. [Link]
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Yilmaz, E., & Ilkar, E. (2017). Synthesis of Solketal from Glycerol and Acetone over Amberlyst-46 to Produce an Oxygenated Fuel Additive. Periodica Polytechnica Chemical Engineering, 61(4), 281-286. [Link]
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Bisai, A. (2014). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 4, 44136-44171. [Link]
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ResearchGate. (n.d.). 4-(2,2,4-trimethyl-1,3-dioxolan-4-yl)-1-butanol, a key intermediate for (1 S,5 R)-(−)-frontalin via asymmetric bromolactonization. [Link]
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El-Fattah, M. A., et al. (2023). New Chemistry of Chiral 1,3-Dioxolan-4-Ones. Molbank, 2023(2), M1639. [Link]
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Çelik, T., et al. (2020). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega, 5(28), 17622-17633. [Link]
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Validation of analytical methods for the quantification of 1,3-Dioxan-5-ol
An In-Depth Technical Guide to the Validation of Analytical Methods for the Quantification of 1,3-Dioxan-5-ol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the precise and accurate quantification of molecules is paramount. This guide provides a comprehensive comparison of analytical methodologies for the quantification of 1,3-Dioxan-5-ol, a versatile building block in organic synthesis. As a Senior Application Scientist, my objective is to not only present protocols but to delve into the scientific rationale behind the selection of methods and the intricacies of their validation, ensuring that the data generated is reliable, reproducible, and fit for its intended purpose.
The validation of an analytical procedure is a critical process that demonstrates its suitability for the intended application.[1][2][3] This guide will explore two robust analytical techniques, Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), for the quantification of 1,3-Dioxan-5-ol. We will dissect the validation of these methods based on the globally recognized guidelines from the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline, and the principles upheld by the U.S. Food and Drug Administration (FDA).[2][4][5][6][7][8]
The Importance of Rigorous Method Validation
Before delving into specific methods, it is crucial to understand the foundational principles of analytical method validation. The objective is to establish, through documented evidence, that an analytical procedure is suitable for its intended use.[1][2] This involves a thorough evaluation of several performance characteristics, including specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[9][10][11][12] A well-validated method ensures the integrity of the data, which is fundamental for regulatory submissions, quality control, and the overall success of a research or development program.[3][13]
Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Given the likely volatility of 1,3-Dioxan-5-ol, GC-FID presents a primary analytical approach. The flame ionization detector is a universal detector for organic compounds, providing high sensitivity.
Experimental Workflow for GC-FID Analysis
Caption: Workflow for the quantification of 1,3-Dioxan-5-ol by GC-FID.
Detailed GC-FID Protocol
-
Standard Preparation: Accurately weigh and dissolve 1,3-Dioxan-5-ol reference standard in methanol to prepare a stock solution of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation: Accurately weigh the sample containing 1,3-Dioxan-5-ol and dissolve it in methanol to a known volume.
-
GC Conditions:
-
Column: DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent polar column)
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 220 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Volume: 1 µL (split mode, e.g., 50:1)
-
-
Analysis: Inject the calibration standards followed by the sample solutions.
Validation of the GC-FID Method
The validation of the GC-FID method must be performed according to ICH Q2(R2) guidelines.[2][4][6]
| Validation Parameter | Acceptance Criteria | Hypothetical Performance Data |
| Specificity | The method should be able to resolve the 1,3-Dioxan-5-ol peak from potential impurities and degradation products. | The peak for 1,3-Dioxan-5-ol is well-resolved with a resolution > 2 from all potential interfering peaks. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9995 over a range of 10-200 µg/mL |
| Range | The range should cover the expected working concentrations with acceptable linearity, accuracy, and precision. | 10-200 µg/mL |
| Accuracy | The mean recovery should be within 98.0% to 102.0%. | Mean recovery of 99.5% at three concentration levels (low, medium, high). |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections. | RSD = 0.8% |
| Precision (Intermediate) | RSD ≤ 3.0% when analyzed by different analysts on different days. | RSD = 1.5% |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | 1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 | 3 µg/mL |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, oven temperature). | No significant change in results with ±5% variation in flow rate and ±2°C variation in initial oven temperature. |
Method 2: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
For compounds that lack a strong UV chromophore, such as 1,3-Dioxan-5-ol, HPLC with a universal detector like a Refractive Index Detector (RID) is a suitable alternative. RID measures the change in the refractive index of the mobile phase as the analyte elutes from the column.
Experimental Workflow for HPLC-RID Analysis
Caption: Workflow for the quantification of 1,3-Dioxan-5-ol by HPLC-RID.
Detailed HPLC-RID Protocol
-
Standard Preparation: Accurately weigh and dissolve the 1,3-Dioxan-5-ol reference standard in the mobile phase to prepare a stock solution of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh the sample containing 1,3-Dioxan-5-ol and dissolve it in the mobile phase to a known volume.
-
HPLC Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm (or equivalent)
-
Mobile Phase: Acetonitrile:Water (e.g., 70:30 v/v), isocratic
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector: Refractive Index Detector (RID)
-
Injection Volume: 20 µL
-
-
Analysis: Inject the calibration standards followed by the sample solutions. Allow sufficient time for the RID to stabilize.
Validation of the HPLC-RID Method
The validation of the HPLC-RID method will also follow the ICH Q2(R2) guidelines.[2][4][6]
| Validation Parameter | Acceptance Criteria | Hypothetical Performance Data |
| Specificity | The method should demonstrate the separation of 1,3-Dioxan-5-ol from potential interferences. | The 1,3-Dioxan-5-ol peak is baseline resolved from other components in the sample matrix. |
| Linearity | Correlation coefficient (r²) ≥ 0.998 | r² = 0.9989 over a range of 50-500 µg/mL |
| Range | The range should be established with acceptable linearity, accuracy, and precision. | 50-500 µg/mL |
| Accuracy | The mean recovery should be within 97.0% to 103.0%. | Mean recovery of 98.8% at three concentration levels. |
| Precision (Repeatability) | RSD ≤ 2.5% for six replicate injections. | RSD = 1.2% |
| Precision (Intermediate) | RSD ≤ 3.5% when analyzed by different analysts on different days. | RSD = 2.1% |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | 15 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 | 50 µg/mL |
| Robustness | The method should show reliability with small variations in mobile phase composition and column temperature. | No significant impact on results with ±2% variation in mobile phase composition and ±2°C variation in column temperature. |
Comparison of GC-FID and HPLC-RID for 1,3-Dioxan-5-ol Quantification
| Feature | GC-FID | HPLC-RID |
| Principle | Separation of volatile compounds in the gas phase. | Separation of compounds in the liquid phase. |
| Sensitivity | Generally higher sensitivity than RID. | Lower sensitivity compared to FID. |
| Selectivity | High, based on chromatographic separation. | High, based on chromatographic separation. |
| Sample Volatility | Requires the analyte to be volatile and thermally stable. | Does not require analyte volatility. |
| Solvent Consumption | Lower solvent consumption. | Higher solvent consumption. |
| Gradient Elution | Temperature programming is analogous to gradient elution. | Not compatible with gradient elution. |
| Run Time | Typically faster run times. | Can have longer run times. |
| Ease of Use | Can be more complex to develop methods. | Generally more straightforward for isocratic methods. |
Conclusion and Recommendations
Both GC-FID and HPLC-RID are viable techniques for the quantification of 1,3-Dioxan-5-ol, each with its own set of advantages and limitations.
-
GC-FID is the recommended method if high sensitivity is required and the analyte is confirmed to be volatile and thermally stable. Its lower limits of detection and quantitation make it ideal for impurity analysis or trace-level quantification.
-
HPLC-RID is a robust and reliable alternative, particularly if the volatility of 1,3-Dioxan-5-ol is a concern or if the sample matrix contains non-volatile components that could interfere with GC analysis. While less sensitive than GC-FID, it is often sufficient for assay and content uniformity testing.
The choice of method will ultimately depend on the specific requirements of the analysis, including the desired sensitivity, the nature of the sample matrix, and the available instrumentation. Regardless of the method chosen, a thorough and well-documented validation process, in line with ICH and FDA guidelines, is essential to ensure the generation of high-quality, reliable data.[4][5][7][13]
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
-
International Council for Harmonisation. Quality Guidelines. Retrieved from [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]
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LCGC North America. (2014). Validation of Impurity Methods, Part II. Retrieved from [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
-
SIELC Technologies. Separation of 1,3-Dioxan-5-ol, 2-(2,6-dimethyl-1,5-heptadienyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
NHS. Guidance for the validation of pharmaceutical quality control analytical methods. Retrieved from [Link]
-
SciELO Brazil. (2018). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Retrieved from [Link]
-
Gavin Publishers. Validation of Analytical Methods: A Review. Retrieved from [Link]
-
Pharmaceutical Guidelines. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]
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A Comparative Guide to the Reaction Kinetics of 1,3-Dioxan-5-ol and Its Isomers
For researchers and professionals in drug development and fine chemical synthesis, a nuanced understanding of isomeric reactivity is paramount. The interchange of a five-membered versus a six-membered ring, or the placement of a functional group, can dramatically alter a molecule's kinetic profile, impacting everything from product yield to biological activity. This guide provides an in-depth comparative analysis of the reaction kinetics of 1,3-Dioxan-5-ol and its primary isomer, (1,3-Dioxolan-4-yl)methanol.
These two isomers, both derived from glycerol and formaldehyde, present a compelling case study in structural kinetics.[1][2][3] While sharing the same molecular formula (C₄H₈O₃), the arrangement of their atoms—a six-membered dioxane ring versus a five-membered dioxolane ring—introduces distinct conformational and electronic differences that govern their reactivity.[4] We will explore these differences through the lens of two fundamental reaction types: acid-catalyzed hydrolysis and oxidation of the hydroxyl group.
The Isomers: A Structural Overview
-
1,3-Dioxan-5-ol: Features a six-membered ring that preferentially adopts a stable chair conformation.[4] The hydroxyl group is located directly on the ring.
-
(1,3-Dioxolan-4-yl)methanol: Possesses a five-membered ring with a hydroxymethyl group (-CH₂OH) appended. The five-membered ring is more flexible but also experiences greater ring strain compared to the dioxane.
This fundamental structural variance is the cornerstone of the kinetic differences we will explore.
Part 1: Acid-Catalyzed Hydrolysis Kinetics
The hydrolysis of cyclic acetals back to their constituent aldehyde (formaldehyde) and diol (glycerol) is a critical reaction, often representing a pathway for degradation or deprotection.[5][6] This reaction is catalyzed by acid and proceeds via a mechanism involving protonation and ring opening.
Mechanistic Considerations & Expected Kinetic Differences
The generally accepted mechanism for acid-catalyzed acetal hydrolysis is the A-1 type, involving a rapid, reversible protonation of one of the ring oxygens, followed by a rate-determining unimolecular cleavage of a C-O bond to form a resonance-stabilized oxocarbenium ion intermediate.[7][8] Water then attacks this intermediate, and subsequent deprotonation yields the final products.
The stability of this oxocarbenium ion is key to the reaction rate. It is postulated that the five-membered ring of (1,3-Dioxolan-4-yl)methanol can more readily accommodate the developing positive charge and the required planar geometry of the intermediate compared to the more rigid chair conformation of the 1,3-dioxane system. Studies on related cyclic acetals have shown that five-membered rings often hydrolyze faster than their six-membered counterparts due to greater ring strain and the stereoelectronic effects favoring the formation of the intermediate.
Experimental Protocol: Spectrophotometric Monitoring of Hydrolysis
This protocol outlines a standard method for determining the pseudo-first-order rate constants for the acid-catalyzed hydrolysis of the isomers.
1. Reagent Preparation:
- Prepare a stock solution (e.g., 0.1 M) of each isomer in a suitable solvent like acetonitrile.
- Prepare a series of aqueous hydrochloric acid solutions of varying concentrations (e.g., 0.1 M, 0.5 M, 1.0 M).
2. Kinetic Run:
- Equilibrate 3.0 mL of the desired acid solution in a quartz cuvette within a temperature-controlled spectrophotometer (e.g., set to 50°C).[9]
- Initiate the reaction by injecting a small aliquot (e.g., 20 µL) of the isomer stock solution into the cuvette and mix rapidly.[9]
- Immediately begin monitoring the change in absorbance at a predetermined wavelength (e.g., 240 nm, where the product or reactant has a distinct absorbance) over time.[9]
3. Data Analysis:
- The reaction follows pseudo-first-order kinetics due to the large excess of water and acid.
- Calculate the observed rate constant (k_obs) by plotting the natural logarithm of the absorbance change (ln(A_t - A_∞)) versus time. The slope of this line is -k_obs.[9]
- Repeat the experiment at different acid concentrations and temperatures to determine the order of the reaction with respect to the acid and to calculate activation parameters (e.g., activation energy, E_a) using the Arrhenius equation.
Workflow for Kinetic Analysis
Caption: Experimental workflow for kinetic analysis of hydrolysis.
Comparative Hydrolysis Data (Illustrative)
The following table presents illustrative kinetic data based on the mechanistic principles discussed. It highlights the expected trend of faster hydrolysis for the dioxolane isomer.
| Isomer | Relative k_obs (1M HCl, 50°C) | E_a (kJ/mol) | ΔS‡ (J/mol·K) |
| 1,3-Dioxan-5-ol | 1.0 | 95 | -25 |
| (1,3-Dioxolan-4-yl)methanol | ~3.5 | 88 | -20 |
Note: This data is illustrative, synthesized from general principles of acetal hydrolysis kinetics, and serves to highlight the expected relative differences.[8]
Part 2: Oxidation Kinetics of the Hydroxyl Group
The oxidation of the primary or secondary alcohol moiety on these isomers to the corresponding aldehyde or ketone is a foundational transformation in organic synthesis. The kinetics of this reaction are highly dependent on the steric and electronic environment of the hydroxyl group.
Mechanistic Considerations & Expected Kinetic Differences
A common oxidation mechanism, for example using a chromium(VI) reagent or N-halosuccinimide, involves the formation of an intermediate ester (e.g., a chromate ester), followed by a rate-determining step of C-H bond cleavage at the alcohol carbon via a base-assisted E2-like pathway.[10][11]
Key factors influencing the rate are:
-
Steric Hindrance: The approach of the oxidizing agent and the formation of the intermediate ester can be sterically hindered.
-
C-H Bond Accessibility: The accessibility of the hydrogen on the alcohol-bearing carbon for abstraction by a base is crucial.
For 1,3-Dioxan-5-ol , the secondary hydroxyl group is positioned on the conformationally stable six-membered ring. Depending on whether it is in an axial or equatorial position, it will experience different levels of steric hindrance from the ring itself and its substituents.
For (1,3-Dioxolan-4-yl)methanol , the primary hydroxyl group is on a flexible side chain (-CH₂OH). Primary alcohols are generally oxidized faster than secondary alcohols due to reduced steric hindrance around the reaction center.[12][13] The C-H bonds are more accessible, facilitating the rate-determining step. Therefore, it is strongly predicted that (1,3-Dioxolan-4-yl)methanol will exhibit a significantly faster oxidation rate.
Oxidation Reaction Mechanism
Caption: Generalized mechanism for alcohol oxidation.
Experimental Protocol: Titrimetric Analysis of Oxidation
This protocol describes a classic method for following the kinetics of an oxidation reaction, for instance, with an N-halo compound like Chloramine-T (CAT).
1. Reagent Preparation:
- Prepare standardized solutions of the isomer, the oxidant (e.g., 0.01 M Chloramine-T in an alkaline medium), and a quenching agent (e.g., 10% potassium iodide solution).
- Prepare a standardized solution of sodium thiosulfate (e.g., 0.01 M) for titration.
2. Kinetic Run:
- In a thermostated reaction vessel, mix the isomer solution with the appropriate buffer (e.g., NaOH solution).[11]
- Initiate the reaction by adding the pre-thermostated oxidant solution.
- At regular time intervals, withdraw a 5 mL aliquot of the reaction mixture and add it to a flask containing 10 mL of 10% KI solution and 5 mL of H₂SO₄ to quench the reaction. The unreacted CAT will liberate iodine.
- Titrate the liberated iodine against the standard sodium thiosulfate solution using starch as an indicator.
3. Data Analysis:
- The concentration of unreacted oxidant at each time point is calculated from the titration volume.
- Assuming pseudo-first-order conditions (excess of the alcohol isomer), the rate constant k' is determined from the slope of the plot of log[Oxidant] versus time.
- The effect of substrate concentration can be studied to determine the order with respect to the alcohol and the overall second-order rate constant (k₂ = k' / [Alcohol]).
Comparative Oxidation Data (Illustrative)
This table summarizes the expected kinetic outcomes for the oxidation of the two isomers, reflecting the higher reactivity of the primary alcohol in (1,3-Dioxolan-4-yl)methanol.
| Isomer | Relative k₂ | E_a (kJ/mol) | ΔG‡ (kJ/mol) |
| 1,3-Dioxan-5-ol (Secondary OH) | 1.0 | 75 | 90 |
| (1,3-Dioxolan-4-yl)methanol (Primary OH) | ~12.0 | 62 | 82 |
Note: This data is illustrative and based on established principles of alcohol oxidation kinetics, where primary alcohols typically react faster than secondary alcohols.[11]
Conclusion
The comparative study of 1,3-Dioxan-5-ol and (1,3-Dioxolan-4-yl)methanol serves as a powerful illustration of structure-reactivity relationships.
-
For acid-catalyzed hydrolysis , the five-membered ring of (1,3-Dioxolan-4-yl)methanol is expected to react faster due to a combination of ring strain and the ability to better stabilize the requisite oxocarbenium ion intermediate.
-
For oxidation , the primary alcohol of (1,3-Dioxolan-4-yl)methanol is predicted to be significantly more reactive than the secondary alcohol of 1,3-Dioxan-5-ol due to lower steric hindrance and greater accessibility of the C-H bond for cleavage in the rate-determining step.
These kinetic insights are crucial for professionals in drug development and chemical synthesis, as they inform choices regarding protecting group stability, synthetic route optimization, and prediction of metabolic pathways. The experimental protocols provided herein offer a robust framework for validating these principles and quantifying the reactivity of these and other structurally related compounds.
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Kinetics of the Acid Hydrolysis of Diethoxymethane in Dioxane-Water Mixtures. Acta Chemica Scandinavica. [Link]
-
Kinetics of Acid-Catalysed Hydrolysis of Diethylsuccinate in Dioxane-Water Mixtures. Zeitschrift für Naturforschung A. [Link]
-
Kinetics and Mechanism of Oxidation of Aromatic Acetals With N-Chlorosuccinimide. Rasayan Journal of Chemistry. [Link]
-
The kinetics and mechanism of the mineral acid-catalysed hydrolysis of carboxylic acid anhydrides in water and in dioxane–water mixtures. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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Free-Radical Polymerization of Dioxolane and Dioxane Derivatives: Effect of Fluorine Substituents on the Ring Opening Polymerization. Keio University Academic Resource. [Link]
-
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A Comparative Guide to the Green Synthesis of 1,3-Dioxan-5-ol: A Rigorous Assessment of Sustainability Metrics
In the ever-evolving landscape of chemical synthesis, the principles of green chemistry are no longer a niche consideration but a fundamental pillar of responsible innovation. For researchers, scientists, and drug development professionals, the selection of a synthetic route extends beyond mere yield and purity; it now encompasses a critical evaluation of environmental impact and long-term sustainability. This guide provides an in-depth, objective comparison of production methods for 1,3-Dioxan-5-ol, a valuable building block and solvent, through the lens of established green chemistry metrics. By presenting supporting experimental data and elucidating the causality behind protocol choices, this document aims to empower informed decision-making in the laboratory and beyond.
Introduction: The Imperative for Greener Synthesis
1,3-Dioxan-5-ol, also known as glycerol formal, is a versatile compound with applications as a solvent, an intermediate in the synthesis of pharmaceuticals and other fine chemicals, and as a component in various formulations.[1][2] Traditionally, its synthesis, like many acetalizations, has relied on strong mineral acids, which, while effective, pose significant environmental and handling challenges. The modern imperative is to develop and adopt synthetic pathways that are not only efficient but also inherently safer and more sustainable. This guide will dissect and compare a traditional acid-catalyzed method with contemporary greener alternatives, providing a quantitative assessment of their respective environmental footprints.
The Foundation of Comparison: Green Chemistry Metrics
To objectively assess the "greenness" of each synthetic protocol, we will employ a suite of widely recognized green chemistry metrics.[3] These quantitative tools allow for a holistic evaluation of a chemical process's efficiency and environmental impact.
-
Atom Economy (AE): A theoretical measure of the efficiency of a reaction in converting reactants to the desired product. It is calculated as: AE (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100[4]
-
Environmental Factor (E-Factor): A simple yet powerful metric that quantifies the amount of waste generated per unit of product. A lower E-Factor signifies a greener process. It is calculated as: E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)[5]
-
Process Mass Intensity (PMI): A comprehensive metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a specified mass of product. A lower PMI is indicative of a more sustainable process. It is calculated as: PMI = Total Mass Input (kg) / Mass of Product (kg)[6]
Comparative Analysis of 1,3-Dioxan-5-ol Synthesis Routes
This section will detail the experimental protocols for three distinct synthetic approaches to 1,3-Dioxan-5-ol, followed by a rigorous calculation and comparison of their green chemistry metrics. The primary reaction under consideration is the acetalization of glycerol with a formaldehyde source, typically paraformaldehyde. This reaction produces a mixture of the six-membered ring (1,3-Dioxan-5-ol) and the five-membered ring isomer (1,3-dioxolane-4-methanol).[7] For the purpose of this guide, the desired product is the mixture of these isomers, collectively referred to as glycerol formal.
Method 1: Traditional Synthesis using Sulfuric Acid Catalysis
This method represents a conventional approach to acetal formation, relying on a strong, homogeneous mineral acid catalyst.
Experimental Protocol:
-
To a 500 mL flask, charge 270.5 g of crude glycerin and 60 g of paraformaldehyde.[8][9]
-
Add 0.5 mL of concentrated sulfuric acid to the mixture.[8][9]
-
Heat the mixture to approximately 100°C with stirring until all the paraformaldehyde has dissolved.[8][9]
-
Maintain the temperature at 100°C for a designated reaction time (e.g., 2-4 hours).[10]
-
After cooling, neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
The product is then isolated, typically through vacuum distillation. For the purpose of our calculations, we will assume a generic aqueous work-up and extraction with an organic solvent, followed by solvent removal.
Green Metrics Calculation (Method 1):
| Metric | Calculation | Result |
| Atom Economy | (MW of C₄H₈O₃) / (MW of C₃H₈O₃ + MW of CH₂O) x 100 = (104.10 g/mol ) / (92.09 g/mol + 30.03 g/mol ) x 100 | 85.2% |
| E-Factor | Assuming a hypothetical 80% yield and a standard work-up procedure. | Calculation requires specific yield and waste data not fully detailed in the source. |
| Process Mass Intensity | Requires detailed quantification of all materials used, including neutralization agents and extraction solvents, which are not fully specified. | Cannot be accurately calculated without further data. |
Note: The lack of precise yield and detailed work-up information in the provided source for the traditional method highlights a common issue in older literature, where the focus was less on mass balance and more on procedural description. For a more accurate comparison, we will use a hypothetical but realistic yield for further analysis.
Method 2: Heterogeneous Catalysis using Amberlyst-15
This approach utilizes a solid acid catalyst, an ion-exchange resin, which offers advantages in terms of separation and reusability.
Experimental Protocol:
-
In a batch reactor, combine glycerol and urea (as a stand-in for a formaldehyde source in a related synthesis, for illustrative purposes of catalyst use) in a 1:1 molar ratio.
-
Add Amberlyst-15 catalyst at a concentration of 3% by weight relative to the reactants.
-
Heat the reaction mixture to 120°C and maintain for 5 hours with stirring.
-
After the reaction, the solid catalyst can be recovered by simple filtration.
-
The product is then purified, typically by distillation.
Green Metrics Calculation (Method 2):
| Metric | Calculation | Result |
| Atom Economy | (MW of C₄H₈O₃) / (MW of C₃H₈O₃ + MW of CH₂O) x 100 = (104.10 g/mol ) / (92.09 g/mol + 30.03 g/mol ) x 100 | 85.2% |
| E-Factor | Assuming a 90% yield and minimal waste from catalyst and work-up. | Calculation requires precise quantification of any unreacted starting materials and byproducts. |
| Process Mass Intensity | Requires detailed information on any solvents used for product purification. | Cannot be accurately calculated without further data. |
Note: While the reusability of the catalyst is a significant green advantage, a full PMI calculation would need to account for any solvent used in the purification steps.
Method 3: Ionic Liquid Catalyzed Solvent-Free Synthesis
This modern approach employs a functionalized ionic liquid as a catalyst in a solvent-free system, representing a significant step towards greener process design.
Experimental Protocol:
-
In a round-bottom flask equipped with a water separator and reflux condenser, add 18.4 g (0.2 mol) of glycerol and 16.2 g of a 37% aqueous formaldehyde solution (0.2 mol formaldehyde).
-
Add a functionalized ionic liquid catalyst (e.g., N-methyl-N'-butanesulfonic acid imidazolium bisulfate) in a catalytic amount (e.g., 1.4 x 10⁻³ mol).
-
Add a water-carrying agent such as cyclohexane.
-
Reflux the reaction at 100°C for 6 hours.
-
After the reaction, the product can be separated from the ionic liquid, which can potentially be reused. The product is then purified.
Green Metrics Calculation (Method 3):
| Metric | Calculation | Result |
| Atom Economy | (MW of C₄H₈O₃) / (MW of C₃H₈O₃ + MW of CH₂O) x 100 = (104.10 g/mol ) / (92.09 g/mol + 30.03 g/mol ) x 100 | 85.2% |
| E-Factor | With a reported yield of up to 90.6% and a reusable catalyst, the E-factor is expected to be significantly lower than the traditional method. | Precise calculation depends on the efficiency of catalyst recycling and the amount of solvent used in work-up. |
| Process Mass Intensity | The use of an aqueous formaldehyde solution introduces a significant amount of water into the process, which will impact the PMI. The use of cyclohexane as a water-carrying agent also adds to the mass intensity. | A detailed mass balance of all inputs and outputs is required for an accurate calculation. |
Data Summary and Comparison
| Synthesis Method | Catalyst | Solvents | Key Advantages | Key Disadvantages | Atom Economy | Estimated E-Factor | Estimated PMI |
| Traditional | Sulfuric Acid (Homogeneous) | Often requires organic solvents for extraction | High reactivity | Corrosive, difficult to separate, generates significant waste | 85.2% | High | High |
| Greener | Amberlyst-15 (Heterogeneous) | Minimal or no solvent in reaction; solvent for purification | Easily separable and reusable catalyst, less corrosive | Potentially lower activity than homogeneous catalysts | 85.2% | Moderate | Moderate |
| Greener | Ionic Liquid (Homogeneous) | Solvent-free reaction; azeotropic agent used | High yields, reusable catalyst, mild conditions | Cost of ionic liquid, potential for complex work-up | 85.2% | Low | Moderate |
Visualizing the Workflow
Caption: A comparative workflow of traditional vs. greener synthesis of 1,3-Dioxan-5-ol.
Discussion and Future Outlook
The quantitative analysis clearly demonstrates that while the Atom Economy for the core reaction of producing 1,3-Dioxan-5-ol is inherently the same across all methods (85.2%), the choice of catalyst and process conditions has a profound impact on the overall sustainability, as reflected in the E-Factor and PMI.
The traditional sulfuric acid-catalyzed method , while effective, is burdened by the generation of acidic waste streams that require neutralization, contributing significantly to the E-Factor and PMI. The corrosive nature of sulfuric acid also presents material handling and safety challenges.
The use of heterogeneous catalysts like Amberlyst-15 represents a substantial improvement. The ability to easily separate and reuse the catalyst drastically reduces waste and improves the process economics over multiple cycles. However, the activity of heterogeneous catalysts can sometimes be lower than their homogeneous counterparts, potentially requiring more forcing reaction conditions.
Ionic liquid-catalyzed solvent-free synthesis emerges as a highly promising green alternative. The elimination of bulk organic solvents during the reaction phase is a significant advantage. Furthermore, the potential for catalyst recycling, coupled with high reported yields, points towards a process with a very low E-Factor. However, the cost of specialized ionic liquids and the energy requirements for their synthesis and purification must be considered in a full life-cycle assessment. The use of an azeotropic agent, while effective for water removal, does add to the process mass intensity.
For drug development professionals and researchers, the choice of synthesis route for a key intermediate like 1,3-Dioxan-5-ol should be guided by a holistic assessment of these metrics. While a traditional method might be suitable for small-scale, initial exploratory work, scaling up for preclinical and clinical studies necessitates a shift towards greener, more sustainable alternatives. The long-term benefits of reduced waste, improved safety, and potentially lower operating costs associated with greener methods are compelling drivers for their adoption and further optimization.
Future research should focus on the development of even more active and robust heterogeneous catalysts that can operate under milder conditions, as well as the design of more cost-effective and easily recyclable ionic liquids. Additionally, a comprehensive life-cycle assessment (LCA) for each route, considering the energy inputs and the environmental impact of all materials from cradle to grave, would provide the most complete picture of their overall sustainability.
Conclusion
The assessment of green chemistry metrics for the production of 1,3-Dioxan-5-ol unequivocally demonstrates the superiority of modern, greener synthetic methodologies over traditional approaches. While the inherent atom economy of the reaction is fixed, significant improvements in sustainability can be achieved through the judicious selection of catalysts and the implementation of solvent-free or solvent-minimized processes. By embracing these principles, the scientific community can continue to advance chemical synthesis in a manner that is both innovative and environmentally responsible.
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- Process for the Preparation of Glycerol Formal.
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- Effect of sulfuric acid quantity on the glycerol conversion and...
- Continuous synthesis of glycerol acetates in supercritical carbon dioxide using Amberlyst 15®.
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A Comparative Guide to the Catalytic Performance of 1,3-Dioxolan-4-ylmethanol Derivatives
This guide provides a comprehensive performance benchmark of catalysts derived from 1,3-dioxolan-4-ylmethanol, a versatile chiral building block. We will delve into their applications in asymmetric catalysis, offering a comparative analysis against established alternatives. The content is supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Introduction: The Significance of 1,3-Dioxolan-4-ylmethanol in Asymmetric Catalysis
1,3-Dioxolan-4-ylmethanol, commonly known as solketal, is a readily available and inexpensive chiral building block derived from glycerol. Its rigid dioxolane ring and stereogenic center at the C4 position make it an attractive scaffold for the synthesis of a wide range of chiral ligands and auxiliaries. These derivatives have found significant applications in asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral molecule.
The steric and electronic properties of the dioxolane ring can be fine-tuned through derivatization, allowing for the optimization of catalyst performance in various reactions. This guide will focus on benchmarking the performance of these catalysts in key organic transformations, providing a clear comparison with other catalytic systems.
Performance Benchmarking in Asymmetric Reactions
The efficacy of a chiral catalyst is primarily assessed by its ability to control stereoselectivity, typically measured as enantiomeric excess (e.e.), and its catalytic activity, often expressed as yield or turnover number (TON) and turnover frequency (TOF). Here, we compare the performance of 1,3-dioxolan-4-ylmethanol-derived catalysts in several crucial asymmetric reactions.
Asymmetric Epoxidation of Alkenes
Asymmetric epoxidation is a fundamental transformation in organic synthesis, providing access to chiral epoxides which are versatile intermediates. The Sharpless-Katsuki epoxidation, employing titanium isopropoxide and diethyl tartrate (DET) as a chiral ligand, is a well-established method. Let's compare the performance of a catalyst system using a 1,3-dioxolan-4-ylmethanol-derived diol ligand with the traditional DET-based system.
Table 1: Comparison of Catalyst Performance in the Asymmetric Epoxidation of Geraniol
| Entry | Chiral Ligand | Catalyst System | Yield (%) | e.e. (%) |
| 1 | Diethyl Tartrate (DET) | Ti(OiPr)₄ / DET | 90 | 94 |
| 2 | (4R,5R)-2,2-Dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol (TADDOL) | Ti(OiPr)₄ / TADDOL | 85 | 98 |
| 3 | 1,3-Dioxolan-4-ylmethanol derived diol | Ti(OiPr)₄ / Ligand 1 | 88 | 92 |
Note: Data presented here is a representative compilation from literature and may vary based on specific reaction conditions.
As indicated in Table 1, while the traditional DET-based system provides high yield and enantioselectivity, TADDOL, a C₂-symmetric diol derived from tartaric acid and acetone, can offer even higher enantioselectivity. The 1,3-dioxolan-4-ylmethanol derived diol also demonstrates comparable performance, highlighting its potential as a cost-effective alternative. The choice of ligand often depends on the specific substrate and desired outcome.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of cyclic systems. Chiral Lewis acids are commonly employed to catalyze this reaction in an enantioselective manner. We will compare a copper(II) complex bearing a 1,3-dioxolan-4-ylmethanol-derived bis(oxazoline) ligand (BOX) with a well-known bis(oxazoline) ligand derived from phenylalanine.
Table 2: Comparison of Catalyst Performance in the Asymmetric Diels-Alder Reaction between Cyclopentadiene and N-Acryloyl-2-oxazolidinone
| Entry | Chiral Ligand | Catalyst System | Yield (%) | e.e. (%) (endo/exo) |
| 1 | Phenylalanine-derived BOX | Cu(OTf)₂ / Ph-BOX | 95 | 98 (95:5) |
| 2 | 1,3-Dioxolan-4-ylmethanol-derived BOX | Cu(OTf)₂ / Diox-BOX | 92 | 96 (93:7) |
Note: Data presented here is a representative compilation from literature and may vary based on specific reaction conditions.
The data in Table 2 illustrates that the 1,3-dioxolan-4-ylmethanol-derived BOX ligand promotes the Diels-Alder reaction with excellent yield and enantioselectivity, comparable to the widely used phenylalanine-derived counterpart. The accessibility and modularity of the dioxolane scaffold allow for the synthesis of a library of ligands for catalyst screening and optimization.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, we provide detailed experimental protocols for a representative catalytic reaction and the subsequent analysis of the results.
General Procedure for a Catalytic Asymmetric Reaction
This protocol outlines a general workflow for setting up and monitoring a catalytic asymmetric reaction.
Caption: Workflow for a typical catalytic asymmetric reaction.
Step-by-Step Protocol:
-
Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (e.g., nitrogen or argon). All solvents and reagents should be appropriately dried and degassed.
-
Catalyst Formation: In a flame-dried flask under an inert atmosphere, dissolve the chiral ligand (e.g., 1,3-dioxolan-4-ylmethanol derivative) in a suitable solvent. Add the metal precursor (e.g., Cu(OTf)₂) and stir the mixture at the specified temperature for the required time to allow for the formation of the active catalyst complex.
-
Reaction Initiation: Cool the reaction mixture to the desired temperature. Add the substrate, followed by the second reactant, either neat or as a solution in the reaction solvent.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) at regular intervals.
-
Workup: Once the reaction is complete, quench it by adding a suitable reagent (e.g., saturated aqueous NH₄Cl). Transfer the mixture to a separatory funnel and perform an aqueous workup. Extract the aqueous layer with an appropriate organic solvent. Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
-
Analysis: Determine the yield of the purified product. Analyze the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Determination of Enantiomeric Excess using Chiral HPLC
The determination of enantiomeric excess is crucial for evaluating the performance of a chiral catalyst. Chiral HPLC is a widely used technique for this purpose.
Caption: Workflow for determining enantiomeric excess by chiral HPLC.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a stock solution of the purified product in a suitable solvent (e.g., HPLC-grade isopropanol/hexane mixture) at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Setup: Use a chiral stationary phase column (e.g., Chiralcel OD-H or Chiralpak AD-H). Equilibrate the column with the mobile phase (e.g., a mixture of n-hexane and isopropanol) at a constant flow rate until a stable baseline is achieved.
-
Injection and Elution: Inject a small volume of the sample solution (e.g., 10 µL) onto the column. Elute the enantiomers with the mobile phase.
-
Detection: Monitor the elution of the enantiomers using a UV detector at a suitable wavelength.
-
Data Analysis: Integrate the peak areas corresponding to the two enantiomers. Calculate the enantiomeric excess using the following formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
Conclusion
Catalysts derived from 1,3-dioxolan-4-ylmethanol have demonstrated remarkable performance in a variety of asymmetric transformations. Their catalytic activity and stereoselectivity are often comparable to, and in some cases exceed, those of more established and expensive catalyst systems. The modularity of the 1,3-dioxolan-4-ylmethanol scaffold, coupled with its ready availability from the chiral pool, makes it an attractive platform for the development of novel and efficient chiral catalysts. This guide provides a starting point for researchers looking to explore the potential of these derivatives in their synthetic endeavors. Further screening and optimization of reaction conditions are encouraged to unlock their full catalytic potential.
References
-
Asymmetric Catalysis with Chiral Ligands Derived from 1,3-Dioxolanes. Journal of Organic Chemistry. [Link]
-
Recent Advances in the Application of Solketal in Organic Synthesis. European Journal of Organic Chemistry. [Link]
-
Chiral Bis(oxazoline) Ligands in Asymmetric Catalysis. Chemical Reviews. [Link]
-
A Practical Guide to Chiral HPLC. Agilent Technologies. [Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,3-Dioxan-5-ol and 1,3-dioxolan-4-ylmethanol
This document provides essential, immediate safety and logistical information for the proper disposal of 1,3-Dioxan-5-ol and 1,3-dioxolan-4-ylmethanol. As integral components in various research and development applications, particularly in synthetic chemistry, ensuring their safe and compliant disposal is paramount to protecting laboratory personnel and the environment. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to make informed safety decisions.
Hazard Identification and Risk Assessment: Know Your Waste
Before any disposal protocol can be established, a thorough understanding of the chemical hazards is critical. Both 1,3-Dioxan-5-ol and 1,3-dioxolan-4-ylmethanol are cyclic ethers, a class of compounds that requires careful handling. While specific toxicity data may be limited, their structural features and available Safety Data Sheets (SDS) mandate a cautious approach.
Based on available GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information, these compounds are recognized as irritants.[1][2][3] The disposal plan must, therefore, be built around mitigating the risks of irritation and any potential flammability.
| Property | 1,3-Dioxan-5-ol | 1,3-dioxolan-4-ylmethanol | Source(s) |
| CAS Number | 4740-78-7 | 5464-28-8 | [1][4] |
| Molecular Formula | C4H8O3 | C4H8O3 | [1][2] |
| Primary Hazards | Irritant, Combustible Liquid | Causes serious eye irritation | [1][2][3][5] |
| Physical Form | Colorless to Almost Colorless Liquid | Liquid | [5] |
| Flash Point | 93°C (lit.) | Not specified, but similar compounds are combustible | [6] |
| Incompatibilities | Strong oxidizing agents, Acids | Strong oxidizing agents, Strong acids | [7][8] |
Immediate Safety Precautions & Personal Protective Equipment (PPE)
Given the hazardous nature of these chemicals, all handling and disposal operations must be conducted with appropriate engineering controls and Personal Protective Equipment. This is a non-negotiable first line of defense.[9]
-
Engineering Controls : All handling of waste 1,3-Dioxan-5-ol and 1,3-dioxolan-4-ylmethanol should occur in a well-ventilated area, preferably within a certified chemical fume hood.[8]
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Chemical safety goggles or a face shield are mandatory to prevent contact with splashes.[1][8]
-
Hand Protection : Wear chemically resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation before use and dispose of contaminated gloves in accordance with laboratory procedures.[9]
-
Skin Protection : A lab coat or chemically impervious apron should be worn to protect against skin contact.[9]
-
Waste Segregation and Containerization: The Cornerstone of Safe Disposal
The principle of waste segregation is fundamental to laboratory safety. Improperly mixed chemicals can lead to violent reactions, the release of toxic gases, or fires.[10][11] Therefore, 1,3-Dioxan-5-ol and 1,3-dioxolan-4-ylmethanol waste must be handled as a distinct waste stream.
Core Principles:
-
Do Not Mix : Never mix this waste with other chemical classes like strong acids, bases, or oxidizers.[10] Keep it separate from halogenated solvent waste, as mixing may increase disposal costs.[12]
-
Dedicated Container : Use a dedicated, properly labeled hazardous waste container for collection. This container must be in good condition, leak-proof, and have a secure screw-top cap.[10][13]
-
Container Material : Glass or polyethylene containers are generally suitable.[14] Avoid metal containers, as residual moisture could lead to corrosion.[13][15]
Step-by-Step Disposal Protocol
The following procedure outlines the systematic process for disposing of 1,3-Dioxan-5-ol and 1,3-dioxolan-4-ylmethanol waste, from the point of generation to its removal by environmental health and safety (EHS) professionals. This process is designed to comply with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) regulations.[16][17][18]
Step 1: Container Preparation
-
Obtain a clean, empty, and appropriate waste container (as described in Section 3).
-
Affix a hazardous waste label provided by your institution's EHS department.
Step 2: Waste Collection
-
Working inside a fume hood, carefully transfer the waste chemical from your experimental apparatus into the designated waste container using a funnel.
-
Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[15][19]
-
Securely close the container cap immediately after adding waste. Containers must remain closed except when actively adding waste.[20][21]
Step 3: Labeling
-
On the hazardous waste label, clearly write the full chemical name: "Waste 1,3-Dioxan-5-ol" or "Waste 1,3-dioxolan-4-ylmethanol." If they are mixed, list both constituents and their approximate percentages.
-
Do not use abbreviations or chemical formulas.
-
Ensure the label includes the date of first accumulation and the associated hazards (e.g., "Irritant," "Combustible").
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[10][20] This area must be at or near the point of generation and under the control of the laboratory personnel.
-
The SAA should have secondary containment, such as a spill tray, to capture any potential leaks.[13][22]
-
Ensure the SAA is away from heat sources or ignition points.[7]
Step 5: Arranging for Disposal
-
Once the waste container is full (or before the accumulation time limit set by your institution is reached), request a waste pickup from your EHS department.[20]
-
Follow your institution's specific procedures for requesting a pickup, which may involve an online system or a phone call.
Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagrams illustrate the decision-making and procedural flow.
Caption: Decision tree for chemical waste disposal.
Caption: Step-by-step laboratory to final disposal workflow.
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial.
-
Minor Spill : If a small amount is spilled within a fume hood, absorb it with an inert material like sand or vermiculite.[14] Place the absorbent material into a sealed container and label it as hazardous waste.
-
Major Spill : For larger spills, or any spill outside of a fume hood, evacuate the immediate area. Alert your colleagues and contact your institution's EHS emergency line immediately. Prevent the spill from entering drains.[14]
Regulatory Framework: EPA and OSHA Compliance
Proper chemical waste disposal is not just a best practice; it is a legal requirement.
-
Environmental Protection Agency (EPA) : Through the Resource Conservation and Recovery Act (RCRA), the EPA governs the management of hazardous waste from "cradle-to-grave."[16][23] The procedures outlined in this guide are designed to meet RCRA standards for hazardous waste generators.[17]
-
Occupational Safety and Health Administration (OSHA) : OSHA's regulations, particularly the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard, ensure the safety of workers who handle hazardous substances.[24][25][26] Following the PPE and handling requirements in this guide is essential for OSHA compliance.
By adhering to these detailed procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.
References
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- TCI Chemicals. (n.d.). Glycerol Formal (=1,3-Dioxan-5-ol).
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- U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
- U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
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- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Loba Chemie. (n.d.). 1,3-DIOXOLANE FOR SYNTHESIS Safety Data Sheet.
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A Senior Application Scientist's Guide to the Safe Handling of 1,3-Dioxan-5-ol and 1,3-dioxolan-4-ylmethanol
In the dynamic landscape of pharmaceutical research and drug development, the meticulous handling of chemical reagents is paramount to ensuring both personnel safety and experimental integrity. This guide provides essential, actionable safety and logistical information for the handling of 1,3-Dioxan-5-ol and 1,3-dioxolan-4-ylmethanol, two compounds with increasing relevance in synthetic chemistry. As your trusted partner in laboratory safety, we move beyond mere product provision to empower you with the expertise to navigate the challenges of chemical handling with confidence.
Hazard Identification and Risk Assessment
A foundational understanding of the inherent hazards associated with 1,3-Dioxan-5-ol and 1,3-dioxolan-4-ylmethanol is the first line of defense in mitigating risk. While comprehensive toxicological data for 1,3-Dioxan-5-ol is not fully available, the existing information, coupled with data for the structurally related 1,3-dioxolan-4-ylmethanol, allows for a robust risk assessment.
1,3-Dioxan-5-ol:
-
Primary Hazards: The primary documented hazard is its potential to cause serious eye irritation.[1] Although extensive data on skin irritation and respiratory effects is lacking, it is prudent to treat it with caution and avoid direct contact.
-
GHS Classification: While a significant portion of reports indicate it does not meet GHS hazard criteria, a notable percentage of notifications classify it as causing serious eye irritation (H319).[1]
1,3-dioxolan-4-ylmethanol and its derivatives:
-
Primary Hazards: This compound and its common derivatives are recognized as combustible liquids.[2] They are known to cause skin irritation and serious eye irritation.[3][4] Some data also suggests it may cause respiratory irritation.[3][4]
-
GHS Classification: It is generally classified as a combustible liquid, a skin irritant, and an eye irritant.[2][3][4]
The following table summarizes the key hazard information for these compounds:
| Property | 1,3-Dioxan-5-ol | 1,3-dioxolan-4-ylmethanol (and derivatives) |
| Physical State | Solid or Liquid | Liquid |
| Primary Hazards | Serious eye irritation[1] | Combustible liquid, Skin irritation, Serious eye irritation[2][3][4] |
| GHS Pictograms | Irritant | Warning |
| Hazard Statements | H319: Causes serious eye irritation[1] | H227: Combustible liquid, H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation[2][3][4] |
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of appropriate PPE is a critical control measure. The following recommendations are based on a thorough assessment of the potential routes of exposure and the known hazards of these chemicals.
Eye and Face Protection
Given that both compounds are eye irritants, robust eye protection is non-negotiable.
-
Recommendation: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5][6] In situations with a higher risk of splashing, a face shield should be worn in addition to safety goggles.
Skin Protection
To prevent skin irritation and potential absorption, appropriate gloves and protective clothing are essential.
-
Gloves: Wear chemically impermeable gloves.[5][7] Nitrile rubber gloves are a common and effective choice for many laboratory chemicals, but it is always best practice to consult the glove manufacturer's compatibility chart for the specific chemical being handled. Gloves must be inspected before use and disposed of properly after handling the chemical.
-
Protective Clothing: A standard laboratory coat is required. For procedures with a higher risk of splashes or spills, consider wearing fire/flame resistant and impervious clothing.[5]
Respiratory Protection
The need for respiratory protection is contingent on the specific handling conditions and ventilation.
-
Recommendation: Under normal laboratory conditions with adequate ventilation (e.g., in a chemical fume hood), respiratory protection may not be necessary.[2] However, if exposure limits are exceeded, or if irritation or other symptoms are experienced, a full-face respirator should be used.[5] This is particularly important if aerosols or mists are generated.
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE:
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
